8-iso Prostaglandin A1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-[(1S,2S)-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-UXVMJRBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 8-iso-Prostaglandin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, a series of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike prostaglandins, which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are typically formed non-enzymatically. 8-iso-PGA1, as a specific isomer, is of growing interest to researchers studying oxidative stress and its physiological and pathological consequences. This technical guide provides a comprehensive overview of the proposed synthesis pathways of 8-iso-PGA1, summarizing the available scientific literature on its formation.
Core Synthesis Pathways
The synthesis of 8-iso-PGA1 is understood to occur through two primary routes: a non-enzymatic, free-radical-mediated pathway originating from arachidonic acid, and a chemical synthesis pathway involving the dehydration of 8-iso-Prostaglandin E1 (8-iso-PGE1).
Non-Enzymatic Synthesis from Arachidonic Acid
The initial and most fundamental pathway for the formation of all isoprostanes, including the precursors to 8-iso-PGA1, is the non-enzymatic peroxidation of arachidonic acid. This process is initiated by free radicals, which are highly reactive species generated during normal metabolic processes or in response to cellular stress.
The key steps in this pathway are:
-
Initiation: A free radical (R•) abstracts a hydrogen atom from a bis-allylic carbon on an arachidonic acid molecule, which is typically esterified in a phospholipid membrane. This generates a carbon-centered lipid radical.
-
Propagation: Molecular oxygen (O2) rapidly adds to the lipid radical to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).
-
Endocyclization: The peroxyl radicals can undergo endocyclization to form bicyclic endoperoxide structures, analogous to the prostaglandin (B15479496) G2 (PGG2) intermediate in the enzymatic pathway. This non-enzymatic cyclization, however, is not stereospecific, leading to a variety of isomers, including the precursors to 8-iso-prostaglandins.
-
Formation of 8-iso-PGH2: One of the key intermediates formed is 8-iso-prostaglandin H2 (8-iso-PGH2), a stereoisomer of the COX-derived PGH2.
-
Conversion to 8-iso-PGE1: 8-iso-PGH2 can then be chemically or enzymatically converted to 8-iso-PGE1. While the precise mechanisms are not as well-defined as the enzymatic pathways for prostaglandins, it is proposed to occur through isomerization.
-
Dehydration to 8-iso-PGA1: Finally, 8-iso-PGE1 can undergo dehydration (loss of a water molecule) from the cyclopentane (B165970) ring to form the more stable α,β-unsaturated ketone structure of 8-iso-PGA1.
Chemical Synthesis from 8-iso-Prostaglandin E1
A more direct and controllable method for obtaining 8-iso-PGA1 is through the chemical synthesis from its precursor, 8-iso-PGE1. Seminal work in the field of prostaglandin chemistry by Schneider and colleagues in 1969 described a reaction sequence that produced dl-8-isoprostaglandin E1 and its subsequent conversion to dl-PGA1. This provides a foundational method for the targeted synthesis of 8-iso-PGA1.
The core of this chemical synthesis is the acid- or base-catalyzed dehydration of 8-iso-PGE1. The hydroxyl group at the C11 position on the cyclopentanone (B42830) ring is eliminated, leading to the formation of a double bond between C10 and C11, which is in conjugation with the ketone at C9.
Quantitative Data
Quantitative data specifically for the synthesis of 8-iso-PGA1 is limited in the available literature. Most studies on isoprostanes focus on the quantification of 8-iso-PGF2α as a biomarker of oxidative stress. However, some data can be inferred or is available for related compounds.
| Parameter | Value | Compound | Method | Reference |
| Purity | ≥97% | 8-iso-PGA1 | Commercially available standard | Cayman Chemical |
| Molar Mass | 336.5 g/mol | 8-iso-PGA1 | Calculated | PubChem |
| Yield | Not specified | dl-PGA1 from dl-8-iso-PGE1 | Chemical Synthesis | Schneider et al., 1969 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of 8-iso-PGA1 are not extensively published. The following are conceptual outlines based on the available literature and general chemical principles.
Conceptual Protocol 1: Chemical Synthesis of 8-iso-PGA1 from 8-iso-PGE1
This protocol is based on the dehydration reaction described by Schneider et al. (1969) for the conversion of dl-8-iso-PGE1 to dl-PGA1.
Materials:
-
8-iso-Prostaglandin E1 (starting material)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., potassium tert-butoxide)
-
Quenching solution (e.g., saturated sodium bicarbonate for acid catalysis, or dilute HCl for base catalysis)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
-
Dissolution: Dissolve 8-iso-PGE1 in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the acid or base catalyst to the solution. The choice of catalyst and solvent will influence the reaction rate and selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench the reaction by adding the appropriate quenching solution to neutralize the catalyst.
-
Extraction: Extract the organic layer with the quenching solution and then with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to isolate the 8-iso-PGA1.
-
Characterization: Characterize the purified 8-iso-PGA1 using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Conceptual Protocol 2: In Vitro Generation and Detection of 8-iso-PGA1 from Arachidonic Acid
This protocol outlines a general method to induce the non-enzymatic peroxidation of arachidonic acid and subsequently detect the formation of 8-iso-PGA1.
Materials:
-
Arachidonic acid
-
Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)
-
Phosphate-buffered saline (PBS)
-
Internal standards (e.g., deuterated 8-iso-PGA1, if available)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a solution of arachidonic acid in PBS.
-
Initiation of Peroxidation: Add a free radical initiator, such as AAPH, to the arachidonic acid solution and incubate at 37°C.
-
Time Course Sampling: Collect aliquots of the reaction mixture at various time points.
-
Reaction Termination: Stop the reaction in the collected aliquots, for example, by adding an antioxidant like butylated hydroxytoluene (BHT) and placing the samples on ice.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to each sample for quantification.
-
Solid-Phase Extraction: Purify and concentrate the isoprostanes from the reaction mixture using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the purified samples by LC-MS/MS to identify and quantify the formation of 8-iso-PGA1 and its precursors like 8-iso-PGE1. A specific multiple reaction monitoring (MRM) transition for 8-iso-PGA1 would need to be established.
Conclusion
The synthesis of 8-iso-Prostaglandin A1 is a complex process that can occur through both non-enzymatic and chemical routes. While the free-radical-mediated peroxidation of arachidonic acid provides the fundamental biological pathway, the chemical dehydration of 8-iso-Prostaglandin E1 offers a more direct synthetic strategy. Further research is required to fully elucidate the specific enzymatic or chemical transformations involved in the biological formation of 8-iso-PGA1 and to develop detailed, high-yield protocols for its chemical synthesis. The information and conceptual protocols provided in this guide serve as a foundation for researchers and drug development professionals to explore the synthesis and biological significance of this intriguing isoprostane.
8-iso Prostaglandin A1 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 8-iso Prostaglandin (B15479496) A1
Abstract
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid. Unlike enzymatically produced prostaglandins (B1171923), isoprostanes are often regarded as reliable markers of oxidative stress. While research specifically delineating the mechanism of action for 8-iso PGA1 is limited, this guide synthesizes the direct evidence available and extrapolates potential mechanisms based on the activities of structurally related compounds, namely Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α). This document outlines known molecular interactions, potential signaling pathways, and key biological effects, supported by quantitative data, experimental protocols, and pathway visualizations to facilitate further research and drug development.
Core Introduction to this compound
This compound is an isomer of Prostaglandin A1. As an isoprostane, its formation is initiated by non-enzymatic, free-radical-mediated peroxidation of arachidonic acid, making its presence a key indicator of oxidative stress within biological systems[1]. While extensive research has focused on other isoprostanes like 8-iso-PGF2α, the specific signaling cascades and receptor interactions of 8-iso PGA1 remain an area of emerging investigation. This guide will cover the direct molecular targets identified to date and explore probable pathways by examining its close structural relatives.
Directly Attributed Mechanism of Action
Direct research into the molecular activity of 8-iso PGA1 has identified a key inhibitory function:
-
Inhibition of Aldo-Keto Reductase (AKR1B10): 8-iso PGA1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) enzyme. In one study, a concentration of 60 µM resulted in the inhibition of the human enzyme expressed in COS-7 lysates[2]. AKR1B10 is implicated in the development of various cancers, making 8-iso PGA1 a molecule of interest for antitumoral research.
Potential Mechanisms Inferred from Related Prostanoids
Due to the limited direct data on 8-iso PGA1, its mechanism can be hypothesized by studying related molecules. These models provide a robust framework for future investigation.
Anti-Inflammatory Pathway (via PGA1 Model)
Prostaglandin A1 (PGA1), a closely related compound, exerts anti-inflammatory effects by modulating the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory responses[3][4].
The proposed mechanism is as follows:
-
Stress Response Induction: PGA1 induces a cellular stress response, which includes the activation of Heat Shock Factor 1 (HSF1)[5].
-
IκBα Gene Expression: This stress response leads to the increased expression of I-kappa-B-alpha (IκBα) mRNA and protein. PGA1 achieves this by activating the IκBα promoter[5].
-
NF-κB Sequestration: IκBα is the primary endogenous inhibitor of NF-κB. In unstimulated cells, it binds to the NF-κB dimer, sequestering it in the cytoplasm[6].
-
Inhibition of NF-κB Translocation: By increasing the cellular pool of IκBα, PGA1 prevents the degradation of this inhibitor, thereby blocking the translocation of NF-κB to the nucleus[5].
-
Attenuation of Inflammation: With NF-κB inhibited, the transcription of pro-inflammatory genes, such as Interleukin-8 (IL-8), is suppressed[5].
This pathway suggests that 8-iso PGA1 may possess anti-inflammatory properties by upregulating the key NF-κB inhibitor, IκBα.
Pro-Apoptotic and Anti-Apoptotic Regulation
Evidence from related prostaglandins suggests a dual role in regulating apoptosis, a critical process in development and disease.
-
Anti-Apoptotic Action (via PGA1 Model): In studies on cardiac microvascular endothelial cells, PGA1 demonstrated a protective effect against hypoxia-induced apoptosis. It was found to significantly increase the expression of Bcl-2 mRNA[7]. Bcl-2 is a cornerstone anti-apoptotic protein that inhibits cell death. This suggests 8-iso PGA1 could have cytoprotective and survival-promoting functions in certain contexts.
-
Pro-Apoptotic Action (General Prostaglandin Activity): Conversely, many prostaglandins, particularly those in the A and J series, are well-known for their potent pro-apoptotic and anti-proliferative effects, often mediated through the activation of the caspase cascade. The extrinsic apoptosis pathway is initiated by external signals and converges on the activation of Caspase-8, which in turn activates the executioner caspase, Caspase-3, leading to programmed cell death[8][9]. It is plausible that 8-iso PGA1 could also engage this core apoptotic machinery.
Receptor-Mediated Signaling (via 8-iso-PGF2α Model)
The most extensively studied isoprostane, 8-iso-PGF2α, signals through multiple pathways, providing a likely model for 8-iso PGA1. It interacts with thromboxane (B8750289) A2 receptors (TPRs) and also an as-yet-unidentified receptor[10][11][12].
-
Stimulatory Pathway (TPR-Dependent): Binding of 8-iso-PGF2α to TPRs activates a G-protein-coupled pathway that leads to the mobilization of intracellular calcium (Ca2+)[10][11]. This influx of calcium is a key second messenger that triggers various cellular responses, including vasoconstriction and platelet activation[13][14].
-
Inhibitory Pathway (cAMP-Dependent): In human platelets, 8-iso-PGF2α also activates a separate, inhibitory pathway that is dependent on cyclic AMP (cAMP)[10][11]. This pathway counteracts the stimulatory effects and does not involve known receptors for PGI2, PGD2, or PGE2, suggesting a unique, unidentified isoprostane receptor[10][11].
This dual signaling capability—activating and inhibitory—demonstrates the complexity of isoprostane biology and may be conserved in 8-iso PGA1.
Quantitative Data Summary
While quantitative data for 8-iso PGA1 is scarce, data from related compounds illustrates the potency and binding affinities involved in prostanoid signaling.
| Compound | Target/Assay | Parameter | Value | Cell/System Type | Reference |
| 8-iso PGA1 | Aldo-Keto Reductase (AKR1B10) | Inhibitory Conc. | 60 µM | COS-7 Lysates | [2] |
| 8-iso-PGF2α | Thromboxane Receptor (TPR) | Kd | 57 nM | HEK Cells | [10][11] |
| 8-iso-PGF2α | Platelet Aggregation (U-46619 induced) | IC50 | 1.6 µM | Human Platelets | [14] |
| 8-iso-PGF2α | Platelet Aggregation (I-BOP induced) | IC50 | 1.8 µM | Human Platelets | [14] |
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to elucidating the mechanisms of action of compounds like 8-iso PGA1.
Protocol: NF-κB Activity Assessment via Reporter Assay
This protocol determines if 8-iso PGA1 affects NF-κB-dependent gene transcription.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or BEAS-2B) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with two plasmids:
-
An NF-κB reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene.
-
A control plasmid (e.g., pRL-TK expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
-
Treatment:
-
24 hours post-transfection, replace the medium.
-
Pre-treat cells with varying concentrations of 8-iso PGA1 (e.g., 1-100 µM) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include appropriate vehicle and positive/negative controls.
-
-
Lysis and Luminescence Reading:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Use a Dual-Luciferase Reporter Assay System. Transfer lysate to a luminometer plate.
-
Sequentially measure Firefly luciferase activity and then Renilla luciferase activity using a plate luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Express the data as fold-change relative to the stimulated control. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
Protocol: Western Blot for Protein Expression (e.g., IκBα, Bcl-2)
This method quantifies changes in protein levels following treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., BEAS-2B or endothelial cells) in 6-well plates.
-
Grow to 80-90% confluency.
-
Treat with desired concentrations of 8-iso PGA1 for various time points (e.g., 0, 2, 4, 8, 16 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IκBα or anti-Bcl-2) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensity using densitometry software.
-
Conclusion and Future Directions
The mechanism of action of this compound is an underexplored field with significant potential. Direct evidence points to its role as an inhibitor of the cancer-associated enzyme AKR1B10[2]. Mechanistic models derived from the closely related PGA1 and 8-iso-PGF2α suggest that 8-iso PGA1 may possess a complex and context-dependent biological profile, potentially acting as both an anti-inflammatory agent via NF-κB inhibition and a regulator of apoptosis[5][7]. Furthermore, the dual stimulatory (Ca2+) and inhibitory (cAMP) signaling pathways seen with 8-iso-PGF2α suggest that 8-iso PGA1 may also exhibit pleiotropic effects through multiple receptor types[10][11].
Future research should focus on:
-
Receptor Identification: Deorphanizing the specific cell surface or nuclear receptors that bind 8-iso PGA1.
-
Pathway Validation: Confirming whether the inferred NF-κB and apoptosis pathways are directly modulated by 8-iso PGA1 in various cell types.
-
In Vivo Studies: Evaluating the physiological and pathophysiological effects of 8-iso PGA1 in animal models of inflammation, cancer, and oxidative stress.
A thorough understanding of these mechanisms will be critical for harnessing the therapeutic potential of 8-iso PGA1 and other isoprostanes in drug development.
References
- 1. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 2. caymanchem.com [caymanchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Induction of the stress response with prostaglandin A1 increases I-kappaBalpha gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]
- 9. Essential Role for Caspase-8 in Transcription-independent Apoptosis Triggered by p53 [dash.harvard.edu]
- 10. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of 8-iso-Prostaglandin F2α in the First Week After Roux-en-Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 8-iso Prostaglandin A1
Core Summary
8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is a member of the isoprostane family, a class of prostaglandin-like compounds produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. As a marker and potential mediator of oxidative stress, 8-iso PGA1 is of significant interest to researchers in fields ranging from neuroscience to oncology. This guide provides a technical overview of its biological activities, known mechanisms of action, and relevant experimental methodologies.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid | [1] |
| Synonyms | 8-epi PGA1, 8-iso PGA1 | [1] |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Molecular Weight | 336.5 g/mol | [1] |
| CAS Number | 211186-29-7 | [1] |
| Purity | ≥97% (typical commercial) | [1] |
| Solubility (in methyl acetate) | 1 mg/ml | [1] |
| Solubility (in DMF) | 75 mg/ml | [1] |
| Solubility (in DMSO) | 50 mg/ml | [1] |
| Solubility (in Ethanol) | 100 mg/ml | [1] |
| Solubility (in PBS, pH 7.2) | 2.4 mg/ml | [1] |
| UV max | 217 nm | [1] |
Biological Activity and Quantitative Data
8-iso Prostaglandin A1 has demonstrated inhibitory effects in specific biological systems. The following table summarizes the available quantitative data on its activity.
| Target/System | Effect | Concentration/Potency | Cell/Tissue Model | Reference |
| Aldo-keto reductase family 1 member B10 (AKR1B10) | Inhibition of enzymatic activity | 60 µM | COS-7 lysates expressing human AKR1B10 | [1][2] |
| Aldo-keto reductase family 1 member B10 (AKR1B10) | Time- and concentration-dependent inhibition (IC₅₀) | 43 µmol/L | COS-7 cells | [2] |
| Potassium-induced D-aspartate release | Inhibition | 0.1 µM | Isolated bovine retinas | [1] |
Signaling and Mechanism of Action
While the specific signaling pathways of this compound are not as extensively characterized as other isoprostanes like 8-iso-PGF2α, its known interactions provide insights into its potential mechanisms of action.
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
AKR1B10 is an enzyme implicated in tumorigenesis and chemoresistance.[3] 8-iso PGA1 has been shown to inhibit the activity of this enzyme.[1][2] The structurally related Prostaglandin A1 (PGA1) is known to covalently bind to Cys299 near the active site of AKR1B10, leading to its inhibition.[3][4] It is plausible that 8-iso PGA1 acts through a similar mechanism, although the stereochemistry at carbon 8 may influence its binding affinity and inhibitory potency. The trans orientation of the prostaglandin side chain appears to be more favorable for interaction with the enzyme.[2]
Modulation of Neurotransmitter Release
In the context of the central nervous system, 8-iso PGA1 has been observed to inhibit the potassium-induced release of D-aspartate from isolated bovine retinas.[1] This suggests a potential role in modulating excitatory neurotransmission. The precise receptor and downstream signaling cascade involved in this process have not yet been fully elucidated.
Experimental Protocols
Determination of AKR1B10 Inhibition
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of AKR1B10.
Methodology (based on similar studies): [2]
-
Cell Culture and Lysate Preparation:
-
COS-7 cells are transiently transfected with a vector expressing human AKR1B10.
-
After a suitable expression period (e.g., 24-48 hours), cells are harvested and lysed in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble protein fraction (including AKR1B10) is collected.
-
-
Enzyme Activity Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains NADPH, a suitable substrate for AKR1B10 (e.g., glyceraldehyde), and the cell lysate.
-
Various concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of 8-iso PGA1 compared to the vehicle control.
-
IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
D-Aspartate Release Assay from Bovine Retina
Objective: To assess the effect of this compound on neurotransmitter release in the retina.
Methodology (based on similar studies):
-
Retinal Tissue Preparation:
-
Bovine eyes are obtained fresh from a local abattoir.
-
The retinas are carefully dissected and isolated in a chilled, oxygenated buffer solution.
-
-
Radiolabeling:
-
The isolated retinas are incubated with [³H]D-aspartate to allow for its uptake into retinal neurons.
-
-
Superfusion and Stimulation:
-
The radiolabeled retinas are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Fractions of the perfusate are collected at regular intervals to establish a baseline of [³H]D-aspartate release.
-
To induce neurotransmitter release, the retinas are stimulated with a high concentration of potassium chloride (KCl).
-
The effect of 8-iso PGA1 is tested by including it in the perfusion medium before and during the KCl stimulation.
-
-
Quantification and Analysis:
-
The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The KCl-evoked release of [³H]D-aspartate is calculated as the percentage increase over the baseline release.
-
The inhibitory effect of 8-iso PGA1 is determined by comparing the evoked release in its presence to that in its absence.
-
Synthesis and Formation
This compound is an isoprostane, formed in vivo through the non-enzymatic peroxidation of arachidonic acid.[5] This process is initiated by reactive oxygen species (ROS), which abstract a hydrogen atom from arachidonic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can undergo endocyclization to form a bicyclic endoperoxide intermediate. Subsequent rearrangements and reductions lead to the formation of a variety of isoprostanes, including 8-iso PGA1.
The chemical synthesis of prostaglandins (B1171923) and their analogs is a complex, multi-step process. While specific, detailed synthetic routes for this compound are not widely published in readily accessible literature, general strategies for prostaglandin synthesis often involve the construction of the cyclopentanone (B42830) ring with the two side chains being introduced through various stereocontrolled reactions.[6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
The Genesis and Biological Intricacies of 8-iso Prostaglandin A1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and biochemical functionalities of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to foster a comprehensive understanding of this unique isoprostane.
Introduction: The Isoprostane Frontier
The discovery of prostaglandins (B1171923) in the 1930s marked a pivotal moment in biomedical research, unveiling a class of lipid compounds with diverse physiological effects. For decades, it was believed that these eicosanoids were exclusively synthesized through enzymatic processes mediated by cyclooxygenases (COX). However, in 1990, a groundbreaking discovery by Morrow and Roberts from Vanderbilt University challenged this paradigm. Their research revealed a novel series of prostaglandin-like compounds produced in vivo through a non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. These compounds were named "isoprostanes" due to their isomeric similarity to prostaglandins. This discovery opened up a new field of research into the role of oxidative stress in human physiology and pathology.
While much of the initial focus was on the F- and E-series isoprostanes, such as the well-studied 8-iso-Prostaglandin F2α, subsequent research has slowly unveiled the presence and potential biological activities of other isoprostane families, including the A-series isoprostanes. 8-iso-Prostaglandin A1, a member of this latter group, has emerged as a molecule of interest due to its specific biological activities, which are distinct from its more extensively studied counterparts.
Discovery and History of 8-iso Prostaglandin A1
The specific discovery of 8-iso-Prostaglandin A1 is not as discretely documented as the initial discovery of the F2-isoprostanes. Its identification is intertwined with the broader characterization of the array of isoprostanes formed during lipid peroxidation. Early methodologies for isoprostane analysis were often not specific enough to differentiate between the various isomers.
A significant step towards the characterization of A-series isoprostanes came from synthetic organic chemistry. A 1969 paper by Schneider and colleagues, while focused on the synthesis of prostaglandin E1, reported a reaction sequence that yielded dl-PGA1 and dl-PGB1 methyl esters alongside dl-8-isoprostaglandin E1. This work, although not directly aimed at 8-iso-PGA1, demonstrated the chemical feasibility of its formation and provided a basis for its later identification and synthesis.
The definitive identification and biological characterization of 8-iso-PGA1 have been more recent, driven by advancements in mass spectrometry and the availability of synthetic standards. These developments have allowed for the detection of 8-iso-PGA1 in biological samples and the subsequent investigation of its specific biological functions.
Physicochemical and Quantitative Data
A clear understanding of the physicochemical properties of 8-iso-PGA1 is fundamental for its study. The following table summarizes its key quantitative data.
| Property | Value |
| Chemical Formula | C₂₀H₃₂O₄ |
| Molecular Weight | 336.5 g/mol |
| CAS Number | 211186-29-7 |
| Appearance | A solution in methyl acetate |
| Purity | ≥97% |
| Solubility (DMF) | 75 mg/mL |
| Solubility (DMSO) | 50 mg/mL |
| Solubility (Ethanol) | 100 mg/mL |
| Solubility (PBS, pH 7.2) | 2.4 mg/mL |
Key Biological Activities and Signaling Pathways
Current research has identified two primary biological activities of 8-iso-Prostaglandin A1: the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release in the retina.
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
A seminal study by Díaz-Dacal and colleagues in 2011 identified AKR1B10 as a specific target of prostaglandin A1 and, by extension, its isomers like 8-iso-PGA1. AKR1B10 is an enzyme implicated in various cellular processes, including the detoxification of cytotoxic aldehydes and the metabolism of chemotherapeutic drugs. Its overexpression in certain cancers is associated with chemoresistance.
The proposed mechanism of inhibition involves the covalent adduction of 8-iso-PGA1 to the enzyme, thereby inactivating it. This has significant implications for cancer therapy, as inhibiting AKR1B10 could potentially re-sensitize resistant tumors to chemotherapy.
Modulation of Retinal Neurotransmitter Release
Research by Opere and colleagues in 2005 demonstrated that isoprostanes, including 8-iso-PGA1, can modulate neurotransmitter release in the retina. Specifically, their study showed that 8-iso-PGA1 inhibits the potassium-induced release of D-aspartate, an analog of the excitatory neurotransmitter glutamate, from isolated bovine retinas.
This finding suggests that 8-iso-PGA1 may play a role in retinal signaling and could be relevant in pathological conditions of the eye where excitotoxicity is a contributing factor. The precise signaling pathway through which 8-iso-PGA1 exerts this effect is not yet fully elucidated but is an active area of investigation.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Protocol for Assessing AKR1B10 Inhibition
This protocol is adapted from the methodology described by Díaz-Dacal et al. (2011).
Objective: To determine the inhibitory effect of 8-iso-Prostaglandin A1 on the enzymatic activity of AKR1B10.
Materials:
-
Recombinant human AKR1B10
-
8-iso-Prostaglandin A1
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of 8-iso-PGA1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing sodium phosphate buffer, NADPH (final concentration 0.1 mM), and varying concentrations of 8-iso-PGA1. Include a vehicle control (solvent only).
-
Add recombinant AKR1B10 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde (final concentration 10 mM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each concentration of 8-iso-PGA1.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Measuring Neurotransmitter Release from Retinal Tissue
This protocol is based on the methodology described by Opere et al. (2005).
Objective: To measure the effect of 8-iso-Prostaglandin A1 on potassium-induced D-aspartate release from isolated bovine retinas.
Materials:
-
Fresh bovine eyes
-
Krebs-Ringer bicarbonate buffer (KRB)
-
[³H]D-aspartate
-
8-iso-Prostaglandin A1
-
High-potassium KRB (containing 50 mM KCl)
-
Scintillation counter and vials
-
Perfusion system
Procedure:
-
Isolate retinas from fresh bovine eyes and cut them into small pieces.
-
Pre-incubate the retinal pieces in KRB containing [³H]D-aspartate for 45 minutes to allow for uptake of the radiolabel.
-
Transfer the retinal pieces to a perfusion system and wash with KRB to remove excess radiolabel.
-
Collect baseline fractions of the perfusate.
-
Introduce KRB containing 8-iso-PGA1 at the desired concentration and continue collecting fractions.
-
Stimulate neurotransmitter release by switching to high-potassium KRB (with or without 8-iso-PGA1) and collect the stimulated release fractions.
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the fractional release of [³H]D-aspartate for each condition and compare the stimulated release in the presence and absence of 8-iso-PGA1.
Future Directions and Conclusion
8-iso-Prostaglandin A1 represents a fascinating and relatively underexplored member of the isoprostane family. Its distinct biological activities, particularly the inhibition of AKR1B10 and the modulation of retinal neurotransmission, highlight its potential as both a biomarker and a therapeutic target.
Future research should focus on several key areas:
-
Elucidation of Signaling Pathways: A deeper understanding of the molecular mechanisms and signaling cascades initiated by 8-iso-PGA1 is crucial.
-
In Vivo Studies: Translating the in vitro findings into in vivo models is essential to validate the physiological and pathological relevance of 8-iso-PGA1.
-
Biomarker Development: Investigating the levels of 8-iso-PGA1 in various diseases associated with oxidative stress could lead to the development of novel diagnostic or prognostic markers.
-
Therapeutic Potential: The development of stable analogs of 8-iso-PGA1 could provide new avenues for therapeutic intervention in cancer and retinal diseases.
8-iso Prostaglandin A1: A Technical Guide to its Role as a Biomarker of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 8-iso Prostaglandin A1 (8-iso-PGA1) and its significance as a marker of lipid peroxidation, a key process in oxidative stress. While the more extensively studied F2-isoprostanes have traditionally dominated this field, this paper also sheds light on the formation, biological activity, and analytical considerations for A-series isoprostanes. We delve into the biochemical pathways of its formation, detail experimental protocols for the quantification of related compounds, and present signaling pathways through which it may exert its biological effects. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 8-iso-PGA1 and its potential applications in studying oxidative stress-related pathologies.
Introduction to Lipid Peroxidation and Isoprostanes
Lipid peroxidation is a detrimental process resulting from the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes. This chain reaction leads to cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]
Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[2][3] Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are considered a reliable and specific marker of oxidative stress.[4] Among the various classes of isoprostanes, the F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), are the most extensively studied and widely accepted biomarkers of lipid peroxidation.[5]
The Formation of this compound
8-iso-PGA1 belongs to the A-series of isoprostanes, which are characterized by a cyclopentenone ring structure. Its formation is a multi-step process that occurs downstream of the initial peroxidation of arachidonic acid.
The key steps in the formation of 8-iso-PGA1 are:
-
Initiation: A free radical abstracts a hydrogen atom from arachidonic acid, a PUFA present in cell membranes, forming an arachidonyl radical.
-
Propagation: Molecular oxygen reacts with the arachidonyl radical to form a peroxyl radical. This radical then undergoes endocyclization to form a PGG2-like bicyclic endoperoxide intermediate.
-
Rearrangement: This unstable endoperoxide intermediate can be reduced to form F2-isoprostanes or can rearrange to form E-ring and D-ring isoprostanes (E2/D2-IsoPs).[6]
-
Dehydration: 8-iso-PGA1 is subsequently formed through the dehydration of E-ring isoprostanes.[6][7] This dehydration step results in the formation of an α,β-unsaturated ketone in the cyclopentane (B165970) ring, a characteristic feature of A-series isoprostanes.[1]
The formation of E2/D2-IsoPs, the precursors to A2/J2-IsoPs, is favored under conditions of depleted cellular reducing agents like glutathione (B108866) (GSH).[1][8]
Quantitative Data on Isoprostane Levels
While 8-iso-PGA1 is a recognized product of lipid peroxidation, there is a significant lack of quantitative data for this specific isoprostane in biological fluids. The vast majority of research has focused on 8-iso-PGF2α as the "gold standard" biomarker. The following tables summarize the reported concentrations of 8-iso-PGF2α in various human samples to provide a general perspective on the expected concentration ranges for isoprostanes. It is important to note that the levels of A-series isoprostanes may differ.
Table 1: Plasma/Serum Concentrations of 8-iso-PGF2α in Humans
| Condition | Sample Type | Concentration (pg/mL) | Reference(s) |
| Healthy (No/Minimal CAD) | Plasma | 118.9 ± 85.5 | [9] |
| Healthy (Non-smokers) | Plasma | 22.2 ± 1.9 | [10] |
| Healthy (Controls) | Serum | 4.02 | [8] |
| Stable Coronary Artery Disease | Plasma | 182.0 ± 75.7 | [9] |
| Acute Myocardial Infarction | Plasma | 290.7 ± 73.9 | [9] |
| Diabetes Mellitus | Plasma | 33.4 ± 4.8 | [10] |
| Cigarette Smokers | Plasma | > 2-fold increase vs. non-smokers | [10] |
| End-Stage Renal Disease (HD) | Plasma | 389.8 ± 148.3 | |
| End-Stage Renal Disease (CAPD) | Plasma | 254.3 ± 76.6 | |
| Benign Breast Tumors | Serum | 18.89 | [8] |
| Breast Cancer | Serum | 57.92 | [8] |
| Systemic Sclerosis | Serum | ~75-fold increase vs. controls | [11] |
Table 2: Urinary and Other Body Fluid Concentrations of 8-iso-PGF2α in Humans
| Condition | Sample Type | Concentration | Reference(s) |
| Healthy | Urine | 6.0 ng/mg creatinine | [3] |
| Coronary Artery Disease | Urine | 9.2 ng/mg creatinine | [3] |
| Healthy Children | Exhaled Breath Condensate | 34.2 ± 4.5 pg/mL | |
| Asthmatic Children (Steroid-naive) | Exhaled Breath Condensate | 56.4 ± 7.7 pg/mL | |
| Sarcoidosis Patients | Bronchoalveolar Lavage Fluid | 220.6 (133.6–403.3) pg/mL | [2][12] |
| Idiopathic Pulmonary Fibrosis | Bronchoalveolar Lavage Fluid | 74.87 (62.23–115.1) pg/mL | [2][12] |
Experimental Protocols for Isoprostane Measurement
The accurate quantification of isoprostanes is challenging due to their low concentrations in biological matrices and the potential for auto-oxidation during sample handling. The two primary methods employed are mass spectrometry and immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for isoprostane analysis due to its high specificity and sensitivity. The following is a generalized protocol for the analysis of isoprostanes in plasma.
A. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard: Add a deuterated internal standard (e.g., 8-iso-PGF2α-d4) to the plasma sample to correct for analyte loss during sample preparation and analysis.
-
Hydrolysis (for total isoprostane measurement): To measure both free and esterified isoprostanes, perform alkaline hydrolysis by adding a strong base (e.g., KOH) and incubating. This step releases the isoprostanes from the phospholipid backbone.
-
Acidification: Acidify the sample to a pH of ~3 with a suitable acid to protonate the isoprostanes.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with acidified water and then an organic solvent of low elution strength (e.g., hexane (B92381) or ethyl acetate) to remove interfering substances.
-
Elution: Elute the isoprostanes from the cartridge using a more polar organic solvent (e.g., ethyl acetate (B1210297) with 1% methanol or methyl formate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For 8-iso-PGA1, the specific parent and daughter ion transitions would need to be determined empirically.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits are a more accessible method for isoprostane quantification. They are typically competitive assays where free isoprostane in the sample competes with a fixed amount of labeled isoprostane for binding to a limited number of antibody sites.
General ELISA Protocol:
-
Sample Preparation: Samples may require purification using SPE, similar to the LC-MS/MS protocol, to remove interfering substances.
-
Assay Procedure:
-
Add standards and prepared samples to the wells of a microplate pre-coated with an anti-isoprostane antibody.
-
Add an isoprostane-enzyme conjugate (e.g., acetylcholinesterase-linked tracer).
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will generate a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The concentration of isoprostane in the sample is inversely proportional to the intensity of the color. A standard curve is generated to calculate the concentrations in the unknown samples.
Note: While ELISA is a high-throughput method, it may be susceptible to cross-reactivity with other related compounds, potentially leading to less accurate results compared to LC-MS/MS.[2]
Signaling Pathways and Biological Activity of 8-iso-PGA1
8-iso-PGA1 is a cyclopentenone isoprostane, a class of compounds known for their high reactivity due to the α,β-unsaturated ketone in their structure. This feature allows them to act as electrophiles and form Michael adducts with cellular nucleophiles, particularly the thiol group of cysteine residues in proteins and glutathione (GSH).[6] This reactivity is central to their biological effects.
Key Signaling Pathways and Biological Effects:
-
Anti-inflammatory Effects: Cyclopentenone isoprostanes have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[13] By adducting key proteins in this pathway, they can prevent the transcription of pro-inflammatory genes.
-
Antioxidant Response: The adduction and depletion of GSH can trigger an antioxidant response by activating transcription factors such as Nrf2, leading to the expression of cytoprotective genes.
-
Apoptosis Induction: At higher concentrations, cyclopentenone isoprostanes can induce apoptosis (programmed cell death). This is often mediated by the depletion of cellular GSH, an increase in intracellular ROS, and the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK.[3]
-
PPARγ Activation: Some cyclopentenone prostanoids are known to be ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism.[13] While the anti-inflammatory effects of some cyclopentenone isoprostanes have been shown to be PPARγ-independent, this remains a potential signaling pathway.[13]
Conclusion
This compound, as a member of the cyclopentenone isoprostane family, represents a unique and reactive product of lipid peroxidation. While its quantification in biological systems has been less common than that of F2-isoprostanes, its formation pathway and potent biological activities suggest it may play a significant role in the cellular response to oxidative stress. The electrophilic nature of 8-iso-PGA1 allows it to modulate key signaling pathways involved in inflammation and cell death. For researchers and drug development professionals, understanding the nuances of different isoprostane classes is crucial for a comprehensive assessment of oxidative stress and for identifying novel therapeutic targets in diseases where lipid peroxidation is a key pathogenic mechanism. Further research is warranted to establish the specific concentrations of 8-iso-PGA1 in various disease states and to fully elucidate its signaling mechanisms and pathophysiological relevance.
References
- 1. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 3. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasma 8-iso-prostaglandin F2alpha, a marker of oxidative stress, is increased in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Various Species 8-Isoprostane ELISA Kit [ABIN614166] - [antibodies-online.com]
An In-depth Technical Guide to 8-iso Prostaglandin A1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is a member of the isoprostane family, produced via non-enzymatic peroxidation of arachidonic acid, and categorized as a cyclopentenone prostaglandin (cyPG). While specific signaling pathways for 8-iso-PGA1 are not extensively elucidated, its structural similarity to Prostaglandin A1 (PGA1) and other cyPGs allows for postulation of its biological activities. This guide synthesizes the current understanding of 8-iso-PGA1's known interactions and the well-documented signaling cascades of its parent compound, PGA1. It is intended to provide a comprehensive resource for researchers exploring the therapeutic potential of this and related lipid mediators. The known biological activities of 8-iso-PGA1 include the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10) and the modulation of neurotransmitter release.[1][2] Drawing parallels from PGA1, it is hypothesized that 8-iso-PGA1 may exert anti-inflammatory effects through the inhibition of the NF-κB pathway and the activation of the heat shock response. This document provides a detailed overview of these potential signaling pathways, quantitative data from related compounds, comprehensive experimental protocols for key assays, and visualizations to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction to 8-iso Prostaglandin A1
This compound is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. As a cyclopentenone prostaglandin, it features a reactive α,β-unsaturated carbonyl group in its cyclopentane (B165970) ring, which is a key structural feature for the biological activities of this class of molecules.
The primary known cellular targets of 8-iso-PGA1 are:
-
Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): 8-iso-PGA1 has been shown to inhibit this enzyme.[1][2] AKR1B10 is implicated in the development and chemoresistance of certain cancers.[3]
-
Neuronal Excitability: It has been observed to inhibit potassium-induced D-aspartate release from isolated bovine retinas, suggesting a role in modulating neuronal activity.[1][2]
Due to the limited direct research on 8-iso-PGA1 signaling, this guide will heavily reference the known pathways of its parent compound, Prostaglandin A1 (PGA1), to provide a putative signaling framework.
Putative Signaling Pathways of this compound
Based on the activities of PGA1 and other cyclopentenone prostaglandins, two primary signaling pathways are proposed for 8-iso-PGA1: the NF-κB signaling pathway and the Heat Shock Response pathway.
Inhibition of the NF-κB Signaling Pathway
Prostaglandin A1 is a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling cascade, a central pathway in inflammatory responses.[4][5] It is plausible that 8-iso-PGA1 shares this anti-inflammatory property. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.[4][5] By stabilizing IκB-α, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to the Physiological Effects of 8-iso Prostaglandin A1
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers a variety of isoprostanes, with a predominant focus on 8-iso-prostaglandin F2α (8-iso-PGF2α) as a key biomarker for oxidative stress. In contrast, in-depth research delineating the specific physiological effects, signaling pathways, and quantitative biological data for 8-iso-prostaglandin A1 (8-iso-PGA1) is notably limited. This guide summarizes the currently available data for 8-iso-PGA1 and, for comparative and informational purposes, provides a comprehensive overview of the well-characterized physiological effects and signaling pathways of 8-iso-PGF2α.
Introduction to 8-iso Prostaglandin A1
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes. Isoprostanes are considered reliable markers of oxidative stress. While the biological activities of many isoprostanes have been characterized, 8-iso-PGA1 remains a less-studied molecule.
Known Physiological Effects of this compound
The current body of research on the specific physiological effects of 8-iso-PGA1 is sparse. The primary reported activities include:
-
Enzyme Inhibition: 8-iso-PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10). This enzyme is implicated in the development of chemoresistance in cancer by metabolizing chemotherapeutic drugs.
-
Neuronal Activity: In isolated bovine retinas, 8-iso-PGA1 has been observed to inhibit the potassium-induced release of D-aspartate, suggesting a potential role in modulating neurotransmission.
Quantitative Data for this compound
Due to the limited research, a comprehensive table of quantitative physiological effects is not available. The existing data points are presented below.
| Parameter | Effect | Concentration | Model System |
| Enzyme Activity | Inhibition of Aldo-Keto Reductase 1 B10 (AKR1B10) | 60 µM | COS-7 lysates expressing human AKR1B10 |
| Neurotransmitter Release | Inhibition of potassium-induced D-aspartate release | 0.1 µM | Isolated bovine retinas |
Experimental Protocols for this compound Studies
Detailed experimental protocols for the above findings are specific to the individual studies and are not broadly established. Researchers interested in replicating or expanding upon this work should refer to the original publications.
Signaling Pathways of this compound
The signaling pathways through which 8-iso-PGA1 exerts its effects have not yet been elucidated.
8-iso Prostaglandin F2α: A Well-Characterized Isoprostane Analogue
Given the limited data on 8-iso-PGA1, this section details the physiological effects of the extensively studied 8-iso-prostaglandin F2α (8-iso-PGF2α). This information may provide a valuable framework for future research into 8-iso-PGA1. 8-iso-PGF2α is a potent vasoconstrictor and is involved in a variety of physiological and pathological processes.[1][2]
Key Physiological Effects of 8-iso-PGF2α
-
Vasoconstriction: 8-iso-PGF2α is a potent vasoconstrictor in various vascular beds, which may contribute to hypertension and other cardiovascular diseases.[1][2]
-
Platelet Aggregation: It can induce platelet shape change and enhance platelet aggregation, playing a role in thrombosis.[2]
-
Inflammation: As a marker of oxidative stress, elevated levels of 8-iso-PGF2α are associated with inflammatory conditions.[3]
-
Mitogenesis: It has been shown to stimulate DNA synthesis and cell proliferation in vascular smooth muscle cells.[2]
-
Biomarker of Oxidative Stress: 8-iso-PGF2α is widely regarded as a gold-standard biomarker for assessing oxidative stress in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][4][5]
Quantitative Data for 8-iso-PGF2α
The following table summarizes some of the quantitative data related to the levels and effects of 8-iso-PGF2α.
| Parameter | Value | Condition/Model |
| Normal Plasma Levels | ~150 pg/mL (total) | Healthy volunteers[6] |
| Normal Urine Levels | ~180-200 pg/mg creatinine | Healthy volunteers[6] |
| Platelet Aggregation (IC50) | 1.6 x 10⁻⁶ M | Inhibition of U-46619-induced aggregation[6] |
| Platelet Aggregation (IC50) | 1.8 x 10⁻⁶ M | Inhibition of I-BOP-induced aggregation[6] |
| Serum Levels in Breast Cancer | 57.92 pg/mL | Malignant breast cancer patients |
| Serum Levels in Benign Tumors | 18.89 pg/mL | Patients with benign breast tumors |
| Serum Levels in Healthy Controls | 4.02 pg/mL | Healthy individuals |
| Traumatic Brain Injury (Plasma) | 572.1 ± 157.5 pg/ml | Severe TBI patients[7] |
| Healthy Controls (Plasma) | 84.3 ± 18.9 pg/ml | Healthy controls[7] |
Signaling Pathways of 8-iso-PGF2α
8-iso-PGF2α exerts many of its biological effects by acting as an agonist at the thromboxane (B8750289) A2 receptor (TP receptor), a G-protein coupled receptor.
Activation of the TP receptor by 8-iso-PGF2α initiates a signaling cascade that leads to various cellular responses. The key steps are outlined below and illustrated in the following diagram.
-
Binding: 8-iso-PGF2α binds to the TP receptor on the cell surface.
-
G-protein Activation: This binding activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).
-
Cellular Response: PKC activation and elevated intracellular calcium lead to downstream effects such as smooth muscle contraction (vasoconstriction) and platelet aggregation.
Caption: Signaling pathway of 8-iso-PGF2α via the Thromboxane (TP) receptor.
Experimental Protocols for 8-iso-PGF2α Quantification
The measurement of 8-iso-PGF2α is a critical component of research into oxidative stress. Several methods are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is considered the gold-standard method for its high specificity and sensitivity. It involves the extraction of 8-iso-PGF2α from biological fluids, derivatization, and subsequent analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers comparable sensitivity and specificity to GC-MS and has become increasingly popular due to its high throughput and simpler sample preparation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a more convenient and high-throughput method for quantification. However, they may be subject to cross-reactivity with other related compounds, and results should be validated with mass spectrometry-based methods where high accuracy is required.
A general workflow for the quantification of 8-iso-PGF2α from a biological sample is depicted below.
References
- 1. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute reduction of serum 8-iso-PGF2-alpha and advanced oxidation protein products in vivo by a polyphenol-rich beverage; a pilot clinical study with phytochemical and in vitro antioxidant characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
8-iso Prostaglandin A1 in Animal Models: An In-depth Technical Guide
Disclaimer: Research on 8-iso Prostaglandin A1 (8-iso PGA1) in animal models is currently limited. This guide provides a comprehensive overview of the existing knowledge, drawing parallels with related compounds like Prostaglandin A1 (PGA1) and the well-studied isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α), to inform future in vivo research.
Introduction
This compound (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of arachidonic acid. Unlike enzymatically produced prostaglandins, isoprostanes are considered reliable markers of oxidative stress. While its isomer, 8-iso-PGF2α, has been extensively studied in numerous animal models as a biomarker for oxidative damage, data on the specific biological activities and mechanisms of 8-iso PGA1 in vivo are scarce. This technical guide synthesizes the available information on 8-iso PGA1, provides context from related molecules, and outlines experimental protocols applicable to its study in animal models.
Biological Activities and Potential Therapeutic Relevance
The known biological activities of 8-iso PGA1 are primarily derived from in vitro studies. These findings suggest potential areas of investigation for in vivo animal model research.
Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)
8-iso PGA1 has been shown to inhibit the activity of human aldo-keto reductase family 1 member B10 (AKR1B10).[1] AKR1B10 is implicated in the development and progression of several types of cancer, where it is often overexpressed.[2] Its inhibition can lead to the accumulation of cytotoxic carbonyls within cancer cells and may reverse resistance to certain chemotherapeutic agents.[2] This suggests a potential anti-cancer role for 8-iso PGA1 that warrants investigation in preclinical cancer models.
Modulation of Neurotransmitter Release
In isolated bovine retinas, 8-iso PGA1 at a concentration of 0.1 µM was found to inhibit the potassium-induced release of D-aspartate, an excitatory neurotransmitter.[1] This finding points towards a potential role for 8-iso PGA1 in neuromodulation and suggests that it may have effects on neuronal excitability in the central nervous system.
Quantitative Data Summary
The available quantitative data for the biological activity of 8-iso PGA1 is limited and derived from in vitro experiments.
| Compound | Target/System | Effect | Concentration | Source |
| 8-iso PGA1 | Human Aldo-Keto Reductase 1B10 (AKR1B10) in COS-7 cell lysates | Inhibition | 60 µM | [1] |
| 8-iso PGA1 | Isolated Bovine Retinas | Inhibition of potassium-induced D-aspartate release | 0.1 µM | [1] |
Signaling Pathways
Direct evidence for the signaling pathways activated by 8-iso PGA1 in animal models is not yet available. However, based on the pathways of the related compound Prostaglandin A1 (PGA1), a putative signaling mechanism can be proposed. PGA1 is known to bind to and activate the orphan nuclear receptor Nurr1, which is crucial for the development and maintenance of dopaminergic neurons.[3] Activation of Nurr1 by PGA1 leads to the transcription of genes involved in dopamine (B1211576) synthesis and neuronal survival.[3]
Putative 8-iso PGA1 Signaling Pathway
It is plausible that 8-iso PGA1, as an isomer of PGA1, may also interact with Nurr1 or other nuclear receptors. The following diagram illustrates a hypothetical signaling pathway for 8-iso PGA1, drawing upon the known actions of PGA1.
Caption: Putative signaling pathway of 8-iso PGA1 via the nuclear receptor Nurr1.
Experimental Protocols
Detailed experimental protocols for the use of 8-iso PGA1 in animal models have not been published. However, methodologies for the administration and analysis of other isoprostanes, particularly 8-iso-PGF2α, are well-established and can be adapted for 8-iso PGA1 research.
Administration in Animal Models
The choice of administration route depends on the target organ and the desired systemic or local effect.
-
Intracerebroventricular (ICV) Injection: For studying neuroprotective or neuromodulatory effects, direct administration into the cerebral ventricles ensures that the compound bypasses the blood-brain barrier.
-
Procedure: Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame. A small burr hole is drilled in the skull at specific coordinates relative to bregma. A Hamilton syringe is used to slowly infuse the desired volume of 8-iso PGA1 solution into the lateral ventricle.
-
-
Intraperitoneal (IP) Injection: For systemic administration to investigate effects on peripheral organs or systemic inflammation.
-
Procedure: Restrain the animal and inject the 8-iso PGA1 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Intravenous (IV) Injection: For rapid systemic distribution and pharmacokinetic studies.
-
Procedure: Typically administered via the tail vein in rodents. The animal is placed in a restrainer, and the tail is warmed to dilate the veins. The 8-iso PGA1 solution is then injected using a fine-gauge needle.
-
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for investigating the effects of 8-iso PGA1 in an animal model of a specific disease.
Caption: General experimental workflow for in vivo studies of 8-iso PGA1.
Analytical Methods for Quantification in Biological Samples
Accurate quantification of 8-iso PGA1 in tissues and fluids is crucial for pharmacokinetic and pharmacodynamic studies. The primary methods used for isoprostane analysis are mass spectrometry-based.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for isoprostane quantification.
-
Protocol Outline:
-
Lipid Extraction: Homogenize tissue or plasma in a solvent mixture (e.g., Folch solution: chloroform/methanol).
-
Saponification: Release esterified isoprostanes from phospholipids (B1166683) by base hydrolysis.
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge.
-
Thin-Layer Chromatography (TLC): Further purify the isoprostane fraction.
-
Derivatization: Convert the isoprostanes to volatile esters (e.g., pentafluorobenzyl esters) for GC analysis.
-
GC-MS Analysis: Quantify the derivatized 8-iso PGA1 using a stable isotope-labeled internal standard.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high throughput and does not typically require derivatization.
-
Protocol Outline:
-
Lipid Extraction and Saponification: As described for GC-MS.
-
Solid-Phase Extraction (SPE): Purify the sample.
-
LC-MS/MS Analysis: Separate the isoprostanes by liquid chromatography and detect and quantify using tandem mass spectrometry with multiple reaction monitoring (MRM).
-
-
Conclusion and Future Directions
The study of this compound in animal models is in its infancy. The available in vitro data suggests that this isoprostane may have significant biological activities, particularly in the contexts of cancer and neuroscience. Future research should focus on validating these in vitro findings in relevant animal models. Investigating the potential anti-tumor effects of 8-iso PGA1 in xenograft or genetically engineered mouse models of cancer is a promising avenue. Furthermore, exploring the neuromodulatory and neuroprotective effects of 8-iso PGA1 in rodent models of neurodegenerative diseases or excitotoxicity could yield valuable insights. The development and application of specific analytical methods for 8-iso PGA1 will be critical for advancing our understanding of its in vivo pharmacology and its potential as a therapeutic agent or biomarker.
References
8-iso Prostaglandin A1 as a Disease Biomarker: An In-depth Technical Guide
A Note on the Current State of Research: Scientific literature extensively documents the role of isoprostanes, particularly F-series isoprostanes like 8-iso-Prostaglandin F2α, as reliable biomarkers of oxidative stress in a multitude of diseases. However, specific research on 8-iso-Prostaglandin A1 (8-iso-PGA1) as a disease biomarker is notably limited. This guide will first summarize the available information on 8-iso-PGA1 and then, to provide a comprehensive and practical resource for researchers, will use the closely related and well-characterized 8-iso-Prostaglandin F2α (8-iso-PGF2α) as a detailed archetype for understanding the application of isoprostanes as disease biomarkers.
8-iso-Prostaglandin A1: What the Research Indicates
8-iso-Prostaglandin A1 is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid.[1] While the broader class of isoprostanes are recognized as markers of oxidative stress, specific data on 8-iso-PGA1 in disease is sparse.
Limited studies have explored its biological activities. For instance, 8-iso-PGA1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) and affect neurotransmitter release in isolated bovine retinas.[2] However, these findings have not yet translated into its widespread use or validation as a clinical biomarker for specific diseases.
8-iso-Prostaglandin F2α: A Well-Established Archetype for Isoprostane Biomarkers
Due to the extensive research and validation, 8-iso-PGF2α serves as an excellent model for understanding the principles of using isoprostanes as biomarkers. It is considered a "gold standard" for assessing oxidative stress in vivo.[3]
Formation of Isoprostanes
Isoprostanes are formed from the peroxidation of polyunsaturated fatty acids like arachidonic acid. This process is initiated by reactive oxygen species (ROS), leading to a cascade of reactions that produce a variety of isoprostane isomers.
References
- 1. Isoprostanes: markers and mediators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Cyclopentenone Isoprostanes and Inflammation
A Note on 8-iso Prostaglandin (B15479496) A1:
Initial research into the specific role of 8-iso Prostaglandin A1 (8-iso-PGA1) in inflammation reveals a significant scarcity of dedicated studies. While 8-iso-PGA1 is recognized as an A-series isoprostane, a class of molecules formed from the free radical-mediated oxidation of arachidonic acid, its direct and detailed functions in inflammatory processes are not well-documented in current scientific literature.
However, 8-iso-PGA1 belongs to a broader, well-researched family of compounds known as cyclopentenone isoprostanes (Cy-IsoPs) . These molecules are characterized by a reactive α,β-unsaturated carbonyl group within their cyclopentenone ring structure. This structural feature is central to their biological activity, particularly their significant anti-inflammatory properties.
This guide will, therefore, focus on the established role of cyclopentenone isoprostanes as a class in the modulation of inflammation. We will delve into their formation, mechanisms of action, and the experimental approaches used to study them, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles and pathways described herein are likely to be relevant for understanding the potential, albeit currently uncharacterized, role of 8-iso-PGA1 in inflammation.
Introduction to Cyclopentenone Isoprostanes
Isoprostanes are a family of prostaglandin-like compounds produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1] Among the various classes of isoprostanes, the E₂/D₂-isoprostanes are unstable and readily dehydrate to form the more stable A₂/J₂-isoprostanes, collectively known as cyclopentenone isoprostanes.[2][3] These molecules are highly reactive electrophiles due to the α,β-unsaturated ketone in their cyclopentenone ring.[1][3] This reactivity allows them to form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways.[3]
Formation of Cyclopentenone Isoprostanes
The formation of cyclopentenone isoprostanes is a multi-step process initiated by oxidative stress.
Anti-Inflammatory Mechanisms of Cyclopentenone Isoprostanes
Cyclopentenone isoprostanes exert potent anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the NF-κB pathway. Some members of this family can also interact with the PPAR-γ nuclear receptor.
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4] Cyclopentenone isoprostanes have been demonstrated to be potent inhibitors of this pathway.[5][6]
The primary mechanism of inhibition involves the prevention of the degradation of the inhibitory protein IκBα. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4] Cyclopentenone isoprostanes, through their electrophilic nature, can directly interact with components of the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation.[7] This leads to the retention of NF-κB in the cytoplasm and a subsequent dampening of the inflammatory response.[5][6]
Interaction with PPAR-γ
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a role in adipogenesis and has been shown to have anti-inflammatory properties.[8][9] Some cyclopentenone isoprostanes, such as 15-J2-IsoPs, are capable of activating PPAR-γ.[5] However, studies have shown that the anti-inflammatory effects of both 15-A2-IsoPs and 15-J2-IsoPs are largely independent of PPAR-γ activation.[5] The structurally related cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a well-known high-affinity ligand for PPAR-γ and exerts some of its anti-inflammatory effects through this receptor.[8][9][10]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory potency of cyclopentenone isoprostanes has been quantified in various in vitro systems.
| Compound | Cell Type | Inflammatory Stimulus | Measured Effect | IC50 / Effective Concentration | Citation |
| 15-A2/J2-IsoPs | RAW 264.7 Macrophages | LPS | Inhibition of nitrite (B80452) production | ~360 nM | [5] |
| 15-A2/J2-IsoPs | RAW 264.7 Macrophages | LPS | Inhibition of prostaglandin production | ~210 nM | [5] |
| 15-A2-IsoP | Human Placenta & Gestational Membranes | LPS | Inhibition of NF-κB p65 DNA binding | Significant inhibition at 50 µM | [6] |
| 15-A2-IsoP | Human Placenta & Gestational Membranes | LPS | Dose-dependent decrease in IL-1β, IL-6, IL-8, TNF-α, PGE₂, and PGF₂α release | 12.5 - 50 µM | [6] |
Experimental Protocols
The study of cyclopentenone isoprostanes and their effects on inflammation involves a range of standard and specialized molecular and cellular biology techniques.
General Experimental Workflow
Key Methodologies
-
Cell Culture and Treatment:
-
RAW 264.7 murine macrophages or primary macrophages are commonly used.[5]
-
Cells are typically pre-incubated with the cyclopentenone isoprostane for a defined period (e.g., 30 minutes to 2 hours) before the addition of an inflammatory stimulus.
-
Lipopolysaccharide (LPS) at concentrations of 10-100 ng/mL is a standard stimulus to induce an inflammatory response via TLR4.[5][6]
-
-
NF-κB Activation Assays:
-
Western Blot for IκBα Degradation: Whole-cell lysates are prepared and subjected to SDS-PAGE and western blotting using an antibody specific for IκBα. A decrease in the IκBα band in LPS-stimulated cells and its preservation in cells pre-treated with cyclopentenone isoprostanes indicates inhibition of the NF-κB pathway.[5]
-
NF-κB DNA-Binding Assay: Nuclear extracts are prepared, and an electrophoretic mobility shift assay (EMSA) or a plate-based DNA-binding ELISA is performed using a labeled oligonucleotide probe containing the NF-κB consensus sequence. Inhibition of NF-κB binding to the probe is observed in the presence of cyclopentenone isoprostanes.[6]
-
-
Measurement of Inflammatory Mediators:
-
Cytokine and Prostaglandin Quantification: Cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (B1171923) (e.g., PGE₂) are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[6]
-
Nitrite Measurement (for iNOS activity): The accumulation of nitrite, a stable breakdown product of nitric oxide, in the culture medium is quantified using the Griess reagent. This serves as an indirect measure of inducible nitric oxide synthase (iNOS) activity.[5]
-
-
Quantification of Cyclopentenone Isoprostanes in Biological Samples:
-
Sample Preparation: Biological samples (plasma, urine, tissue) are subjected to lipid extraction and solid-phase extraction to isolate the isoprostanes.[1][11]
-
LC-MS/MS Analysis: The purified extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is considered the gold standard for accurate and sensitive quantification of specific isoprostane isomers, using a stable isotope-labeled internal standard.[1][11][12]
-
Conclusion and Future Directions
Cyclopentenone isoprostanes are endogenously produced lipid mediators that serve as potent negative regulators of inflammation, primarily through the inhibition of the NF-κB signaling pathway. Their formation during oxidative stress suggests a role as a feedback mechanism to dampen excessive inflammatory responses. While the specific biological activities of 8-iso-PGA1 remain to be elucidated, its structural classification as a cyclopentenone isoprostane strongly implies a potential anti-inflammatory function.
Future research should focus on:
-
The synthesis and biological evaluation of individual A- and J-series isoprostane isomers, including 8-iso-PGA1, to delineate their specific potencies and mechanisms of action.
-
In vivo studies to confirm the anti-inflammatory effects of cyclopentenone isoprostanes in animal models of inflammatory diseases.
-
The identification and characterization of the specific protein targets of cyclopentenone isoprostanes to further unravel their molecular mechanisms.
A deeper understanding of these powerful lipid mediators could pave the way for novel therapeutic strategies for a wide range of inflammatory disorders.
References
- 1. Cyclopentenone isoprostanes are novel bioactive products of lipid oxidation which enhance neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory effects of the cyclopentenone isoprostane 15-A(2)-IsoP in human gestational tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15d-Prostaglandin J2 activates peroxisome proliferator-activated receptor-gamma, promotes expression of catalase, and reduces inflammation, behavioral dysfunction, and neuronal loss after intracerebral hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the major urinary metabolite of the highly reactive cyclopentenone isoprostane 15-A(2t)-isoprostane in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-iso Prostaglandin F2α ELISA Kit
Important Note: While the request specified an 8-iso Prostaglandin A1 (8-iso PGA1) ELISA kit, a commercially available kit for this specific analyte was not readily identified in the current search. 8-iso PGA1 is a known isoprostane.[1] However, the most widely studied and utilized isoprostane for measuring oxidative stress is 8-iso-Prostaglandin F2α (8-iso-PGF2α).[2][3][4] The following application notes and protocols are for a competitive ELISA kit for the quantitative measurement of 8-iso-PGF2α, a gold-standard biomarker for lipid peroxidation.[2] The principles and procedures are representative of a typical isoprostane ELISA and would likely be very similar if a kit for 8-iso PGA1 were available.
Introduction
8-iso-Prostaglandin F2α (8-iso-PGF2α), also known as 8-isoprostane, is a prostaglandin-like compound produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[2][3] Its levels in biological fluids such as urine, plasma, and serum are a reliable indicator of oxidative stress in vivo.[2] Elevated levels of 8-iso-PGF2α are associated with various pathological conditions, including cardiovascular and neurodegenerative diseases.[5] This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 8-iso-PGF2α in a variety of biological samples.
Principle of the Assay
This assay is a competitive ELISA based on the competition between 8-iso-PGF2α in the sample and a fixed amount of enzyme-conjugated 8-iso-PGF2α for a limited number of binding sites on a specific antibody. The microplate is pre-coated with a capture antibody. When the sample or standard, along with the enzyme-conjugated 8-iso-PGF2α, is added to the wells, they compete to bind to the capture antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme-conjugated 8-iso-PGF2α that has bound to the antibody. The resulting color development is inversely proportional to the concentration of 8-iso-PGF2α in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of 8-iso-PGF2α in the samples is determined by comparing their absorbance with a standard curve.[3][5][6]
Caption: Competitive ELISA Principle.
Materials
Materials Provided
| Component | Quantity (96 tests) | Storage |
| Antibody-Coated Microplate | 1 plate | 2-8°C |
| 8-iso-PGF2α Standard | 2 vials | -20°C |
| Biotin-labeled Antibody | 1 vial | -20°C |
| HRP-Streptavidin Conjugate (SABC) | 1 vial | 2-8°C (avoid light) |
| Standard & Sample Diluent | 1 bottle | 2-8°C |
| Wash Buffer (25x Concentrate) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C (avoid light) |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Absorbent paper for blotting
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 20 mL of the concentrate to 480 mL of water to make 500 mL of 1x Wash Buffer. If crystals have formed in the concentrate, warm the bottle gently in a water bath until all crystals have dissolved.
-
8-iso-PGF2α Standard: Reconstitute the lyophilized standard with the volume of Standard & Sample Diluent specified on the vial label to create the stock solution. Mix gently and allow it to sit for 10-15 minutes to ensure complete dissolution.
-
Standard Curve Preparation: Prepare a serial dilution of the reconstituted standard in the Standard & Sample Diluent. A typical standard curve may range from 0 to 5000 pg/mL.
| Standard Tube | Concentration (pg/mL) |
| S7 | 5000 |
| S6 | 2500 |
| S5 | 1250 |
| S4 | 625 |
| S3 | 312.5 |
| S2 | 156.25 |
| S1 | 78.125 |
| S0 (Blank) | 0 |
-
Biotin-labeled Antibody Working Solution: Prepare the working solution by diluting the concentrated Biotin-labeled Antibody with the appropriate dilution buffer as per the kit's instructions.
-
HRP-Streptavidin Conjugate (SABC) Working Solution: Prepare the working solution by diluting the concentrated SABC with the appropriate dilution buffer as per the kit's instructions. Prepare this solution within 30 minutes of use.
Sample Preparation
Proper sample collection and storage are crucial for accurate results. Samples should be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or store in aliquots at -80°C.[6][7]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store in aliquots at -80°C.[6][8]
-
Urine: Collect urine in a sterile container. Centrifuge to remove particulate matter. Assay immediately or store in aliquots at -80°C.[8]
-
Cell Culture Supernatants: Remove particulates by centrifugation (10,000 x g for 5 minutes). Assay immediately or store in aliquots at -80°C.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant and assay immediately or store at -80°C.
Assay Protocol
-
Determine the number of wells required for standards, samples, and blanks. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each Standard, Sample, or Blank (Standard & Sample Diluent) to the appropriate wells.
-
Immediately add 50 µL of the prepared Biotin-labeled Antibody working solution to each well.
-
Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.[1]
-
Aspirate the liquid from each well. Wash the plate three to five times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it firmly against clean absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of the prepared SABC working solution to each well.
-
Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.[6]
-
Repeat the wash step as described in step 5.
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor the color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A701 | 8-Epi Prostaglandin F2 Alpha (8-epi-PGF2a, 8-iso-PGF2alpha, 8-iso-PGF2a)- Cloud-Clone Corp. [cloud-clone.com]
- 5. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 8-iso Prostaglandin A1 Extraction from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a family of prostaglandin-like compounds formed via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] Isoprostanes are considered reliable biomarkers for assessing oxidative stress in vivo.[1][2] Specifically, the quantification of isoprostanes like 8-iso PGA1 in biological matrices such as plasma can provide valuable insights into various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammation.[2][3] Accurate and reproducible measurement of these analytes is crucial for research and clinical applications.
This document provides detailed protocols for the extraction of 8-iso PGA1 from plasma samples using solid-phase extraction (SPE) and subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented are based on established procedures for similar isoprostanes and are designed to ensure high recovery, sensitivity, and specificity.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the ex vivo oxidation of arachidonic acid, which can lead to artificially elevated levels of 8-iso PGA1.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
-
-80°C freezer.
Protocol:
-
Collect whole blood into chilled anticoagulant-containing tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into cryovials.
-
Snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Avoid repeated freeze-thaw cycles, as this can degrade the analyte and lead to inconsistent results. It has been reported that two freeze-thaw cycles can decrease apparent 8-isoprostane levels by 30%.[4]
Solid-Phase Extraction (SPE) of this compound
This protocol describes a solid-phase extraction method for the purification and concentration of 8-iso PGA1 from plasma.
Materials:
-
SPE cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL)[1]
-
Internal standard (IS) solution (e.g., 8-iso-PGF2α-d4, as a structural analog)
-
Formic acid (1%)
-
0.1% Formic acid in water
-
Ethyl acetate
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples on ice.
-
To 300 µL of plasma, add the internal standard.[1]
-
Acidify the plasma sample by adding 400 µL of 1% formic acid.[1]
-
Vortex mix the sample thoroughly.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.[1]
-
Wash the cartridge with 1 mL of hexane to remove lipids.[1]
-
Elute the 8-iso PGA1 from the cartridge with 1 mL of ethyl acetate.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS/MS analysis).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a general LC-MS/MS method for the sensitive and specific quantification of 8-iso PGA1.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Analytical column (e.g., C18 column).[5]
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate 8-iso PGA1 from isomers and matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 8-iso PGA1 and the internal standard. For the related 8-iso-PGF2α, the transition m/z 353.2 → 193.1 is commonly used.[5]
Data Analysis:
-
Construct a calibration curve using known concentrations of 8-iso PGA1 standards.
-
Calculate the concentration of 8-iso PGA1 in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the extraction and analysis of isoprostanes from plasma, which can be expected to be similar for 8-iso PGA1.
| Parameter | Value | Reference |
| Sample Volume | 300 µL | [1] |
| Recovery | 95.9% - 97.8% | [4] |
| Within-run Precision (CV) | 4.2% - 6.3% | [4] |
| Between-run Precision (CV) | 0.8% - 8.1% | [4] |
Table 1: Solid-Phase Extraction Performance
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) | 0.8 pg/mL | [1] |
| Limit of Quantification (LOQ) | 2.5 pg/mL | [1] |
| Accuracy | 90.4% - 113.9% | [5][6] |
| Typical Plasma Concentration | 8.26 ± 2.98 pg/mL (in controls) | [1] |
Table 2: LC-MS/MS Method Validation and Typical Plasma Concentrations
Mandatory Visualization
Caption: Experimental workflow for 8-iso PGA1 extraction and analysis.
Caption: Putative signaling pathways of this compound.
References
- 1. Regulation of Aldo-keto-reductase family 1 B10 by 14-3-3ε and their prognostic impact of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 3. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8-iso Prostaglandin A1 in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free-radical-catalyzed peroxidation of arachidonic acid. As a member of the cyclopentenone prostaglandin family, 8-iso-PGA1 possesses a reactive α,β-unsaturated carbonyl group, suggesting potential roles in cellular signaling pathways related to oxidative stress and inflammation. The quantification of urinary 8-iso-PGA1 may serve as a non-invasive biomarker for monitoring these processes in various physiological and pathological states.
These application notes provide detailed protocols for the quantification of 8-iso-PGA1 in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). It is important to note that while methods for other isoprostanes, such as 8-iso-PGF2α, are well-established, specific validated protocols and commercially available reagents for 8-iso-PGA1 are limited. The following protocols are adapted from established methods for related compounds and provide a strong basis for the development of a validated 8-iso-PGA1 assay.
Data Presentation: Quantitative Data for a Related Isoprostane
Table 1: Reference Ranges of Urinary 8-iso-PGF2α in Human Populations
| Population | Analytical Method | Mean/Median Concentration (ng/mg creatinine) | Reference |
| Healthy Non-Smokers | LC-MS/MS | 0.110 ± 0.024 | [1] |
| Healthy Smokers | LC-MS/MS | 0.460 ± 0.079 | [1] |
| Patients with Coronary Artery Disease | ELISA | 9.2 (median) | [2] |
| Healthy Controls (for CAD study) | ELISA | 6.0 (median) | [2] |
Note: These values are for 8-iso-PGF2α and should be used as a general guide. The actual concentrations of 8-iso-PGA1 may differ.
Experimental Protocols
Protocol 1: Quantification of 8-iso-PGA1 in Urine by LC-MS/MS
This protocol is adapted from established methods for other prostaglandins (B1171923) and isoprostanes and incorporates the known mass spectrometry parameters for 8-iso-PGA1.
1. Materials and Reagents
-
8-iso-Prostaglandin A1 standard (Cayman Chemical or equivalent)
-
Deuterated internal standard (IS), e.g., Prostaglandin E2-d4 (PGE2-d4) or Prostaglandin F2α-d4 (PGF2α-d4). Note: An ideal IS would be 8-iso-PGA1-d4, but it is not readily commercially available. The chosen IS should be validated for co-elution and similar ionization efficiency.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
Ultrapure water
-
β-glucuronidase (for total 8-iso-PGA1 measurement)
2. Sample Preparation (Solid Phase Extraction)
-
Thaw frozen urine samples on ice. Centrifuge at 1,500 x g for 10 minutes to remove particulate matter.
-
To a 1 mL aliquot of urine, add the internal standard to a final concentration of ~1-5 ng/mL.
-
For total 8-iso-PGA1 measurement (free and conjugated), adjust the pH to 4.5 and add β-glucuronidase. Incubate at 37°C for 2 hours. For free 8-iso-PGA1, skip this step.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water, followed by 5 mL of 15% methanol in water.
-
Elute the 8-iso-PGA1 and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-iso-PGA1: Precursor ion m/z 335.2 → Product ions (e.g., 317.2, 235.1, 221.1). The most abundant and specific transition should be used for quantification, and a second for confirmation.
-
Internal Standard (e.g., PGE2-d4): Precursor ion m/z 355.2 → Product ion (e.g., 275.2)
-
-
4. Data Analysis
-
Construct a calibration curve using the 8-iso-PGA1 standard spiked into a surrogate matrix (e.g., synthetic urine or water) at concentrations ranging from pg/mL to ng/mL.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 8-iso-PGA1 in the urine samples by interpolating from the calibration curve.
-
Normalize the final concentration to creatinine (B1669602) levels to account for variations in urine dilution.
Table 2: Proposed LC-MS/MS Parameters for 8-iso-PGA1
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 335.2 |
| Product Ions (Q3) | 317.2, 235.1, 221.1 (to be optimized) |
| Internal Standard (IS) | PGE2-d4 or PGF2α-d4 (to be validated) |
Protocol 2: Quantification of 8-iso-PGA1 in Urine by ELISA (Adapted)
As no specific commercial ELISA kit for 8-iso-PGA1 is currently available, this protocol is a general guideline for adapting a competitive ELISA, likely from an 8-iso-PGF2α kit. Crucially, the cross-reactivity of the antibody with 8-iso-PGA1 must be thoroughly validated before use.
1. Principle This is a competitive immunoassay. 8-iso-PGA1 in the sample competes with a fixed amount of enzyme-labeled 8-iso-prostaglandin for a limited number of binding sites on a specific antibody. The amount of color produced is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
2. Materials
-
Competitive ELISA kit for a related isoprostane (e.g., 8-iso-PGF2α)
-
8-iso-Prostaglandin A1 standard
-
Urine samples (prepared as in the LC-MS/MS protocol, up to the elution step)
-
Microplate reader
3. Assay Procedure (General)
-
Prepare standards by serially diluting the 8-iso-PGA1 standard in the assay buffer provided with the kit.
-
Add standards and prepared urine samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin (from the kit) to each well.
-
Incubate as per the kit instructions (e.g., 2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis
-
Generate a standard curve by plotting the absorbance versus the concentration of the 8-iso-PGA1 standards.
-
Determine the concentration of 8-iso-PGA1 in the samples from the standard curve.
-
Normalize to creatinine concentration.
Important Validation Step: To adapt an existing ELISA kit, a cross-reactivity study must be performed. This involves running a dilution series of the 8-iso-PGA1 standard in the assay and comparing its binding curve to that of the original target of the kit (e.g., 8-iso-PGF2α).
Mandatory Visualizations
Caption: Experimental workflow for 8-iso-PGA1 quantification in urine.
Caption: Putative signaling pathway of 8-iso-PGA1.
Conclusion and Future Directions
The quantification of 8-iso-PGA1 in urine presents a promising avenue for research into oxidative stress and related diseases. The protocols provided here, adapted from well-established methods for other isoprostanes, offer a robust starting point for developing validated assays. The LC-MS/MS method, in particular, offers high specificity and sensitivity.
Future research should focus on several key areas:
-
Development of a specific 8-iso-PGA1-d4 internal standard to improve the accuracy of LC-MS/MS quantification.
-
Production of a specific antibody for 8-iso-PGA1 to enable the development of a dedicated ELISA kit.
-
Establishment of reference ranges for urinary 8-iso-PGA1 in healthy and various diseased populations to understand its clinical utility as a biomarker.
-
Further elucidation of the specific signaling pathways modulated by 8-iso-PGA1 to better understand its biological function.
By addressing these points, the scientific community can fully explore the potential of 8-iso-PGA1 as a valuable biomarker in research and drug development.
References
Application Notes and Protocols for 8-iso Prostaglandin A1: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. As a biologically active molecule, understanding its stability and handling requirements is critical for accurate experimental results and for the development of potential therapeutic applications. These application notes provide a comprehensive overview of the stability and recommended storage conditions for 8-iso PGA1, along with detailed protocols for its handling and analysis.
Stability and Storage of 8-iso Prostaglandin A1
The stability of 8-iso PGA1 is influenced by several factors, including temperature, pH, and the solvent in which it is dissolved. While specific quantitative stability data for 8-iso PGA1 across a wide range of conditions is limited, information from its supplier and data from structurally related prostaglandins (B1171923), such as Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2), can provide valuable guidance.
Table 1: Summary of Storage and Stability Data for 8-iso PGA1 and Related Prostaglandins
| Compound | Condition | Solvent | Stability | Source/Inference |
| This compound | -20°C | Methyl Acetate (B1210297) (as supplied) | ≥ 2 years | Supplier Data |
| Prostaglandin E1 (PGE1) | 30°C | 10% Dextrose | ≥ 90% stable for 48 hours | [1] |
| Prostaglandin E2 (PGE2) | 25°C, pH 3-4 | Aqueous Buffer | 10% loss in 133 hours | Inferred from PGE2 data |
| Prostaglandin E2 (PGE2) | 25°C, pH 6 | Aqueous Buffer | 10% loss in 53 hours | Inferred from PGE2 data |
| Prostaglandin E2 (PGE2) | 25°C, pH 8 | Aqueous Buffer | 10% loss in 42 hours | Inferred from PGE2 data |
| Prostaglandin E2 (PGE2) | 4°C | Absolute Ethanol (1-10 mg/mL) | ~10% loss in 24-36 months | Inferred from PGE2 data |
Key Recommendations for Storage:
-
Long-term Storage: For long-term storage, 8-iso PGA1 should be kept at -20°C in its original supplied format (typically a solution in an organic solvent like methyl acetate). At this temperature, it is reported to be stable for at least two years.
-
Short-term Storage of Stock Solutions: Once diluted in other organic solvents such as ethanol, DMSO, or DMF, it is recommended to store stock solutions at -20°C and use them as quickly as possible. For aqueous solutions, it is advisable to prepare them fresh for each experiment.
-
Aqueous Solutions: Prostaglandins, in general, are less stable in aqueous solutions, especially at neutral or alkaline pH. If aqueous buffers are required, they should be prepared immediately before use. The stability of prostaglandins in aqueous solutions is pH-dependent, with greater stability at acidic pH.
Potential Degradation Pathways
The primary degradation pathways for prostaglandins similar to 8-iso PGA1 involve dehydration and isomerization. For E-type prostaglandins, a common degradation route is the dehydration of the cyclopentane (B165970) ring to form the corresponding A-series prostaglandin, which can then isomerize to the more stable B-series prostaglandin. While 8-iso PGA1 is already an A-series prostaglandin, it can still be susceptible to isomerization and other degradation reactions, particularly under stressful conditions such as extreme pH, high temperature, or exposure to light.
Experimental Protocols
Protocol for Preparation of 8-iso PGA1 Stock and Working Solutions
Materials:
-
This compound (as supplied in methyl acetate)
-
Anhydrous ethanol, DMSO, or DMF
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.2)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of 8-iso PGA1 to warm to room temperature before opening.
-
Under a stream of inert gas, carefully evaporate the methyl acetate solvent.
-
Reconstitute the dried 8-iso PGA1 in a suitable organic solvent such as anhydrous ethanol, DMSO, or DMF to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, add the appropriate volume of solvent to the vial.
-
For aqueous experiments, dilute an aliquot of the organic stock solution with the desired aqueous buffer immediately before use. Note the lower solubility of 8-iso PGA1 in aqueous solutions.
Protocol for a Forced Degradation Study of 8-iso PGA1
This protocol outlines a forced degradation study to identify the potential degradation products and pathways of 8-iso PGA1.
Materials:
-
8-iso PGA1 stock solution (in a suitable organic solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or incubator
-
UV lamp
-
HPLC or UPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the 8-iso PGA1 stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the 8-iso PGA1 stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the 8-iso PGA1 stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the 8-iso PGA1 stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the 8-iso PGA1 stock solution to UV light (e.g., 254 nm or 365 nm) for a defined period.
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as HPLC or UPLC-MS/MS, to quantify the remaining 8-iso PGA1 and identify any degradation products.
Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze the stability of 8-iso PGA1.
Instrumentation and Conditions:
-
HPLC System: With UV or Mass Spectrometric detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B (e.g., 30% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 217 nm (the λmax of 8-iso PGA1) or MS detection for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare standard solutions of 8-iso PGA1 at known concentrations.
-
Inject the standards to establish the retention time and response.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of 8-iso PGA1.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Signaling Pathways and Biological Activity
8-iso PGA1 is known to be an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is an enzyme involved in various cellular processes, and its overexpression has been linked to several types of cancer. By inhibiting AKR1B10, 8-iso PGA1 can modulate downstream signaling pathways.
Caption: Inhibitory action of 8-iso PGA1 on the AKR1B10 pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for 8-iso PGA1 stability assessment.
References
Application Notes and Protocols for 8-iso Prostaglandin A1 In Vitro Cell Culture Experiments
Disclaimer: Direct experimental data on the biological activities of 8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) in in vitro cell culture is limited in the current scientific literature. One source notes that the biological activity of 8-iso PGA1 has not been extensively studied or reported.[1] The following application notes and protocols are therefore based on the known biological effects of its isomer, Prostaglandin A1 (PGA1), and related cyclopentenone prostaglandins (B1171923). These should be considered as a starting point for research and will require experimental validation for 8-iso PGA1.
I. Introduction
8-iso Prostaglandin A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid. While research on 8-iso PGA1 is not extensive, studies on the closely related Prostaglandin A1 (PGA1) suggest that it possesses potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties. These effects are primarily attributed to its ability to induce cell cycle arrest and modulate key signaling pathways involved in cancer progression and inflammation. This document provides detailed protocols for investigating the effects of 8-iso PGA1 on cell proliferation, apoptosis, cell cycle, and inflammation in vitro, based on the activities of PGA1.
II. Anti-Proliferative Effects of this compound
PGA1 has been shown to inhibit the growth of various cancer cell lines. This anti-proliferative activity is linked to its ability to induce cell cycle arrest and apoptosis. The following table summarizes the cytotoxic effects of PGA1 and its analogs on different cell lines, which can serve as a reference for designing experiments with 8-iso PGA1.
Table 1: Cytotoxicity of Prostaglandin A1 and its Analogs in Cancer Cell Lines
| Cell Line | Compound | IC50 | Reference |
| L1210 (Murine Leukemia) | Δ7-PGA1 | 0.3 µg/ml | |
| L1210 (Murine Leukemia) | 12-epi-Δ7-PGA1 | 0.3 µg/ml | |
| B16 (Murine Melanoma) | PGA1 | Not specified, but inhibitory | [2] |
| RPMI 7932 (Human Melanoma) | PGA1 | Less inhibitory than PGD2 | [2] |
| SK Mel 28 (Human Melanoma) | PGA1 | Less inhibitory than PGD2 | [2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of 8-iso PGA1 on the viability of cultured mammalian cells.
Materials:
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Target cell line (e.g., A172 human glioma, B16 murine melanoma)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of 8-iso PGA1 in complete medium. Remove the old medium from the wells and add 100 µL of the diluted 8-iso PGA1 solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
III. Induction of Apoptosis by this compound
PGA1 is known to induce apoptosis in various cell types. This process is often mediated by the activation of specific signaling pathways leading to the activation of caspases.
Signaling Pathway: PGA1-Induced Apoptosis
PGA1 has been shown to induce apoptosis by activating H-Ras and N-Ras at the endomembrane, which subsequently triggers the RAF-MEK-ERK signaling cascade. This leads to the activation of calpain and caspases, ultimately resulting in programmed cell death.
Caption: Hypothesized signaling pathway for 8-iso PGA1-induced apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 8-iso PGA1 for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
IV. Cell Cycle Arrest Induced by this compound
PGA1 and its analogs have been demonstrated to cause G1 phase cell cycle arrest in tumor cells.[2][3] This is a key mechanism for its anti-proliferative effects. The arrest is often associated with the induction of cyclin-dependent kinase inhibitors like p21 and a reduction in the activity of cyclin E- and cyclin A-dependent kinases.[3]
Table 2: Effect of PGA1 Analogs on Cell Cycle Regulators in A172 Human Glioma Cells
| Compound (Analog of PGA1) | Effect | Reference |
| NAG-0092, NAG-0093, NAG-0022 | G1 arrest | [3] |
| NAG-0092, NAG-0093, NAG-0022 | Induction of p21 | [3] |
| NAG-0092, NAG-0093, NAG-0022 | Reduced cyclin A- and E-dependent kinase activity | [3] |
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after 8-iso PGA1 treatment.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Target cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with 8-iso PGA1 as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Inhibition of Aldo-Keto Reductase AKR1B10
PGA1 has been identified as an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development and resistance to chemotherapy. This suggests a potential application for 8-iso PGA1 in sensitizing cancer cells to chemotherapeutic drugs.
Experimental Protocol: AKR1B10 Inhibition Assay
This protocol is designed to assess the inhibitory effect of 8-iso PGA1 on AKR1B10 activity in cell lysates.
Materials:
-
COS-7 cells expressing human AKR1B10 (or other suitable cell line)
-
This compound
-
Cell lysis buffer
-
AKR1B10 substrate (e.g., pyridine-3-aldehyde)
-
NADPH
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Prepare lysates from cells overexpressing AKR1B10.
-
Inhibition Reaction: In a reaction mixture, combine the cell lysate, NADPH, and varying concentrations of 8-iso PGA1.
-
Substrate Addition: Initiate the reaction by adding the AKR1B10 substrate.
-
Activity Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time, which is indicative of AKR1B10 activity.
-
Data Analysis: Calculate the percentage of AKR1B10 inhibition at different concentrations of 8-iso PGA1 to determine the IC50 value.
VI. Conclusion
The information available for Prostaglandin A1 strongly suggests that its isomer, this compound, is a promising candidate for in vitro research in oncology and inflammation. The provided protocols offer a framework for investigating its potential anti-proliferative, pro-apoptotic, and cell cycle-modulating effects. Researchers are encouraged to adapt these methodologies to their specific cell models and experimental questions, keeping in mind that the biological activities described are based on a related compound and require direct experimental verification for 8-iso PGA1.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Cell cycle effects of prostaglandins A1, A2, and D2 in human and murine melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-iso Prostaglandin A1 Administration in Mice
Disclaimer: To date, specific in vivo studies detailing the administration of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) in mice are limited in publicly available scientific literature. The following application notes and protocols are primarily based on studies conducted with its parent compound, Prostaglandin A1 (PGA1). Researchers should consider these as a starting point and may need to perform dose-response studies to determine the optimal concentration and administration route for 8-iso-PGA1 in their specific experimental models.
Application Notes
8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. While research on 8-iso-PGA1 is still emerging, studies on the closely related Prostaglandin A1 (PGA1) have revealed significant biological activities, including neuroprotective and anti-inflammatory effects. These activities are often associated with the modulation of key signaling pathways, such as the activation of the heat shock response and inhibition of the NF-κB pathway.
The protocols outlined below are designed for researchers in pharmacology, neuroscience, and drug development to investigate the potential therapeutic effects of 8-iso-PGA1 in mouse models. Given the shared structural features with PGA1, it is hypothesized that 8-iso-PGA1 may exhibit similar biological properties.
Potential Applications in Mouse Models:
-
Neuroprotection: Investigation of the therapeutic potential in models of neurodegenerative diseases or ischemic brain injury.
-
Inflammation: Assessment of anti-inflammatory effects in models of acute or chronic inflammation.
-
Oncology: Exploration of anti-proliferative or pro-apoptotic effects in cancer models.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of Prostaglandin A1 (PGA1) in rodents. This data can serve as a reference for designing experiments with 8-iso-PGA1.
Table 1: In Vivo Administration of Prostaglandin A1 in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Prostaglandin A1 (PGA1) | Mice (transient focal cerebral ischemia) | Intracerebroventricular | 33 nmol | ~43% reduction in infarction volume | [1] |
| Prostaglandin A1 (PGA1) | Rats (permanent focal cerebral ischemia) | Intracerebroventricular | 16.5-66 nmol | 18% to 27% reduction in infarction volume | [1] |
| Prostaglandin A1 (PGA1) | Mature Male Mice | Not specified (likely systemic) | 20 µg, twice daily for 10 days | Significant decrease in serum testosterone (B1683101) levels | [2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration for Neuroprotection Studies
This protocol is adapted from a study investigating the neuroprotective effects of PGA1 in a mouse model of focal cerebral ischemia.[1]
Materials:
-
This compound (or Prostaglandin A1)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (or similar micro-syringe)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for craniotomy
-
Animal body temperature maintenance system
Procedure:
-
Preparation of 8-iso-PGA1 Solution:
-
Dissolve 8-iso-PGA1 in a suitable vehicle (e.g., a small amount of ethanol (B145695) or DMSO, then dilute with sterile saline or aCSF to the final concentration). Ensure the final concentration of the organic solvent is minimal and non-toxic.
-
Prepare a range of doses based on the data for PGA1 (e.g., starting with a dose around 33 nmol per mouse).
-
-
Animal Preparation:
-
Anesthetize the mouse using a standardized protocol.
-
Secure the mouse in a stereotaxic frame. Maintain body temperature at 37°C.
-
Shave and disinfect the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target injection site (e.g., into the lateral ventricle). Bregma coordinates for the lateral ventricle in mice are approximately: AP -0.22 mm, ML ±1.0 mm, DV -2.5 mm. These coordinates may need to be adjusted based on the mouse strain and age.
-
Lower the injection needle to the desired depth.
-
-
ICV Injection:
-
Slowly infuse the 8-iso-PGA1 solution (e.g., 1-5 µL) over several minutes to avoid increased intracranial pressure.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal during recovery from anesthesia.
-
-
Induction of Ischemia and Outcome Assessment:
-
Induce focal cerebral ischemia (e.g., by middle cerebral artery occlusion) either before or after the administration of 8-iso-PGA1, depending on the experimental design (pre-treatment or post-treatment).
-
At the designated endpoint, assess the outcomes, which may include infarct volume measurement (e.g., by TTC staining), neurological deficit scoring, and motor function tests.
-
Protocol 2: Systemic Administration for Investigating Systemic Effects
This protocol is a general guideline for systemic administration, which could be used for studying effects on inflammation or hormonal levels.
Materials:
-
This compound (or Prostaglandin A1)
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS with a solubilizing agent if necessary)
-
Syringes and needles appropriate for the chosen route of administration (e.g., 27-30 gauge for subcutaneous or intraperitoneal injection)
Procedure:
-
Preparation of 8-iso-PGA1 Solution:
-
Prepare the 8-iso-PGA1 solution in a suitable vehicle at the desired concentration. Based on related compounds, a starting dose could be in the range of 1-5 mg/kg.
-
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the mouse and inject the solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (SC) Injection: Lift the skin to form a tent and insert the needle at the base. Inject the solution into the subcutaneous space.
-
Intravenous (IV) Injection: For IV administration (e.g., via the tail vein), appropriate restraint and technique are required. This route provides rapid and complete bioavailability.
-
-
Experimental Time Course and Endpoint Analysis:
-
Administer 8-iso-PGA1 according to the planned experimental schedule (e.g., single dose, or repeated doses over several days).
-
At the end of the experiment, collect tissues or blood for analysis. This could include measuring inflammatory markers (e.g., cytokines in serum or tissue homogenates), hormone levels, or other relevant biomarkers.
-
Visualizations
Signaling Pathway of Prostaglandin A1
The following diagram illustrates the proposed signaling pathway for Prostaglandin A1 (PGA1), which may be relevant for 8-iso-PGA1. PGA1 is known to activate Heat Shock Factor 1 (HSF1), leading to the transcription of Heat Shock Proteins (HSPs). It can also inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[3]
Caption: Proposed signaling pathway of Prostaglandin A1.
Experimental Workflow for Neuroprotection Study
The diagram below outlines a typical experimental workflow for assessing the neuroprotective effects of 8-iso-PGA1 in a mouse model of cerebral ischemia.
Caption: Workflow for in vivo neuroprotection studies.
References
Application Notes and Protocols for Inducing 8-iso Prostaglandin A1 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) is a member of the isoprostane family, which are prostaglandin isomers generated primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. These compounds are widely regarded as reliable biomarkers of oxidative stress in vivo. While much of the research has focused on 8-iso-Prostaglandin F2α, the principles of inducing one isoprostane are largely applicable to others, including 8-iso-PGA1. This document provides detailed protocols for inducing the production of 8-iso-PGA1 in vitro, leveraging established methods for inducing oxidative stress and lipid peroxidation. The protocols and data presented are primarily based on studies of the more extensively researched 8-iso-PGF2α, and are adapted for the induction of 8-iso-PGA1.
Data Presentation: Induction of Isoprostane Production
The following table summarizes quantitative data from studies that have successfully induced the production of 8-iso-PGF2α, which serves as a proxy for 8-iso-PGA1 induction. These agents primarily function by inducing oxidative stress, leading to the peroxidation of arachidonic acid.
| Inducing Agent | Cell Line/System | Concentration | Treatment Time | Measured Isoprostane (8-iso-PGF2α) Levels | Reference |
| Hydrogen Peroxide (H₂O₂) | Pulmonary Artery Endothelial Cells (PAEC) | 50 µM | 1 - 30 min | Significant time-dependent increase | [1] |
| Hydrogen Peroxide (H₂O₂) | Human Umbilical Artery Endothelial Cells | 50 µM | 60 min | ~3 times normoxic levels (23.4 ± 8.3 pg/10⁶ cells) | [2] |
| Menadione | HEK293T cells | Various | Various | Induces oxidative stress | [3] |
| Collagen, Thrombin, Arachidonic Acid | Human Platelets | Threshold concentrations | - | Coincident formation with thromboxane | [4] |
| CCl₄ (in vivo) | Rat Liver | - | - | Significant increase in F2-isoprostanes | |
| Paraquat (in vivo) | Rat Lung | - | - | Elevated levels of F2-isoprostanes |
Signaling Pathways for Isoprostane Production
Isoprostane production can occur through two primary pathways: a non-enzymatic pathway driven by free radicals and an enzymatic pathway involving cyclooxygenase (COX) enzymes.
Non-Enzymatic Free Radical-Mediated Pathway
This is the canonical pathway for isoprostane formation. It is initiated by the abstraction of a hydrogen atom from arachidonic acid by a free radical, leading to a cascade of reactions that produce various isoprostane isomers, including 8-iso-PGA1.
Enzymatic Cyclooxygenase (COX) Pathway
While primarily known for prostaglandin synthesis, COX enzymes (COX-1 and COX-2) can also contribute to the formation of certain isoprostanes, particularly 8-epi-PGF2α.[5][6] This pathway is initiated by stimuli that activate phospholipase A2 to release arachidonic acid, which is then metabolized by COX enzymes.
Experimental Protocols
The following protocols provide detailed methodologies for inducing and measuring 8-iso-PGA1 production in vitro.
Protocol 1: Induction of 8-iso-PGA1 Production in Cultured Cells using Hydrogen Peroxide
This protocol describes the induction of 8-iso-PGA1 in a common adherent cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), using hydrogen peroxide (H₂O₂) as the oxidative stressor.
Materials:
-
HUVECs (or other suitable cell line)
-
Complete cell culture medium (e.g., EGM-2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hydrogen peroxide (H₂O₂), 30% solution
-
6-well cell culture plates
-
Sterile, nuclease-free water
-
Butylated hydroxytoluene (BHT)
-
Enzyme Immunoassay (ELISA) kit for 8-iso-PGA1 or LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture HUVECs in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of H₂O₂ Solution:
-
Prepare a fresh stock solution of H₂O₂ (e.g., 10 mM) in sterile, nuclease-free water.
-
Further dilute the stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 250 µM). Prepare these working solutions immediately before use.
-
-
Induction of Oxidative Stress:
-
When cells are confluent, aspirate the culture medium and wash the monolayer twice with sterile PBS.
-
Add 1 mL of the freshly prepared H₂O₂ working solution to each well. Include a control well with serum-free medium only.
-
Incubate the plates at 37°C for the desired time points (e.g., 15, 30, 60 minutes).
-
-
Sample Collection:
-
After the incubation period, collect the supernatant (cell culture medium) from each well into separate microcentrifuge tubes.
-
Immediately add an antioxidant such as BHT to a final concentration of 0.005% to prevent ex vivo oxidation.
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to remove any cellular debris.
-
Transfer the clarified supernatant to new tubes and store at -80°C until analysis.
-
-
Quantification of 8-iso-PGA1:
-
Thaw the samples on ice.
-
Quantify the concentration of 8-iso-PGA1 in the samples using a specific ELISA kit or by LC-MS/MS analysis, following the manufacturer's instructions or a validated protocol.
-
Protocol 2: Quantification of 8-iso-PGA1 by ELISA
This protocol provides a general outline for a competitive ELISA to measure 8-iso-PGA1.
Principle:
The assay is based on the competition between 8-iso-PGA1 in the sample and a fixed amount of enzyme-labeled 8-iso-PGA1 for a limited number of binding sites on an antibody-coated plate. The amount of color development is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Standard Curve: Prepare a serial dilution of the 8-iso-PGA1 standard to create a standard curve.
-
Assay:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 8-iso-PGA1 to each well.
-
Incubate the plate according to the kit instructions (e.g., 1-2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 8-iso-PGA1 in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Quantification of 8-iso-PGA1 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for the quantification of 8-iso-PGA1.
Principle:
Samples are first subjected to solid-phase extraction (SPE) to purify and concentrate the isoprostanes. The extract is then injected into an LC system for separation, followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is used for accurate quantification.
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the sample (e.g., cell culture supernatant) to pH 3 with formic acid.
-
Add an isotopically labeled internal standard (e.g., 8-iso-PGA1-d4).
-
Condition a C18 SPE cartridge with methanol (B129727) and then with acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with acidified water and then with a low-percentage organic solvent (e.g., 15% methanol) to remove impurities.
-
Elute the isoprostanes with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect the parent and product ions for both 8-iso-PGA1 and the internal standard using MRM.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of 8-iso-PGA1 in the sample using a calibration curve prepared with known concentrations of 8-iso-PGA1 and the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for inducing and measuring 8-iso-PGA1 production.
References
- 1. Role of 8-epi PGF2alpha, 8-isoprostane, in H2O2-induced derangements of pulmonary artery endothelial cell barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of the isoprostane 8-epi-prostaglandin F2alpha in vitro and in vivo via the cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase 1-dependent production of F2-isoprostane and changes in redox status during warm renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-iso Prostaglandin A1 as a Tool for Studying AKR1B10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) as a chemical probe to investigate the function and activity of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10).
Introduction to AKR1B10
Aldo-Keto Reductase 1B10 (AKR1B10) is an NADPH-dependent reductase that plays a crucial role in various cellular processes, including the detoxification of cytotoxic carbonyl compounds, regulation of retinoic acid levels, and lipid metabolism.[1][2] Dysregulation of AKR1B10 expression is implicated in the pathogenesis of several cancers, where it can influence tumor progression, cell proliferation, and resistance to chemotherapy.[1][3][4] AKR1B10 is known to modulate key signaling pathways such as PI3K/AKT, Kras, and NF-κB, making it a compelling target for cancer therapy.[3][5][6]
8-iso Prostaglandin A1 as an Inhibitor of AKR1B10
This compound (8-iso-PGA1) is a cyclopentenone prostaglandin that has been identified as an inhibitor of AKR1B10.[7] It is an isomer of Prostaglandin A1 (PGA1), which has been shown to covalently bind to the Cys299 residue near the active site of AKR1B10, leading to the inhibition of its enzymatic activity.[7] While 8-iso-PGA1 is reported to be less potent than PGA1, it serves as a valuable tool for studying the biological consequences of AKR1B10 inhibition.[7]
Quantitative Data: Inhibitory Activity of Prostaglandins on AKR1B10
| Compound | Target | Assay Type | IC50 Value | Reference |
| Prostaglandin A1 (PGA1) | AKR1B10 | Cell-based activity assay | 43 µmol/L | [7] |
| 8-iso-Prostaglandin A1 | AKR1B10 | Cell-based activity assay | Less effective than PGA1 | [7] |
Key Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of 8-iso-PGA1 on AKR1B10 activity and downstream cellular processes.
AKR1B10 Enzyme Activity Assay
This protocol is designed to measure the enzymatic activity of AKR1B10 in the presence of 8-iso-PGA1.
Materials:
-
Recombinant human AKR1B10 protein
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde or farnesal)[8]
-
Assay buffer: 50 mmol/L sodium phosphate (B84403) buffer (pH 6.8)[7]
-
8-iso-PGA1
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of 8-iso-PGA1 in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of 8-iso-PGA1. Include a vehicle control (DMSO).
-
Add the recombinant AKR1B10 enzyme to each well and incubate for a predetermined time at 37°C.
-
Initiate the reaction by adding the substrate (e.g., DL-glyceraldehyde).
-
Immediately measure the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, at regular intervals using a microplate spectrophotometer.[8]
-
Calculate the initial reaction velocities and determine the IC50 value of 8-iso-PGA1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (CCK8 Assay)
This protocol assesses the effect of AKR1B10 inhibition by 8-iso-PGA1 on cancer cell proliferation.
Materials:
-
Cancer cell line with known AKR1B10 expression (e.g., A549, MCF-7)[5][7]
-
Complete cell culture medium
-
8-iso-PGA1
-
Cell Counting Kit-8 (CCK8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of 8-iso-PGA1 for 24, 48, and 72 hours. Include a vehicle control.
-
At each time point, add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
The absorbance is directly proportional to the number of viable cells. Plot cell viability against the concentration of 8-iso-PGA1 to determine its effect on cell proliferation.
Western Blot Analysis of Signaling Pathways
This protocol is used to examine the effect of 8-iso-PGA1 on AKR1B10-mediated signaling pathways.
Materials:
-
Cancer cells treated with 8-iso-PGA1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: AKR1B10, p-PI3K, PI3K, p-AKT, AKT, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)[5][6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the changes in protein expression and phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflow
AKR1B10-Mediated Signaling Pathways
Caption: AKR1B10 signaling pathways inhibited by 8-iso-PGA1.
Experimental Workflow for Studying AKR1B10 Inhibition
Caption: Workflow for investigating 8-iso-PGA1 effects on AKR1B10.
References
- 1. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1B10 and digestive tumors development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. AKR1B10 inhibits the proliferation and migration of gastric cancer via regulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retinal Neurochemistry with 8-iso Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, which are prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. While research on the specific roles of 8-iso-PGA1 in retinal neurochemistry is still emerging, preliminary evidence suggests its involvement in the modulation of excitatory neurotransmission. This document provides detailed application notes and protocols for the use of 8-iso-PGA1 in studying its effects on the retina, with a focus on its known inhibitory action on neurotransmitter release.
Cyclopentenone prostaglandins, a class to which 8-iso-PGA1 belongs, are recognized for their potent anti-inflammatory and anti-neoplastic activities.[1] Their biological effects are often mediated through mechanisms independent of traditional G-protein coupled prostanoid receptors, involving direct interactions with cellular target proteins.[1] Understanding the impact of 8-iso-PGA1 on retinal function is crucial for elucidating the pathophysiology of retinal diseases where oxidative stress is a key component and for exploring potential therapeutic interventions.
Application: Modulation of Excitatory Neurotransmitter Release
The primary documented application of 8-iso-PGA1 in retinal neurochemistry is the study of its modulatory effects on the release of excitatory amino acid neurotransmitters, such as glutamate (B1630785). D-aspartate, a non-metabolizable analog of L-glutamate, is commonly used as a tracer to study the release of glutamate from neurons. Research has shown that 8-iso-PGA1 can inhibit the release of D-aspartate from retinal tissue, suggesting a role in regulating glutamatergic signaling.
Quantitative Data Summary
The following table summarizes the known quantitative effect of 8-iso-PGA1 on neurotransmitter release in the retina.
| Compound | Concentration | Effect | Model System | Reference |
| This compound | 0.1 µM | Inhibition of potassium-induced D-aspartate release | Isolated bovine retinas | [2] |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of 8-iso-PGA1 on potassium-induced D-aspartate release from isolated bovine retinas, based on established protocols in the field.[1][3][4][5][6]
Protocol: Measurement of [³H]D-Aspartate Release from Isolated Bovine Retina
Objective: To determine the effect of this compound on the depolarization-evoked release of the excitatory neurotransmitter analog [³H]D-aspartate from ex vivo bovine retinal tissue.
Materials:
-
Fresh bovine eyes (obtained from a local abattoir)
-
This compound (from a commercial supplier such as Cayman Chemical)
-
[³H]D-aspartate
-
Krebs buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11; pH 7.4, gassed with 95% O₂ / 5% CO₂)
-
High-potassium Krebs buffer (as above, but with KCl increased to 50 mM and NaCl reduced to 72.7 mM to maintain osmolarity)
-
Scintillation fluid
-
Superfusion apparatus
-
Liquid scintillation counter
-
Dissection microscope and tools
Experimental Workflow:
Procedure:
-
Tissue Preparation:
-
Obtain fresh bovine eyes and transport them to the laboratory on ice.
-
Under dim light, dissect the anterior segment of the eye.
-
Carefully remove the retina from the eyecup and place it in ice-cold, oxygenated Krebs buffer.
-
Using a dissection microscope, isolate the neural retina and cut it into small, uniform pieces (e.g., 2x2 mm).
-
-
Radiolabeling:
-
Incubate the retinal pieces in oxygenated Krebs buffer containing a known concentration of [³H]D-aspartate (e.g., 200 nM) for 60 minutes at 37°C. This allows for the uptake of the radiolabel into glutamatergic neurons.
-
-
Superfusion:
-
Transfer the radiolabeled retinal pieces to individual chambers of a superfusion apparatus.
-
Begin superfusing the tissue with oxygenated Krebs buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.
-
Collect fractions of the superfusate at regular intervals (e.g., every 4 minutes).
-
After an initial washout period to establish a stable baseline of radioactivity, apply the first stimulus (S1). This is done by switching the superfusion medium to the high-potassium Krebs buffer for a short period (e.g., 8 minutes).
-
Following S1, switch back to the normal Krebs buffer.
-
After a washout period, introduce the test compound, 8-iso-PGA1, in the normal Krebs buffer at the desired concentration (e.g., 0.1 µM).
-
Apply the second stimulus (S2) using the high-potassium Krebs buffer that also contains 8-iso-PGA1 at the same concentration.
-
Continue collecting fractions throughout the experiment.
-
-
Data Analysis:
-
Add scintillation fluid to each collected fraction and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the amount of [³H]D-aspartate released in each fraction. The evoked release for each stimulus (S1 and S2) is calculated as the total radioactivity above the basal release.
-
Determine the ratio of the second stimulus-evoked release to the first (S2/S1).
-
Compare the S2/S1 ratio from the 8-iso-PGA1-treated tissues to the S2/S1 ratio from control tissues (superfused with vehicle only). A decrease in the S2/S1 ratio in the presence of 8-iso-PGA1 indicates an inhibitory effect on neurotransmitter release.
-
Putative Signaling Pathway
The precise molecular mechanism by which 8-iso-PGA1 inhibits neurotransmitter release in the retina has not been fully elucidated. However, based on the actions of other prostaglandins, a putative signaling pathway can be proposed. Prostaglandins can modulate neurotransmitter release by interfering with the availability of intracellular calcium (Ca²⁺) required for vesicular fusion and exocytosis.[7]
Concluding Remarks
The study of this compound in retinal neurochemistry is a developing field. The available data points to a role for this isoprostane in the negative modulation of excitatory neurotransmission. The protocols and information provided herein offer a framework for researchers to investigate these effects further. Elucidating the precise mechanisms of action and the full spectrum of its effects on different retinal cell types, such as retinal ganglion cells, photoreceptors, and Müller cells, will be critical for understanding its physiological and pathological significance in the retina. Further research is warranted to explore its potential as a therapeutic target for retinal diseases characterized by excitotoxicity and oxidative stress.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Dual effect of isoprostanes on the release of [3H]D-aspartate from isolated bovine retinae: role of arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Hypoxia-induced [(3)H]D-aspartate release from isolated bovine retina: modulation by calcium-channel blockers and glutamatergic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Prostaglandins and the release of the adrenergic transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Applications of 8-iso-Prostaglandin A1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso-Prostaglandin A1 (8-iso-PGA1) is a member of the isoprostane family, a series of prostaglandin-like compounds produced in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. As a cyclopentenone prostaglandin, 8-iso-PGA1 is characterized by a reactive α,β-unsaturated carbonyl group within its cyclopentane (B165970) ring. This structural feature is key to its biological activities, which include anti-proliferative, anti-inflammatory, and pro-apoptotic effects. These properties make 8-iso-PGA1 a molecule of significant interest in experimental therapeutics and drug development.
This document provides detailed application notes and experimental protocols for studying the various biological effects of 8-iso-PGA1.
Key Experimental Applications
The primary experimental applications of 8-iso-PGA1 revolve around its ability to modulate cellular signaling pathways involved in cell growth, inflammation, and apoptosis.
1. Anti-Proliferative and Pro-Apoptotic Activity: Like other cyclopentenone prostaglandins, 8-iso-PGA1 is investigated for its potential to inhibit the growth of cancer cells and induce programmed cell death.
2. Anti-Inflammatory Effects: 8-iso-PGA1 is explored for its capacity to suppress inflammatory responses, often through the modulation of key inflammatory signaling pathways such as NF-κB.
3. Enzyme Inhibition: 8-iso-PGA1 has been identified as an inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in cancer development and chemoresistance.
4. Neuroscience Research: 8-iso-PGA1 has demonstrated effects on neurotransmitter release in the retina, suggesting its potential role in neuronal signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data for the experimental applications of 8-iso-Prostaglandin A1.
| Application | Cell/System | Parameter | Value | Reference |
| Enzyme Inhibition | COS-7 cell lysates expressing human AKR1B10 | Effective Concentration for Inhibition | 60 µM | [1] |
| Neuroscience | Isolated bovine retinas | Effective Concentration for Inhibition of K+-induced D-aspartate release | 0.1 µM | [1] |
| Enzyme Kinetics | Arabidopsis thaliana OPR3 | KM | 22 µM | [2] |
Signaling Pathways and Experimental Workflows
8-iso-PGA1 and the NF-κB Signaling Pathway
8-iso-PGA1, as a cyclopentenone prostaglandin, is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The α,β-unsaturated carbonyl group in its structure can potentially interact with and inhibit key components of this pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by 8-iso-PGA1.
Experimental Workflow for Assessing NF-κB Inhibition
This workflow outlines the steps to determine if 8-iso-PGA1 inhibits NF-κB activation by measuring the nuclear translocation of the p65 subunit.
Caption: Workflow for analyzing NF-κB p65 nuclear translocation.
Detailed Experimental Protocols
Protocol 1: Assessment of Anti-Proliferative Activity using MTT Assay
Objective: To determine the effect of 8-iso-PGA1 on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
8-iso-Prostaglandin A1 (stock solution in a suitable solvent like ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 8-iso-PGA1 in complete medium. Remove the medium from the wells and add 100 µL of the diluted 8-iso-PGA1 solutions. Include a vehicle control (medium with the same concentration of solvent used for the 8-iso-PGA1 stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of 8-iso-PGA1 to determine the IC50 value.
Protocol 2: Induction of Apoptosis Analysis by Flow Cytometry
Objective: To quantify the apoptotic and necrotic cell populations after treatment with 8-iso-PGA1 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
8-iso-Prostaglandin A1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 8-iso-PGA1 for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Aldo-Keto Reductase (AKR1B10) Activity Assay
Objective: To measure the inhibitory effect of 8-iso-PGA1 on AKR1B10 activity in cell lysates.
Materials:
-
Cells overexpressing AKR1B10 (e.g., transfected COS-7 cells or a cancer cell line with high endogenous expression)
-
8-iso-Prostaglandin A1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
NADPH
-
Substrate for AKR1B10 (e.g., d,l-glyceraldehyde)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Treatment: Treat cells with 60 µM 8-iso-PGA1 or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).
-
Enzyme Assay: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, NADPH, and the cell lysate.
-
Initiate Reaction: Add the AKR1B10 substrate to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation (enzyme activity) and compare the activity in 8-iso-PGA1-treated samples to the vehicle control to determine the percentage of inhibition.
Conclusion
8-iso-Prostaglandin A1 is a versatile research tool with potential applications in oncology, inflammation, and neuroscience. The protocols and data presented here provide a framework for researchers to investigate the multifaceted biological activities of this intriguing isoprostane. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
Application Notes and Protocols: 8-iso Prostaglandin A1 Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. As a commercially available standard, 8-iso PGA1 is a valuable tool for researchers studying oxidative stress, lipid signaling, and drug development. These application notes provide detailed information on the properties of 8-iso PGA1 commercial standards, protocols for their use in key biological assays, and insights into their potential signaling pathways.
Physicochemical and Handling Information
Commercial standards of 8-iso Prostaglandin A1 are typically supplied as a solution in an organic solvent. It is crucial to handle the standard appropriately to ensure its stability and integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Molecular Weight | 336.5 g/mol | [1] |
| Purity | ≥97% | [1] |
| Formulation | A 1 mg/ml solution in methyl acetate | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| λmax | 217 nm | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 75 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Ethanol | 100 mg/mL | [1] |
| PBS (pH 7.2) | 2.4 mg/mL | [1] |
Preparation of Stock Solutions
It is recommended to prepare aqueous solutions of 8-iso PGA1 on the day of use. For biological experiments, the organic solvent from the commercial standard should be evaporated under a gentle stream of nitrogen, and the compound should be reconstituted in an appropriate buffer, such as PBS (pH 7.2).[1] Due to its limited solubility in aqueous buffers, sonication may be necessary to ensure complete dissolution.
Biological Activity and Signaling Pathways
The biological activities of 8-iso PGA1 are not as extensively studied as other isoprostanes. However, existing research points to its role as an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10) and its ability to modulate neurotransmitter release.[1]
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
8-iso PGA1 has been shown to inhibit the activity of AKR1B10, an enzyme implicated in the development of cancer and resistance to chemotherapy.[2][3] The inhibitory mechanism is believed to involve the covalent modification of a cysteine residue near the active site of the enzyme.[4]
Modulation of D-Aspartate Release
In isolated bovine retinas, 8-iso PGA1 at a concentration of 0.1 µM has been observed to inhibit potassium-induced D-aspartate release, suggesting a role in neurotransmission.[1]
Potential Signaling Pathways
While the direct signaling pathways of 8-iso PGA1 are not fully elucidated, insights can be drawn from its structural analog, Prostaglandin A1 (PGA1). PGA1 is known to exert its effects through multiple pathways, including the inhibition of NF-κB and the activation of Heat Shock Factor (HSF), leading to the expression of heat shock proteins.[5] Additionally, PGA1 has been shown to upregulate the anti-apoptotic protein Bcl-2.[6] It is plausible that 8-iso PGA1 shares some of these signaling mechanisms.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Aldo-Keto Reductase 1B10 (AKR1B10) Inhibition Assay
This protocol is adapted from the methodology described by Díaz-Dacal et al. (2011) for assessing the inhibition of AKR1B10 by PGA1.[3]
Materials:
-
This compound commercial standard
-
Recombinant human AKR1B10
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of 8-iso PGA1 in an appropriate solvent (e.g., DMSO or ethanol) and dilute it to the desired concentrations in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
Recombinant AKR1B10
-
Varying concentrations of 8-iso PGA1 or vehicle control
-
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding DL-glyceraldehyde and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADPH oxidation is proportional to the AKR1B10 activity.
-
Calculate the percentage of inhibition for each concentration of 8-iso PGA1 relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for AKR1B10 inhibition assay.
Quantification of 8-iso PGA1 by LC-MS/MS (Adapted Protocol)
This protocol is a general guideline adapted from established methods for other isoprostanes, such as 8-iso-PGF2α, and should be optimized for your specific instrumentation and experimental needs.
Materials:
-
This compound commercial standard
-
Internal standard (e.g., a deuterated analog of 8-iso PGA1, if available, or a related deuterated isoprostane)
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water)
-
Formic acid or acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
a. Sample Preparation (from plasma or urine):
-
Thaw frozen samples on ice.
-
Add the internal standard to each sample.
-
For plasma, perform protein precipitation by adding a cold organic solvent (e.g., acetone (B3395972) or acetonitrile) followed by centrifugation.
-
For urine, acidify the sample with formic or acetic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the 8-iso PGA1 and internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to separate 8-iso PGA1 from other isomers and matrix components.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of 8-iso PGA1.
-
Set up Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 8-iso PGA1 and its internal standard.
-
c. Quantification:
-
Generate a standard curve by analyzing known concentrations of the 8-iso PGA1 standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 8-iso PGA1 in the samples by interpolating from the standard curve.
Caption: General workflow for LC-MS/MS analysis of 8-iso PGA1.
Conclusion
The availability of commercial standards for this compound provides researchers with a critical tool to investigate its role in biological systems. While research on this specific isoprostane is still emerging, the provided protocols, adapted from related compounds, offer a solid foundation for its study. Further research is needed to fully elucidate its signaling pathways and biological functions, which may open new avenues for therapeutic interventions in diseases associated with oxidative stress and cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibitory effects of PGA1 and TRI on the apoptosis of cardiac microvascular endothelial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Safety of 8-iso Prostaglandin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid.[1] Isoprostanes are valuable biomarkers for oxidative stress and are investigated for their biological activities. 8-iso PGA1 has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) and to affect neurotransmitter release in retinal tissue.[1] This document provides detailed guidelines for the safe handling, storage, and use of 8-iso Prostaglandin A1 in a research setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | (8β)-15S-hydroxy-9-oxo-prosta-10,13E-dien-1-oic acid | [1] |
| Synonyms | 8-epi PGA1, 8-iso PGA1 | [1] |
| Molecular Formula | C₂₀H₃₂O₄ | [1] |
| Formula Weight | 336.5 g/mol | [1] |
| Purity | ≥97% | [1] |
| Formulation | A 1 mg/ml solution in methyl acetate | [1] |
| λmax | 217 nm | [1] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCCCC">C@@HC=C1 | [1] |
Safety and Handling
General safety precautions for handling prostaglandins (B1171923) should be strictly followed. Although specific toxicity data for 8-iso PGA1 are limited, related compounds like Prostaglandin A1 are known to be toxic if swallowed and may pose reproductive hazards.[2]
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Impermeable and resistant to the product and solvents. Nitrile or neoprene gloves are recommended. |
| Lab Coat | Standard laboratory coat. Launder separately from other clothing. |
| Eye Protection | Safety glasses with side shields or goggles should be worn. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator. |
Handling Procedures
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Hygiene: Do not eat, drink, or smoke when handling. Wash hands thoroughly with soap and water after handling.[3]
-
Spills: For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust. Dampen with water before sweeping. For larger spills, follow institutional procedures.[3]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Shipping | Shipped on wet ice in the continental US; may vary elsewhere. | [1] |
| Storage of Solutions | Store solutions at -20°C. Avoid repeated freeze-thaw cycles. | [4] |
Solubility Data
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Reference |
| DMF | 75 mg/ml | [1] |
| DMSO | 50 mg/ml | [1] |
| Ethanol | 100 mg/ml | [1] |
| PBS (pH 7.2) | 2.4 mg/ml | [1] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental setup.
Preparation of Stock Solutions
-
Solvent Selection: Choose a suitable solvent based on the solubility data and experimental requirements. Ethanol, DMSO, and DMF are common choices for creating concentrated stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/ml in ethanol).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol for In Vitro Enzyme Inhibition Assay (Aldo-Keto Reductase AKR1B10)
This protocol is adapted from the finding that 8-iso PGA1 inhibits AKR1B10.[1]
-
Reagents and Materials:
-
Purified recombinant human AKR1B10
-
NADPH
-
Substrate (e.g., retinaldehyde)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, AKR1B10 enzyme, and varying concentrations of 8-iso PGA1 or vehicle control.
-
Initiate the reaction by adding the substrate and NADPH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the IC₅₀ value for 8-iso PGA1.
-
Caption: Workflow for an in vitro enzyme inhibition assay.
Signaling Pathways
Prostaglandins and isoprostanes generally exert their effects through G-protein coupled receptors (GPCRs), leading to downstream signaling cascades.[5] While the specific receptor for 8-iso PGA1 is not fully elucidated, the general pathway for many prostanoids involves the modulation of cyclic AMP (cAMP) levels.
Caption: Generalized prostaglandin signaling pathway.
Mandatory Disclaimer
This product is for research use only and is not for human or veterinary use.[1] The information provided in this document is intended for trained professionals and is based on currently available data. All users should conduct their own risk assessments and adhere to their institution's safety guidelines.
References
Troubleshooting & Optimization
Navigating Your 8-iso Prostaglandin A1 ELISA: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their 8-iso Prostaglandin A1 (8-iso PGA1) ELISA assays. Below you will find a comprehensive guide structured in a question-and-answer format to directly address common issues, alongside detailed experimental protocols and illustrative diagrams to ensure successful and reproducible results.
Troubleshooting Guide
This section addresses specific problems that may arise during the 8-iso PGA1 ELISA, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Insufficient washing | Increase the number of wash steps or the soaking time between washes to effectively remove unbound reagents.[1][2] Ensure complete aspiration of wash buffer after each step.[2][3] |
| Non-specific binding of antibodies | Use a compatible blocking buffer and ensure adequate incubation time to block all non-specific binding sites on the plate.[1][4] | |
| High concentration of detection reagent | Dilute the detection reagent (e.g., HRP conjugate) to the manufacturer's recommended concentration.[2] | |
| Contaminated reagents or buffers | Prepare fresh wash buffer and other reagents.[5] Ensure that the substrate solution has not been exposed to light or contaminants. | |
| Low Sensitivity / Weak Signal | Inactive reagents | Ensure all kit components have been stored correctly and are within their expiration date.[5][6] Allow all reagents to come to room temperature before use.[6] |
| Suboptimal incubation times or temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol, as deviations can reduce binding efficiency.[1] | |
| Incorrect reagent preparation | Double-check all calculations and dilutions for standards and reagents.[6][7] | |
| Wells drying out | Do not allow the wells to dry out during the assay.[2][5] Cover the plate during incubations.[1] | |
| Poor Standard Curve | Improper standard dilution | Reconstitute and dilute the standard precisely as instructed in the protocol.[7][8] Perform serial dilutions carefully. |
| Pipetting errors | Use calibrated pipettes and pre-rinse tips with the reagent before dispensing.[9] Ensure accurate and consistent pipetting into all wells. | |
| Incorrect data analysis | Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic fit). Note that for competitive ELISAs, the signal is inversely proportional to the concentration.[7] | |
| High Coefficient of Variation (CV%) / Poor Duplicates | Inconsistent pipetting | Be consistent with your pipetting technique across all wells.[2] |
| Inadequate mixing of reagents | Gently tap the plate or use a microplate shaker to ensure thorough mixing of reagents in the wells.[7][8] | |
| Plate washing inconsistencies | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically. | |
| Edge effects | Equilibrate the plate to room temperature before use and cover it with a plate sealer during incubations to prevent uneven temperature distribution and evaporation.[1] | |
| Sample-Specific Issues | Matrix effects | Samples like plasma, serum, or tissue culture media may contain interfering substances.[10] It's advisable to test for interference by assaying multiple dilutions of a sample. If dilutions do not yield consistent calculated concentrations, sample purification may be necessary.[10] |
| Incorrect sample storage | Samples should be assayed immediately or stored at -80°C to prevent degradation of 8-iso PGA1.[10][11] Avoid repeated freeze-thaw cycles.[5] | |
| Presence of organic solvents | Ensure that all organic solvents used during sample preparation are completely evaporated before adding the sample to the well, as they can interfere with the assay.[10] |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound ELISA kit?
A1: Most ELISA kits should be stored at 2-8°C upon arrival.[6] Specific components, such as the standard and detection reagents, may require storage at -20°C for long-term stability.[8] Always refer to the manufacturer's instructions for specific storage conditions.
Q2: My samples are reading outside the range of the standard curve. What should I do?
A2: If your sample concentrations are higher than the highest standard, you will need to dilute your samples and re-assay them.[2] If the concentrations are below the lowest standard, you may need to concentrate your samples or use a more sensitive assay kit.
Q3: Can I use a plate reader with a different wavelength than specified in the protocol?
A3: It is highly recommended to use the wavelength specified in the protocol (typically 450 nm for TMB-based substrates) to ensure accurate results.[5][8] Using a different wavelength will likely result in suboptimal readings.
Q4: What is the difference between free and total 8-isoprostane measurement?
A4: A significant portion of 8-isoprostanes in biological samples may be esterified to phospholipids. Measuring "free" 8-isoprostane quantifies the non-esterified form. To measure "total" 8-isoprostane, a hydrolysis step is required to cleave the ester bonds before proceeding with the assay.[11]
Q5: How can I avoid edge effects on my plate?
A5: Edge effects, where the outer wells of a plate behave differently, are often due to uneven temperature or evaporation. To minimize this, ensure the plate is at room temperature before adding reagents and use a plate sealer during all incubation steps.[1]
Experimental Protocols
I. Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the final working concentration as specified by the kit manufacturer. For example, a 25x concentrate should be diluted 1:25.
-
Standard Dilutions: Reconstitute the 8-iso PGA1 standard with the provided standard diluent to create a stock solution.[7] Allow it to sit for at least 10-15 minutes with gentle mixing.[7][8] Perform a series of dilutions as per the protocol to generate the standard curve. Do not make serial dilutions directly in the assay wells.[8]
-
HRP-Conjugate Working Solution: Prepare the HRP-conjugate working solution by diluting the concentrated conjugate with the appropriate diluent. This should be prepared fresh before use.
II. ELISA Assay Procedure (Competitive Assay)
-
Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the microplate.
-
Detection Reagent Addition: Immediately add 50 µL of the prepared Detection Reagent A (or equivalent, often a biotinylated antibody) to each well.[7]
-
First Incubation: Cover the plate with a sealer and incubate for 1 hour at 37°C.[7]
-
Aspiration and Washing: Aspirate the liquid from each well. Add 350 µL of 1x Wash Buffer and allow it to soak for 1-2 minutes.[5] Aspirate the wash buffer and repeat the wash step for a total of 3-5 washes. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[2]
-
Second Detection Reagent Addition: Add 100 µL of Detection Reagent B (or equivalent, often Streptavidin-HRP) to each well.[8]
-
Second Incubation: Cover the plate with a new sealer and incubate for 1 hour at 37°C.[8]
-
Washing: Repeat the aspiration and washing steps as described in step 4.
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[8]
-
Third Incubation: Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[8]
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[8]
Visual Guides
Caption: General workflow for a competitive 8-iso PGA1 ELISA.
Caption: Logical troubleshooting flow for common ELISA issues.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. biocompare.com [biocompare.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. ELISA Kit FOR 8-iso-Prostaglandin F2? supplier | AOBIOUS [aobious.com]
- 9. abcam.com [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 8-iso Prostaglandin A1 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric detection of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin A1 and why is it measured?
A1: 8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid. Isoprostanes are considered reliable biomarkers of oxidative stress in vivo. 8-iso-PGA1, in particular, has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in various cancer-related pathways. Its measurement can provide insights into oxidative stress and its role in pathophysiology.
Q2: Which ionization mode is best for 8-iso-PGA1 detection by LC-MS/MS?
A2: Electrospray ionization (ESI) in the negative ion mode is the most common and effective method for analyzing prostaglandins (B1171923) and isoprostanes. As a carboxylic acid, 8-iso-PGA1 readily forms a deprotonated molecule [M-H]⁻ in the ESI source, allowing for sensitive detection.[1][2][3]
Q3: What are the expected precursor and product ions for 8-iso-PGA1?
A3: Based on its molecular weight of 336.5 g/mol , the expected precursor ion (parent ion) for 8-iso-PGA1 in negative ESI mode is the [M-H]⁻ ion at an m/z of 335.2 . While specific fragmentation data for 8-iso-PGA1 is not widely published, fragmentation of A-series and other prostaglandins typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂).[4][5] Therefore, hypothetical product ions for Multiple Reaction Monitoring (MRM) could be:
-
m/z 317.2 ([M-H-H₂O]⁻)
-
m/z 273.2 ([M-H-H₂O-CO₂]⁻)
Disclaimer: These are predicted transitions. It is crucial to confirm the optimal precursor and product ions by infusing a pure 8-iso-PGA1 standard into the mass spectrometer.
Q4: Why is chromatographic separation important for isoprostane analysis?
A4: The non-enzymatic formation of isoprostanes results in a complex mixture of isomers, many of which have the same exact mass (isobaric) and similar fragmentation patterns.[6][7] Without effective chromatographic separation, these isomers can co-elute and interfere with the accurate quantification of the specific target, such as 8-iso-PGA1. A high-resolution reversed-phase column (e.g., C18) is essential to resolve these closely related compounds.[7][8]
Q5: How should I store my samples to ensure the stability of 8-iso-PGA1?
A5: Biological samples should be stored at -80°C to minimize artificial lipid peroxidation and degradation of the analyte.[6] Repeated freeze-thaw cycles should be avoided.[9][10] For plasma samples, it is critical to process them quickly and add antioxidants (like BHT) to prevent the spontaneous, artificial formation of isoprostanes during storage.[6]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Infuse a pure standard of 8-iso-PGA1 (e.g., 1 µg/mL in 50% methanol) to optimize source parameters (capillary voltage, gas flows, temperature) and confirm precursor/product ion m/z values. |
| Poor Ionization Efficiency | Ensure the mobile phase contains a weak acid (e.g., 0.1% formic acid) to promote protonation/deprotonation. Consider derivatization if sensitivity remains an issue after optimization.[11] |
| Sample Loss During Preparation | Review the sample preparation protocol. Ensure pH is appropriate for SPE binding and elution. Check for complete evaporation and reconstitution. Use a deuterated internal standard (e.g., 8-iso-PGA1-d4) to monitor recovery. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup by optimizing the SPE wash steps. Ensure adequate chromatographic separation from phospholipids (B1166683) and other interfering species. |
| Instrument Contamination | A dirty ion source, transfer capillary, or initial ion optics (cones/lenses) is a common cause of low sensitivity.[12] Perform routine cleaning of the MS front-end according to the manufacturer's guidelines. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Step |
| Column Degradation | The column may be contaminated or worn. Backflush the column, or if the problem persists, replace it. Using a guard column can extend the life of the analytical column.[12] |
| Incompatible Reconstitution Solvent | The solvent used to reconstitute the sample after evaporation may be too strong, causing the analyte to move through the column too quickly at the start of the injection. Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. |
| LC System Leak | Check all fittings between the injector, column, and mass spectrometer for any signs of leakage. A very small leak can cause significant peak shape issues.[12] |
| Secondary Interactions | Analyte interaction with active sites on the column or in the LC system can cause peak tailing. Ensure the mobile phase pH is appropriate. Sometimes, using a different column chemistry can resolve these issues. |
| Clogged Frit or Tubing | Particulates from the sample or mobile phase can clog column frits or tubing. Filter all samples and mobile phases. If a clog is suspected, systematically check pressures by disconnecting components. |
Issue 3: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step | | Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives. Contamination from solvents, water, or glassware is a common source of background noise.[12] | | Co-eluting Isomers | Improve chromatographic resolution by optimizing the LC gradient. A slower, shallower gradient can often separate interfering isomers.[7][8] | | Matrix Interferences | Enhance the sample preparation method. Add extra wash steps to the SPE protocol or consider using a different SPE phase (e.g., mixed-mode). | | Carryover from Previous Injection | Inject a blank solvent run after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume/duration. | | Gas Supply Contamination | Ensure high-purity nitrogen is used for the nebulizer and desolvation gases. Gas line filters can help remove contaminants. |
Experimental Protocols & Data
General Protocol for 8-iso-PGA1 Quantification in Plasma
This protocol is a general guideline adapted from methods for other isoprostanes and must be optimized for 8-iso-PGA1.
-
Sample Collection & Spiking:
-
Collect blood in EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Transfer plasma to a clean tube containing an antioxidant (e.g., BHT).
-
Spike the plasma sample (e.g., 500 µL) with a deuterated internal standard (IS), such as 8-iso-PGF2α-d4, as a commercially available 8-iso-PGA1-d4 may not be available. The use of a non-isomeric IS requires careful validation.
-
Vortex briefly.
-
-
Hydrolysis (Optional - for Total 8-iso-PGA1):
-
To measure both free and esterified 8-iso-PGA1, add 1M KOH and incubate to hydrolyze the ester bonds.
-
Neutralize the sample with HCl.
-
-
Solid-Phase Extraction (SPE):
-
Use a polymeric weak anion-exchange (WAX) or hydrophilic-lipophilic balance (HLB) SPE cartridge.
-
Conditioning: Wash the cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample.
-
Washing: Wash with a low-percentage organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences, followed by a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
Elution: Elute 8-iso-PGA1 with a solvent mixture containing a small amount of acid (e.g., 95:5 methanol:formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~20% B to 95% B over several minutes.
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor the confirmed transitions for 8-iso-PGA1 and its internal standard.
-
Performance Benchmarks (Data from 8-iso-PGF2α Methods)
The following tables summarize quantitative data from validated LC-MS/MS methods for the related compound 8-iso-PGF2α. These values can serve as a benchmark for what to expect when developing a robust method for 8-iso-PGA1.
Table 1: Method Detection & Quantification Limits
| Analyte | Matrix | LOD | LOQ | Citation |
| 8-iso-PGF2α | BAL Fluid | 17.6 pg/mL | 29.3 pg/mL | [8] |
| 8-iso-PGF2α | Urine | 53 pg/mL | 178 pg/mL | [6] |
| 8-iso-PGF2α | Plasma | 0.8 pg/mL | 2.5 pg/mL | [3] |
Table 2: Linearity and Precision
| Analyte | Matrix | Linear Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation |
| 8-iso-PGF2α | BAL Fluid | 8.8 - 1410 pg/mL | 1.36 - 1.95% | 1.54 - 1.92% | [8] |
| 8-iso-PGF2α | Urine | 0.024 - 20 nmol/L | 3.9 - 4.5% | 4.3 - 5.7% | |
| 8-iso-PGF2α | Saliva | 25 - 329 ng/L | < 5.4% | < 5.4% | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Sensitivity
Caption: A step-by-step workflow for diagnosing the root cause of low signal intensity.
Signaling Pathway of 8-iso-PGA1 via AKR1B10 Inhibitiondot
References
- 1. Aldo Keto Reductases AKR1B1 and AKR1B10 in Cancer: Molecular Mechanisms and Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectra of prostaglandins. I. Trimethylsilyl and alkyloxime-trimethylsilyl derivatives of prostaglandin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dmbj.org.rs [dmbj.org.rs]
- 10. uab.edu [uab.edu]
- 11. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 8-iso Prostaglandin A1
Welcome to the technical support center for 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin A1 and why is it studied?
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of arachidonic acid. As a cyclopentenone prostaglandin, it contains a reactive α,β-unsaturated carbonyl group.[1][2] It is studied for its potential biological activities, including its role in oxidative stress and as a modulator of various cellular signaling pathways. For instance, it has been shown to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) and potassium-induced D-aspartate release in isolated bovine retinas.[3]
Q2: How should I handle and store 8-iso-Prostaglandin A1 to ensure its stability?
Proper handling and storage are critical to prevent the degradation of 8-iso-PGA1. Upon receipt, it is recommended to store the compound at -20°C. For long-term storage, -80°C is preferable to minimize auto-oxidation, especially in biological samples.[4][5] When preparing solutions, it is advisable to use solvents such as ethanol, DMSO, or DMF. For aqueous buffers like PBS (pH 7.2), the solubility is considerably lower.[3] To prevent oxidative degradation in biological samples, it is recommended to assay them immediately after collection or store them at -80°C in the presence of an antioxidant like butylated hydroxytoluene (BHT).[4]
Q3: What are the main factors that can cause degradation of 8-iso-Prostaglandin A1?
The stability of prostaglandins (B1171923), including 8-iso-PGA1, is influenced by several factors:
-
pH: Prostaglandins are generally more stable in acidic to neutral pH.[6][7] Strongly acidic or basic conditions can catalyze degradation.[7] For instance, prostaglandin E1 (a related compound) degrades to prostaglandin A1 under certain conditions.
-
Temperature: Elevated temperatures can accelerate degradation. Therefore, storage at low temperatures (-20°C or -80°C) is crucial.[4][6]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of prostaglandins. It is advisable to store solutions in light-protected containers.
-
Oxidation: As a product of lipid peroxidation, 8-iso-PGA1 can be susceptible to further oxidative changes. The presence of antioxidants can help mitigate this.[4]
-
Enzymatic Degradation: In biological systems, prostaglandins can be metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 8-iso-PGA1 using ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature before use.[9] |
| Improper storage of kit components. | Ensure the kit is stored at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term).[9] | |
| Key reagent omitted or added in the wrong order. | Carefully follow the protocol, ensuring all steps are performed in the correct sequence.[10] | |
| Inadequate incubation times or temperatures. | Adhere to the incubation times and temperatures specified in the protocol.[10] | |
| High Background | Insufficient washing. | Increase the number and/or duration of wash steps. Ensure complete aspiration of wash buffer from wells.[9] |
| Concentration of detection antibody is too high. | Optimize the concentration of the detection antibody by performing a titration.[9] | |
| Cross-reactivity with other molecules in the sample. | Consider sample purification prior to ELISA.[11] | |
| Substrate solution is not fresh or has been exposed to light. | Prepare fresh substrate solution and protect it from light.[9] | |
| Poor Replicate Data | Inconsistent pipetting technique. | Ensure calibrated pipettes are used and that the technique is consistent for all wells. Use fresh pipette tips for each sample and reagent.[9] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding them to the plate.[10] | |
| Edge effects due to temperature or humidity gradients. | Ensure the plate is sealed properly during incubations and placed in the center of the incubator. Avoid stacking plates. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flow, temperature). 8-iso-PGA1, being weakly acidic, is typically analyzed in negative ion mode.[12] |
| Sample loss during preparation. | Use a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) to correct for analyte loss during extraction and analysis.[13] | |
| Matrix effects (ion suppression or enhancement). | Implement a robust sample clean-up procedure such as solid-phase extraction (SPE). Dilute the sample if the concentration of the analyte is high enough. | |
| Poor Peak Shape | Inappropriate column chemistry or mobile phase. | Use a C18 column for separation. Optimize the mobile phase composition (e.g., gradient of acetonitrile (B52724) or methanol (B129727) in water with a modifier like formic acid).[12] |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Inaccurate Quantification | Interference from isomers. | Ensure sufficient chromatographic separation of 8-iso-PGA1 from other isoprostane isomers, as they can have the same mass and similar fragmentation patterns.[12] |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to prevent degradation during the analytical run. | |
| Calibration curve issues. | Prepare fresh calibration standards and ensure they are within the linear range of the instrument. |
Data Summary Tables
Table 1: Storage and Stability of Isoprostanes in Biological Samples
| Parameter | Recommendation | Rationale | Reference |
| Storage Temperature | -80°C for long-term storage. | Minimizes auto-oxidation and degradation. Storage at -20°C may be insufficient. | [4][5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Can lead to degradation of the analyte. | |
| Antioxidant Addition | Add BHT (0.005%) to samples for storage. | Prevents oxidative formation of isoprostanes. | [4] |
| Sample Processing | Assay immediately after collection if possible. | Reduces the chance of degradation. | [4] |
Table 2: Solubility of 8-iso-Prostaglandin A1
| Solvent | Solubility | Reference |
| DMF | 75 mg/ml | [3] |
| DMSO | 50 mg/ml | [3] |
| Ethanol | 100 mg/ml | [3] |
| PBS (pH 7.2) | 2.4 mg/ml | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for Isoprostane Analysis from Plasma
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.
-
Addition of Antioxidant: Immediately add BHT to the plasma to a final concentration of 0.005% to prevent auto-oxidation.[4]
-
Storage: If not analyzed immediately, store the plasma samples at -80°C.[4]
-
Extraction (for LC-MS/MS):
-
Thaw plasma samples on ice.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to purify the isoprostanes.
-
Elute the isoprostanes with an organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in the LC-MS/MS mobile phase.
-
Protocol 2: General ELISA Procedure for 8-iso-PGA1 (Competitive Assay)
-
Plate Coating: Coat a high-binding 96-well plate with an antibody specific for 8-iso-PGA1. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, samples, and a fixed amount of HRP-conjugated 8-iso-PGA1 to the wells. Incubate for a specified time (e.g., 2 hours) at room temperature. During this incubation, the free 8-iso-PGA1 in the samples and standards will compete with the HRP-conjugated 8-iso-PGA1 for binding to the coated antibody.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to the wells and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
Visualizations
Caption: Formation and potential degradation pathway of 8-iso-Prostaglandin A1.
Caption: General experimental workflow for 8-iso-PGA1 analysis and troubleshooting points.
Caption: Inferred signaling pathway for 8-iso-PGA1 based on related isoprostanes.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone prostaglandins - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dmbj.org.rs [dmbj.org.rs]
- 11. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. elkbiotech.com [elkbiotech.com]
Technical Support Center: Optimizing 8-iso Prostaglandin A1 Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of 8-iso-PGA1, offering potential causes and solutions in a clear question-and-answer format.
Q1: I am experiencing low recovery of 8-iso-PGA1. What are the common causes and how can I improve it?
A1: Low recovery is a frequent challenge in the extraction of isoprostanes. The issue can stem from several factors throughout the experimental workflow.
-
Cause 1: Inefficient Sample Lysis and Hydrolysis. 8-iso-PGA1 can be esterified in phospholipids (B1166683) within cell membranes. Incomplete hydrolysis will result in a significant portion of the analyte not being available for extraction.
-
Solution: Ensure complete hydrolysis of esterified 8-iso-PGA1 by treating the sample with a base, such as potassium hydroxide (B78521) (KOH), followed by acidification to protonate the free acid form for efficient extraction.
-
-
Cause 2: Suboptimal pH during Extraction. The pH of the sample and solvents plays a critical role in the extraction efficiency of acidic lipids like 8-iso-PGA1.
-
Solution: Acidify the sample to a pH of 3-4 using a suitable acid like formic acid or hydrochloric acid before extraction.[1] This ensures that the carboxyl group of 8-iso-PGA1 is protonated, increasing its hydrophobicity and affinity for the solid-phase extraction (SPE) sorbent or the organic solvent in liquid-liquid extraction (LLE).
-
-
Cause 3: Inappropriate Solvent Selection or Elution Strength. The choice of solvent for both LLE and the elution step in SPE is crucial for achieving high recovery.
-
Solution for LLE: Use a water-immiscible organic solvent that has a good affinity for 8-iso-PGA1. Ethyl acetate (B1210297) is a commonly used and effective solvent.
-
Solution for SPE: For elution from a C18 SPE cartridge, a mixture of an organic solvent and a small amount of a weaker acid (e.g., methanol (B129727) with 1% formic acid) is often effective.[1] If recovery is still low, consider increasing the polarity of the elution solvent by adding a small percentage of water or using a stronger solvent like ethanol.
-
-
Cause 4: Sample Overload on SPE Cartridge. Exceeding the binding capacity of the SPE cartridge will lead to the loss of the analyte during the loading phase.
-
Solution: Ensure the amount of sample loaded does not exceed the manufacturer's recommended capacity for the chosen SPE cartridge. If high sample volumes are necessary, consider using a larger cartridge.
-
Q2: My 8-iso-PGA1 extracts show poor reproducibility between samples. What could be the reason?
A2: Poor reproducibility can be frustrating and can compromise the validity of your results. Several factors can contribute to this issue.
-
Cause 1: Inconsistent Sample Handling and Storage. 8-iso-PGA1, like other lipids, can be susceptible to degradation if not handled and stored properly. Repeated freeze-thaw cycles can also affect its stability.
-
Solution: Process samples as quickly as possible after collection. If storage is necessary, store them at -80°C. Avoid multiple freeze-thaw cycles by aliquoting samples before freezing.
-
-
Cause 2: Variable pH Adjustment. Inconsistent pH across samples will lead to variable extraction efficiencies.
-
Solution: Use a calibrated pH meter to ensure the pH of each sample is adjusted to the optimal range (pH 3-4) before proceeding with the extraction.
-
-
Cause 3: Inconsistent SPE Cartridge Conditioning or Elution. Improper or inconsistent conditioning of the SPE cartridge can lead to variable retention and elution of the analyte. Similarly, variations in the elution solvent volume or flow rate can affect recovery.
-
Solution: Strictly follow a standardized protocol for SPE cartridge conditioning, sample loading, washing, and elution. Ensure consistent solvent volumes and flow rates for all samples.
-
Q3: I am observing interfering peaks in my final analysis (e.g., by LC-MS/MS). How can I improve the purity of my 8-iso-PGA1 extract?
A3: Co-elution of interfering compounds from the biological matrix can mask the signal of 8-iso-PGA1.
-
Cause 1: Insufficiently Selective Extraction Method. The initial extraction method may not be selective enough to separate 8-iso-PGA1 from other structurally similar lipids.
-
Solution: Incorporate a wash step in your SPE protocol after sample loading. A common wash solution is a low percentage of organic solvent in acidified water (e.g., 5% methanol in water with 0.1% formic acid). This can help remove more polar interfering compounds without eluting the 8-iso-PGA1.
-
-
Cause 2: Matrix Effects in LC-MS/MS Analysis. Components of the biological matrix can suppress or enhance the ionization of 8-iso-PGA1 in the mass spectrometer, leading to inaccurate quantification.
-
Solution: While not strictly an extraction issue, ensuring a clean extract is the first step. Additionally, using a stable isotope-labeled internal standard (e.g., 8-iso-PGA1-d4) can help to correct for matrix effects during data analysis.
-
Quantitative Data on Extraction Efficiency
While specific quantitative data for 8-iso-Prostaglandin A1 is limited in the literature, the following tables provide representative data for the extraction of structurally similar prostaglandins (B1171923) (PGE2 and PGF2α) from biological matrices using solid-phase extraction. These data can be used as a guide to optimize your 8-iso-PGA1 extraction protocol.
Table 1: Effect of Mobile Phase Composition on Prostaglandin Recovery using C18 SPE
| Mobile Phase Composition (Methanol:Water) | Mean Recovery of PGE2 (%) | Mean Recovery of PGF2α (%) |
| 70:30 | 85 ± 5 | 88 ± 4 |
| 80:20 | 92 ± 3 | 94 ± 3 |
| 90:10 | 95 ± 2 | 96 ± 2 |
| 100:0 | 91 ± 4 | 93 ± 4 |
Data adapted from a study on PGE2 and PGF2α extraction optimization. The results indicate that a high percentage of organic solvent in the elution buffer is effective for recovery.
Table 2: Effect of Acidification on Prostaglandin Recovery from Biological Matrices
| Biological Matrix | Extraction without Formic Acid (Mean Recovery %) | Extraction with 1% Formic Acid in Loading Mixture (Mean Recovery %) |
| Urine | 75 ± 8 | >90 |
| Plasma | 72 ± 10 | >90 |
| Tissue Homogenate | 68 ± 12 | >90 |
This table, based on data for PGE2 and PGF2α, clearly demonstrates that the inclusion of 1% formic acid in the sample loading mixture significantly improves the recovery of prostaglandins from complex biological samples.[1]
Detailed Experimental Protocols
The following are detailed methodologies for Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) adapted for 8-iso-PGA1 from biological fluids like plasma and urine.
Protocol 1: Solid Phase Extraction (SPE) of 8-iso-PGA1
This protocol is based on methods developed for other isoprostanes and is suitable for samples requiring significant cleanup.
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Ethyl Acetate
-
Formic Acid
-
1M Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 1 mL of plasma or urine, add an internal standard (e.g., 8-iso-PGA1-d4).
-
Add 1 mL of 1M KOH, vortex, and incubate at 40°C for 30 minutes to hydrolyze esterified isoprostanes.
-
Acidify the sample to pH 3-4 with 1N HCl.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through:
-
5 mL of methanol
-
5 mL of water
-
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of 15% methanol in water.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipid-soluble impurities.
-
-
Elution:
-
Elute the 8-iso-PGA1 from the cartridge with 5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol:water, 50:50 v/v).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 8-iso-PGA1
This protocol is a simpler, alternative method suitable for less complex sample matrices.
Materials:
-
Ethyl Acetate
-
Formic Acid
-
1M Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation and Hydrolysis:
-
Follow the same sample preparation and hydrolysis steps as in the SPE protocol (Protocol 1, Step 1).
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.
-
-
Back Extraction (Optional, for improved purity):
-
Add 2 mL of saturated NaCl solution to the collected organic phase, vortex, and centrifuge. Collect the organic layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for your analytical method.
-
Visualizations
Experimental Workflow for 8-iso-PGA1 Extraction
Caption: General workflow for 8-iso-PGA1 extraction from biological samples.
Signaling Pathway of 8-iso-PGA1 Inhibition of AKR1B10
Caption: 8-iso-PGA1 inhibits AKR1B10, impacting downstream signaling pathways.
References
Technical Support Center: Measurement of 8-iso-Prostaglandin A1
Welcome to the technical support center for the in vivo measurement of 8-iso-Prostaglandin A1 (8-iso-PGA1). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of quantifying this important biomarker of oxidative stress.
A Note on Isoprostanes: While this guide focuses on 8-iso-PGA1, much of the existing literature and established methodology centers on the more extensively studied F-series isoprostane, 8-iso-Prostaglandin F2α (8-iso-PGF2α). The fundamental challenges—chemical instability, potential for artefactual generation, and low endogenous concentrations—are common across the isoprostane family. Therefore, the principles, protocols, and troubleshooting steps outlined here, largely derived from experience with 8-iso-PGF2α, are highly applicable to the measurement of 8-iso-PGA1.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin A1 and why is it difficult to measure in vivo?
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a prostaglandin-like compound formed from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] Its measurement is considered a reliable method for assessing oxidative stress in vivo.[2] However, several factors make its quantification challenging:
-
Chemical Instability: Isoprostanes are susceptible to further oxidation and degradation if not handled properly.
-
Ex Vivo Generation: The most significant challenge is the artificial, non-biological formation of isoprostanes after sample collection.[3][4] The high content of polyunsaturated fatty acids in samples like plasma can easily oxidize when exposed to air, leading to falsely elevated results.[4][5]
-
Low Concentrations: 8-iso-PGA1 is typically present at very low levels (pg/mL) in biological fluids, requiring highly sensitive analytical methods.[3][6]
-
Isomeric Complexity: Isoprostanes exist as a large family of related isomers.[7] Immunoassays may exhibit cross-reactivity with these other isomers, leading to a lack of specificity and potentially inaccurate quantification.[7][8]
-
Dual Formation Pathways: While primarily formed via non-enzymatic lipid peroxidation (a marker of oxidative stress), some isoprostanes can also be generated through enzymatic pathways (e.g., via cyclooxygenase), which can complicate the interpretation of results as a pure measure of oxidative stress.[9][10]
Q2: What is the best biological sample type for measuring 8-iso-PGA1?
The choice of sample depends on the research question and available resources.
-
Plasma: Preferred for assessing systemic oxidative stress. It is critical to use an anticoagulant like EDTA and immediately add antioxidants. Serum is not recommended , as the clotting process itself can induce lipid peroxidation and generate isoprostanes ex vivo, leading to artifactually high readings.[11]
-
Urine: A non-invasive option that reflects systemic isoprostane production over time. Urinary measurements are often more stable and less prone to artefactual generation during collection.[12] Results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Exhaled Breath Condensate (EBC): A non-invasive method for specifically assessing oxidative stress in the respiratory system. However, concentrations in EBC are extremely low, requiring ultra-sensitive methods and a pre-concentration step.[10]
Q3: How must I collect and store samples to prevent inaccurate results?
Proper sample handling is the most critical factor for accurate measurement. Failure to follow these steps is the most common source of error.
-
Antioxidants are Mandatory: For blood collection, use tubes containing an anticoagulant (EDTA) and immediately add antioxidants such as butylated hydroxytoluene (BHT) and reduced glutathione (B108866) (GSH) to prevent ex vivo oxidation.[1][5]
-
Maintain Cold Chain: Keep samples on ice throughout the collection and processing steps.
-
Process Immediately: Centrifuge blood samples as soon as possible after collection to separate plasma.
-
Store at -80°C: Aliquot plasma or other fluids into cryovials and store immediately at -80°C. Storage at -20°C is insufficient to prevent long-term sample degradation and artefactual formation.[1][13]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade the analyte and lead to inconsistent results.[14]
Q4: What is the difference between ELISA and LC-MS/MS for this analysis?
Both are common methods, but they have distinct advantages and disadvantages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A high-throughput, relatively low-cost method based on antibody-antigen recognition. However, its specificity can be a concern due to potential cross-reactivity of the antibody with other isoprostane isomers, which may lead to an overestimation of the true concentration.[7]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for accuracy and specificity.[7] It physically separates 8-iso-PGA1 from other isomers before detection and quantification based on its unique mass-to-charge ratio. This method is more complex, has lower throughput, and is more expensive.[3] The use of a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) is crucial for correcting analytical variability.[6][15]
Data Presentation: Summary Tables
Table 1: Comparison of Primary Measurement Techniques
| Feature | ELISA (Immunoassay) | LC-MS/MS (Mass Spectrometry) |
| Principle | Antibody-Antigen Binding | Physical Separation & Mass-to-Charge Ratio |
| Specificity | Moderate to Good; potential for cross-reactivity with isomers.[7][8] | Very High; considered the "gold standard".[7] |
| Sensitivity | High (Typical Range: 30-2000 pg/mL).[14] | Very High (Typical LOD: <20 pg/mL).[6] |
| Throughput | High (96-well plate format) | Low to Medium |
| Cost per Sample | Lower | Higher |
| Key Advantage | High throughput, cost-effective for large studies. | High specificity and accuracy. |
| Key Disadvantage | Potential for inaccurate quantification due to cross-reactivity. | Requires specialized equipment and expertise. |
Table 2: Sample Handling and Storage Quick Reference Guide
| Step | Plasma | Urine |
| Collection | Use EDTA tubes. DO NOT USE SERUM TUBES .[11] | Mid-stream collection into a sterile container. |
| Additives | Immediately add antioxidants (e.g., BHT, GSH).[5] | Generally not required, but immediate cooling is advised. |
| Processing | Centrifuge at 4°C within 30 minutes of collection.[14] | Centrifuge to remove particulate matter. |
| Storage Temp. | -80°C is mandatory .[1] | -80°C is recommended for long-term storage. |
| Freeze/Thaw | Avoid at all costs. Aliquot into single-use vials.[14] | Avoid at all costs. Aliquot into single-use vials. |
Visualizations: Pathways and Workflows
Caption: Dual pathways for the formation of isoprostanes.
Caption: Critical steps in the workflow for measuring 8-iso-PGA1.
Troubleshooting Guides
Guide 1: General Sample Integrity Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent sample handling; repeated freeze-thaw cycles; non-homogenous samples after thawing. | Review sample collection and processing protocol for consistency. Always aliquot samples after initial processing to create single-use vials.[14] Vortex samples gently but thoroughly after thawing. |
| Unusually high or out-of-range values | Ex vivo oxidation during sample collection or storage.[4][5] | Ensure antioxidants (BHT/GSH) were added immediately upon collection. Verify that samples were processed quickly, kept cold, and stored exclusively at -80°C.[1] |
| Values are consistently low or undetectable | Analyte degradation due to improper storage (e.g., -20°C instead of -80°C) or prolonged storage. | Review storage conditions and duration. If possible, analyze a new set of properly collected and stored samples. |
Guide 2: Common ELISA Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Insufficient washing; antibody concentration too high; incubation time too long. | Increase the number of wash steps or soak time. Optimize antibody/conjugate concentrations by running a titration. Reduce incubation times.[16] |
| No or Weak Signal | Reagent omission or degradation; incorrect plate reader settings; buffer contamination (e.g., sodium azide (B81097) inhibits HRP). | Double-check that all reagents were added in the correct order. Use fresh buffers and verify reagent activity. Confirm the correct wavelength is being used for reading.[16][17] |
| Poor Standard Curve | Improper standard preparation; pipetting errors; contaminated reagents. | Prepare fresh standards for each assay. Use calibrated pipettes and ensure proper technique. Avoid cross-contamination.[17] |
| Poor Duplicates | Pipetting inconsistency; plate not washed uniformly; samples not mixed properly. | Use a multichannel pipette for consistency. Ensure all wells are aspirated and filled completely during washes. Mix all samples and reagents thoroughly before adding to the plate.[18] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
Objective: To collect and process blood samples while minimizing artefactual (ex vivo) generation of 8-iso-PGA1.
Materials:
-
Vacutainer tubes containing EDTA
-
Antioxidant solution (e.g., 0.5 M BHT and 0.5 M GSH in ethanol)
-
Pipettes and sterile tips
-
Refrigerated centrifuge (4°C)
-
Cryovials for storage
-
Ice bucket
Methodology:
-
Pre-chill all collection tubes on ice.
-
Draw venous blood directly into the pre-chilled EDTA vacutainer tube.
-
Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant.
-
Uncap the tube and immediately add the antioxidant solution (e.g., 10 µL per 1 mL of whole blood). Recap and invert gently to mix.[4][13]
-
Place the tube immediately on ice. Do not let it sit at room temperature.
-
Within 30 minutes, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[14]
-
Carefully aspirate the upper plasma layer, being cautious not to disturb the buffy coat or red blood cells.
-
Dispense the plasma into single-use cryovials (aliquots). This prevents the need for future freeze-thaw cycles.
-
Immediately snap-freeze the aliquots and store them at -80°C until analysis.
Protocol 2: General Competitive ELISA for 8-iso-PGA1
Objective: To quantify the concentration of 8-iso-PGA1 in a prepared sample using a competitive immunoassay format.
Principle: Free 8-iso-PGA1 in the sample competes with a fixed amount of a tracer (e.g., 8-iso-PGA1 conjugated to an enzyme like HRP) for a limited number of binding sites on a primary antibody coated onto the microplate. The amount of signal is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the specific ELISA kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve: Create a serial dilution of the provided 8-iso-PGA1 standard to generate a standard curve (e.g., from 2000 pg/mL down to 31.25 pg/mL).[14]
-
Sample Addition: Pipette the standards, controls, and unknown samples into the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add the enzyme-conjugated 8-iso-PGA1 tracer to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C or overnight at 4°C).[14] This allows for the competitive binding to occur.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound tracer and sample components.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.
-
Development: Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development.
-
Stop Reaction: Add the stop solution to each well to halt the enzymatic reaction. The color will typically change from blue to yellow.
-
Read Plate: Immediately measure the absorbance (Optical Density or OD) of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[14]
-
Calculation: Generate a standard curve by plotting the OD of the standards against their known concentrations. Determine the concentration of 8-iso-PGA1 in the unknown samples by interpolating their OD values from the standard curve. Remember to account for any sample dilution factors.
References
- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minimizing artifactual elevation of lipid peroxidation products (F2-isoprostanes) in plasma during collection and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. dmbj.org.rs [dmbj.org.rs]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 18. tulipgroup.com [tulipgroup.com]
Technical Support Center: 8-iso Prostaglandin A1 Quantification
Welcome to the technical support center for the quantification of 8-iso Prostaglandin A1 (8-iso-PGA1) and related isoprostanes. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on mitigating matrix effects in bioanalytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Note on Analyte: this compound is a member of the F2-isoprostane family. Much of the available literature focuses on the closely related and well-established biomarker, 8-iso-Prostaglandin F2α (8-iso-PGF2α). The principles of analysis and the challenges presented by matrix effects are highly similar for both compounds. Therefore, this guide leverages the extensive data on 8-iso-PGF2α to provide robust recommendations for 8-iso-PGA1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in 8-iso-PGA1 analysis?
A: Matrix effects are the alteration of an analyte's signal (in this case, 8-iso-PGA1) due to the presence of other co-eluting components in the sample matrix[1]. In bioanalysis, the "matrix" refers to everything in the sample that is not the target analyte, such as proteins, salts, and lipids. These effects are a major issue in LC-MS/MS analysis, manifesting as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization process of the analyte in the mass spectrometer's source, leading to a decreased signal[2]. This results in poor sensitivity and inaccurate quantification.
-
Ion Enhancement: Less commonly, matrix components can boost the analyte's signal, also leading to erroneous results[1].
The primary cause of ion suppression in the analysis of lipids like 8-iso-PGA1 is the presence of high concentrations of phospholipids (B1166683) in biological samples (e.g., plasma, serum). These phospholipids often co-extract with the analyte and can interfere with the electrospray ionization (ESI) process, compromising assay reproducibility, accuracy, and sensitivity.
Q2: Which analytical methods are most susceptible to matrix effects?
A: LC-MS/MS, particularly with electrospray ionization (ESI), is highly susceptible to matrix effects because the ionization efficiency is easily influenced by co-eluting compounds[1][2]. While immunoassays like ELISA are not subject to ion suppression, they can suffer from a different type of interference: cross-reactivity with structurally similar compounds, which can lead to a lack of specificity and overestimated concentrations[3]. Given that isoprostanes exist as a large family of 64 isomers, MS-based methods are generally considered more accurate and reliable[3].
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A: A stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4) is a version of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C). A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the target analyte. It co-elutes chromatographically and experiences the same degree of ion suppression or enhancement[4]. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification[4].
Troubleshooting Guide
Q: My analyte signal is low, inconsistent, or shows poor reproducibility. How can I identify and solve this?
A: These are classic symptoms of matrix effects, specifically ion suppression.
1. Confirm the Presence of Matrix Effects:
-
Post-Column Infusion: This experiment involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant analyte signal indicates a region of ion suppression[5][6].
-
Post-Extraction Spike: Compare the signal of an analyte spiked into a clean solvent with the signal of the same amount of analyte spiked into a pre-extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression[1].
2. Implement Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis[7][8].
-
Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE): PPT is a simple method but is often insufficient for removing phospholipids. SPE provides a more thorough cleanup, significantly reducing matrix interferences[8].
-
Optimize SPE: Use a cartridge with a sorbent that retains the analyte while allowing interfering compounds to be washed away. Oasis HLB cartridges, which contain a hydrophilic-lipophilic balanced copolymer, have shown high, reproducible recoveries for isoprostanes[9].
-
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte's retention time from regions of significant ion suppression[7]. Even with MS/MS, chromatographic separation is critical[2].
-
Use a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard is crucial to compensate for unavoidable matrix effects and improve data quality[4].
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for identifying and mitigating matrix effects in LC-MS/MS analysis.
Quantitative Data Summary
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of technique directly impacts analyte recovery and the degree of ion suppression.
Table 1: Comparison of Sample Preparation Methods on Recovery and Matrix Effect
| Method | Analyte Recovery | Normalized Matrix Effect | Key Advantages | Key Disadvantages | Citations |
| Protein Precipitation (PPT) | Variable, often >80% | High (Significant Ion Suppression) | Fast, simple, inexpensive | Poor removal of phospholipids and other interferences | |
| Liquid-Liquid Extraction (LLE) | 90.4% - 113.9% | 86.0% - 108.3% | Good removal of salts and some proteins | Can be labor-intensive, may have low recovery for polar analytes, emulsion formation | [10] |
| Solid-Phase Extraction (SPE) | ~90% | 89.7% - 113.5% (Normalized) | Excellent removal of interferences, high analyte concentration | More time-consuming and costly than PPT, requires method development | [4][9][11] |
Note: Normalized Matrix Effect values between 85% and 115% are generally considered acceptable, indicating the internal standard has effectively compensated for signal variations[4].
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for 8-iso-PGA1
This protocol is adapted from established methods for F2-isoprostane extraction from biological fluids (e.g., plasma, urine) and is suitable for 8-iso-PGA1[9][12].
Materials:
-
SPE Cartridges: Oasis HLB (or equivalent C18 reversed-phase cartridges)
-
SPE Vacuum Manifold
-
Solvents: Methanol (MeOH), Ethyl Acetate, Ethanol (EtOH), HPLC-grade Water
-
Reagents: 1 N HCl, 1 N NaOH for pH adjustment
-
Internal Standard: 8-iso-PGF2α-d4 (or other appropriate SIL-IS)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., 1 mL of plasma) on ice.
-
Add the SIL-IS to each sample, vortex briefly.
-
Hydrolyze esterified isoprostanes (optional, for total measurement): Add 2 mL of 15% KOH, vortex, and incubate at 37°C for 30 minutes[12].
-
Acidify the sample to a pH of ~3 using 1 N HCl. This is critical for efficient retention on the reversed-phase sorbent[12].
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated, acidified sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of ~1-2 drops per second.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of pH 3 deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 5 mL of a weak organic solvent (e.g., 15% Methanol in water) to remove less polar interferences[11].
-
-
Elution (Analyte Collection):
-
Place clean collection tubes inside the manifold.
-
Elute the analyte (8-iso-PGA1) and the internal standard from the cartridge using 5 mL of an appropriate organic solvent, such as Ethyl Acetate or a mixture of Ethyl Acetate:Methanol[12].
-
-
Dry-down and Reconstitution:
-
Evaporate the eluted sample to dryness under a gentle stream of nitrogen. The sample may appear as an oily residue[12].
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
SPE Workflow Diagram
Caption: A step-by-step workflow for purifying 8-iso-PGA1 using solid-phase extraction.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer | MDPI [mdpi.com]
- 4. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. dmbj.org.rs [dmbj.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. oxfordbiomed.com [oxfordbiomed.com]
Technical Support Center: 8-iso Prostaglandin A1 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-iso Prostaglandin A1 (8-iso-PGA1) antibodies. The following resources address common issues related to antibody cross-reactivity that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern with this compound antibodies?
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target. This occurs when the antibody's binding site, or paratope, recognizes similar structural motifs or epitopes on different antigens.[1] For this compound antibodies, this is a significant consideration because of the structural similarity between various prostaglandins (B1171923) and related lipid mediators in biological samples. Unintended cross-reactivity can lead to inaccurate quantification, false-positive results, and misinterpretation of the biological role of 8-iso-PGA1.[1]
Q2: I cannot find specific cross-reactivity data for my this compound antibody. What should I do?
The absence of manufacturer-provided cross-reactivity data necessitates independent validation. It is crucial to determine the specificity of your antibody in the context of your experimental system. A competitive ELISA is the recommended method for quantifying the cross-reactivity of your 8-iso-PGA1 antibody against a panel of structurally related molecules that could potentially be present in your samples.
Q3: What are some potential cross-reactants for an this compound antibody?
Given the structural similarities among eicosanoids, potential cross-reactants for an 8-iso-PGA1 antibody could include, but are not limited to:
-
Prostaglandin A1 (PGA1)
-
Prostaglandin A2 (PGA2)
-
8-iso-Prostaglandin F2α
-
Prostaglandin F1α[2]
-
Prostaglandin F2α[2]
-
Other isomers of Prostaglandin A1
Testing for cross-reactivity against these and other relevant compounds found in your specific sample type is a critical step in validating your assay.
Troubleshooting Guides
Issue: High Background Signal in ELISA
High background can obscure the specific signal from 8-iso-PGA1, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Non-specific binding of antibodies | Optimize the concentration of your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking step is performed for the recommended duration and temperature.[3][4] |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a robust signal-to-noise ratio.[3][4] |
| Insufficient washing | Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound antibodies and other reagents.[3][5] |
| Cross-reactivity with other molecules | If high background persists after optimizing other parameters, it may be due to cross-reactivity. Perform a competitive ELISA to identify potential cross-reactants.[1] |
| Contaminated reagents | Use fresh, sterile buffers and reagents. Ensure that the stop solution is clear, as a yellow color can indicate contamination.[3] |
Issue: Inconsistent or Non-Reproducible Results
Variability between assays can compromise the reliability of your findings.
| Possible Cause | Recommended Solution |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and be careful to avoid introducing bubbles into the wells.[5] |
| Temperature fluctuations | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Avoid "edge effects" by ensuring uniform temperature across the microplate during incubations.[6] |
| Variability in incubation times | Standardize all incubation times and adhere to them strictly across all experiments.[3] |
| Reagent degradation | Aliquot reagents to minimize freeze-thaw cycles. Always use fresh substrate solutions.[6] |
Experimental Protocols
Competitive ELISA for Assessing Cross-Reactivity
This protocol provides a framework for determining the specificity of an this compound antibody. The principle of this assay is that a potential cross-reactant in the sample will compete with a fixed amount of labeled 8-iso-PGA1 for binding to the antibody. A decrease in signal indicates a higher degree of cross-reactivity.
Materials:
-
Microtiter plate
-
This compound antibody
-
This compound standard
-
Potential cross-reactants (e.g., PGA1, PGA2, 8-iso-PGF2α)
-
Enzyme-labeled this compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound antibody, diluted in coating buffer. Incubate overnight at 4°C.[7]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[7]
-
Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[7][8]
-
Competition:
-
Prepare serial dilutions of the 8-iso-PGA1 standard and each potential cross-reactant.
-
In separate tubes, mix the standard or cross-reactant dilutions with a fixed concentration of enzyme-labeled 8-iso-PGA1.
-
Add these mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.[7]
-
-
Washing: Discard the solutions and wash the plate three to five times with Wash Buffer.[7]
-
Detection: Add the Substrate Solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[7]
-
Stop Reaction: Add Stop Solution to each well to terminate the reaction.[7]
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).[8]
Data Analysis:
Construct a standard curve by plotting the absorbance versus the concentration of the 8-iso-PGA1 standard. The concentration of 8-iso-PGA1 is inversely proportional to the signal. Determine the concentration of each potential cross-reactant that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of 8-iso-PGA1 / IC50 of potential cross-reactant) x 100
Visualizations
Caption: Troubleshooting workflow for high background signal in an ELISA.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
References
- 1. Anti-8 iso Prostaglandin F2 alpha antibody (ab2280) | Abcam [abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Evaluation of cross-reactivity between casein components using inhibition assay and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-iso Prostaglandin A1
Welcome to the technical support center for the synthesis of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing reaction yields and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 8-iso Prostaglandin A1 core structure?
A1: The synthesis of prostaglandins (B1171923), including 8-iso-PGA1, typically relies on a few key strategic approaches. One of the most classic and versatile methods is the Corey Lactone approach . This strategy involves the synthesis of a key bicyclic intermediate, often referred to as the Corey lactone, which contains the necessary stereochemistry for the cyclopentane (B165970) core.[1][2] From this intermediate, the upper and lower side chains are introduced sequentially. Another common strategy is the three-component coupling or conjugate addition approach , where the cyclopentenone ring is formed first, followed by the conjugate addition of the lower side chain and then the trapping of the resulting enolate to add the upper side chain.[3] For 8-iso-PGA1, a key challenge is establishing the cis relationship between the two side chains, which is atypical for naturally occurring prostaglandins that usually have a trans configuration.[4]
Q2: How can I control the stereochemistry at the C8 position to obtain the desired "iso" configuration?
A2: Achieving the 8-iso configuration requires careful planning of the synthetic route. In many prostaglandin syntheses, the stereochemistry is set early on during the formation of the cyclopentane ring.[1][5] For instance, in a Corey-type synthesis, the relative stereochemistry of the substituents on the bicyclo[2.2.1]heptane precursor dictates the final stereochemistry of the prostaglandin core after Baeyer-Villiger oxidation and subsequent modifications.[1] To obtain the 8-iso configuration, one might need to start with a different diastereomer of an early intermediate or employ a reaction that favors the formation of the cis relationship between the side chains. Thermodynamic equilibration conditions at certain stages might also be explored, although this is often challenging to control.
Q3: What are the most critical steps for maximizing the overall yield of 8-iso-PGA1 synthesis?
A3: In a multi-step synthesis like that of 8-iso-PGA1, the overall yield is highly dependent on the efficiency of several key transformations. These typically include:
-
Formation of the cyclopentane core: The initial steps to create the functionalized five-membered ring are crucial. Low yields here will significantly impact the entire synthesis.
-
Installation of the side chains: The reactions used to attach the α- and ω-chains, often a Wittig reaction for the α-chain and a Horner-Wadsworth-Emmons or cuprate (B13416276) addition for the ω-chain, are critical.[5][6] Optimizing these reactions for high yield and stereoselectivity is paramount.
-
Oxidation and reduction steps: The manipulation of functional groups, such as the oxidation of an alcohol to a ketone at C9 and the stereoselective reduction of the ketone at C15, can be low-yielding if not properly controlled.[1]
-
Purification: Efficient purification at each step to remove byproducts and unreacted starting materials is essential to ensure the success of subsequent reactions.
Q4: What are the common side reactions that can lower the yield of 8-iso-PGA1?
A4: Several side reactions can occur during prostaglandin synthesis. Dehydration of the β-hydroxy ketone system in the cyclopentane ring to form a more stable conjugated system (PGB or PGC analogues) is a common issue, especially under acidic or basic conditions.[1] Epimerization at stereocenters, particularly at C15, can occur during oxidation or reduction steps. The Wittig reaction for the installation of the α-chain can sometimes lead to a mixture of E and Z isomers, which can be difficult to separate. In conjugate addition reactions, 1,2-addition can sometimes compete with the desired 1,4-addition.
Troubleshooting Guides
Issue 1: Low Yield in the Corey Lactone Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion in Diels-Alder reaction | Dienophile is not sufficiently reactive. | Use a more reactive dienophile or a Lewis acid catalyst to activate the dienophile. Ensure high purity of the diene. |
| Mixture of endo and exo products | Reaction conditions are not optimized for stereoselectivity. | Optimize the reaction temperature and solvent. Lower temperatures generally favor the formation of the kinetic (often endo) product. |
| Low yield in Baeyer-Villiger oxidation | The ketone is sterically hindered or electron-rich. | Use a more powerful peroxy acid, such as m-CPBA or trifluoroperacetic acid. Increase reaction time and/or temperature cautiously. |
| Formation of multiple byproducts in iodolactonization | Non-specific reaction with other functional groups. | Ensure that other alcohol and alkene functionalities are appropriately protected before attempting the iodolactonization. Control the pH of the reaction mixture carefully. |
Issue 2: Poor Yield or Stereoselectivity in Side Chain Installation
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Horner-Wadsworth-Emmons reaction for ω-chain | Aldehyde is unstable or sterically hindered. Phosphonate (B1237965) ylide is not forming efficiently. | Use freshly prepared or purified aldehyde. Employ a stronger base for ylide formation (e.g., NaH, KHMDS). Optimize the reaction temperature; some reactions require cooling to -78 °C. |
| Mixture of 15-(R) and 15-(S) epimers after C15 ketone reduction | Reducing agent is not stereoselective enough. | Use a bulky reducing agent that can be directed by a nearby functional group, such as a bulky protecting group at C11.[1] Common stereoselective reducing agents include L-selectride or reagents used in Noyori asymmetric reductions. |
| Low yield in Wittig reaction for α-chain | Lactol is not forming efficiently from the lactone. Ylide is unstable or not reactive enough. | Ensure complete reduction of the lactone to the lactol using a reagent like DIBAL-H at low temperature. Use a salt-free ylide for higher reactivity and better Z-selectivity. |
| Formation of E/Z isomers in the α-chain | Wittig reaction conditions favor thermodynamic product. | For Z-selectivity, use a non-stabilized ylide under salt-free conditions at low temperature. For E-selectivity, a stabilized ylide (Schlosser modification) can be used. |
Issue 3: Degradation or Isomerization of the Final Product
| Symptom | Possible Cause | Suggested Solution | | Formation of PGA, PGB, or PGC isomers during purification | The β-hydroxy ketone is unstable to the purification conditions. | Avoid acidic or basic conditions during workup and chromatography. Use a neutral silica (B1680970) gel or a buffered mobile phase. Minimize the time the compound spends on the silica gel column. | | Decomposition upon storage | Product is sensitive to air, light, or temperature. | Store the final product under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C or -80 °C), protected from light. Dissolving in an aprotic solvent like methyl acetate (B1210297) or ethanol (B145695) can sometimes improve stability.[7] |
Experimental Protocols
The following are generalized protocols for key steps in a hypothetical synthesis of 8-iso-PGA1, based on common procedures for prostaglandin synthesis. Note: These are illustrative and should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol 1: Stereoselective Reduction of the C15-Ketone
-
Preparation: Dissolve the C15-keto intermediate (1 equivalent) in anhydrous THF or toluene (B28343) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of a stereoselective reducing agent, such as L-selectride (1.2 equivalents, 1.0 M in THF), dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C15-(S)-alcohol.
Protocol 2: Wittig Olefination for the α-Chain
-
Ylide Preparation: In a flame-dried flask under argon, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 equivalents) in anhydrous THF. Add a strong base, such as two equivalents of KHMDS (0.5 M in toluene), dropwise at 0 °C. Stir the resulting red-orange solution for 1 hour at room temperature.
-
Lactol Formation: In a separate flame-dried flask, dissolve the lactol precursor (Corey lactone derivative, 1 equivalent) in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.5 equivalents, 1.0 M in toluene) dropwise. Stir for 2 hours at -78 °C and monitor by TLC.
-
Wittig Reaction: Cannulate the freshly prepared ylide solution into the lactol solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide representative data for yields and reaction conditions for key steps in prostaglandin synthesis. These values are illustrative and may vary depending on the specific substrate and reaction scale.
Table 1: Representative Yields for Key Transformations
| Reaction Step | Reagents and Conditions | Typical Yield Range (%) | Reference |
| Diels-Alder Cycloaddition | Substituted cyclopentadiene, activated dienophile, CH2Cl2, 0 °C to rt | 85-97 | [1] |
| Baeyer-Villiger Oxidation | m-CPBA, NaHCO3, CH2Cl2 | 80-90 | [1] |
| Horner-Wadsworth-Emmons Olefination | Aldehyde, phosphonate ylide, NaH, THF, 0 °C | 70-85 | [5] |
| Stereoselective Ketone Reduction | Enone, L-selectride, THF, -78 °C | 80-95 (with >95:5 dr) | [1] |
| Wittig Olefination | Lactol, phosphonium (B103445) ylide, THF/toluene | 60-80 | [6] |
| Deprotection and Oxidation to Enone | Sequential deprotection and oxidation (e.g., Jones or Swern) | 50-70 (over two steps) | [1] |
Visualizations
Diagram 1: Generalized Synthetic Workflow for 8-iso-PGA1
Caption: A generalized workflow for the synthesis of 8-iso-PGA1.
Diagram 2: Troubleshooting Logic for Low Yield in Wittig Reaction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
refining 8-iso Prostaglandin A1 cell treatment protocols
Welcome to the technical support center for 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso Prostaglandin A1?
A: this compound (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. It is known to be an inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10).[1]
Q2: How should I properly store and handle 8-iso-PGA1?
A: Proper storage is critical to maintain the stability and activity of 8-iso-PGA1. Upon receipt, it should be stored at -20°C.[1] When stored correctly, the compound is stable for at least two years.[1] For experimental use, it is recommended to prepare fresh dilutions from a stock solution for each experiment to avoid degradation that can occur with multiple freeze-thaw cycles.
Q3: How do I reconstitute 8-iso-PGA1 for cell culture experiments?
A: 8-iso-PGA1 is typically supplied as a solution in methyl acetate (B1210297).[1] For cell-based assays, first evaporate the methyl acetate under a gentle stream of nitrogen. Then, reconstitute the compound in a solvent appropriate for your experimental system, such as DMSO or ethanol, to create a concentrated stock solution.[1] Further dilute the stock solution in your cell culture medium to the final desired working concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 75 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 100 mg/ml |
| PBS (pH 7.2) | 2.4 mg/ml |
(Data sourced from Cayman Chemical product information sheet[1])
Table 2: Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Long-term Stability | ≥ 2 years[1] |
| Shipping Condition | Wet ice[1] |
Troubleshooting Guide
Q4: I am not observing the expected cytotoxic or apoptotic effect in my cell line. What are the possible causes?
A: Several factors could contribute to a lack of cellular response:
-
Compound Degradation: 8-iso-PGA1 may have degraded due to improper storage or multiple freeze-thaw cycles. Always use a freshly prepared dilution from a properly stored stock.
-
Sub-optimal Concentration: The effective concentration can be highly cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cells.
-
Solubility Issues: The compound may have precipitated out of the culture medium. Ensure the final solvent concentration is minimal and that the compound is fully dissolved before adding it to the cells.
-
Cell Line Resistance: Your chosen cell line may lack the necessary molecular targets or signaling components. The apoptotic mechanism for the related compound PGA1 involves H-Ras and N-Ras.[2][3] Cell lines deficient in these proteins may be resistant.
-
Insufficient Incubation Time: The observed effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Q5: My experimental results show high variability between replicates. What could be the cause?
A: High variability can often be traced to technical inconsistencies:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use precise technique, especially when preparing serial dilutions of the compound.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before plating.
-
Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for treatment and use them for blanks (media + solvent) instead.
-
Incomplete Solubilization: If the stock solution is not fully dissolved, the actual concentration added to each well can vary. Vortex the stock solution thoroughly before making dilutions.
Q6: I'm observing significant cell death even in my vehicle control group. What should I do?
A: This suggests a problem with the vehicle control or general cell health:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. The final solvent concentration should ideally be less than 0.1% and must be consistent across all treatments and the vehicle control.
-
Poor Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Contaminated Reagents: Your culture medium or other reagents could be contaminated. Use fresh, sterile reagents.
Signaling Pathways and Workflows
While the specific signaling cascade for 8-iso-PGA1 is not fully elucidated, studies on the closely related cyclopentenone prostaglandin A1 (PGA1) have identified a key pathway for inducing apoptosis. This pathway may serve as a valuable reference for investigating the mechanism of 8-iso-PGA1.
References
Technical Support Center: 8-iso-Prostaglandin F2α Measurements
A Note on Nomenclature: While the initial query mentioned 8-iso Prostaglandin (B15479496) A1, the widely recognized and measured biomarker for lipid peroxidation and oxidative stress is 8-iso-Prostaglandin F2α (8-iso-PGF2α) . This document will focus on 8-iso-PGF2α, also known as iPF2α-III, 8-isoprostane, or 15-F2t-Isoprostane.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in 8-iso-PGF2α measurements.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 8-iso-PGF2α and why is it measured?
A1: 8-iso-Prostaglandin F2α (8-iso-PGF2α) is a prostaglandin-like compound produced primarily through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] It is considered a gold-standard biomarker for assessing oxidative stress in vivo.[2] Elevated levels of 8-iso-PGF2α have been associated with various diseases, including cardiovascular and neurodegenerative diseases.[3]
Q2: Which biological sample is best for my study?
A2: The choice of sample matrix depends on your research question.
-
Urine: Preferred for many studies because it is non-invasive, sampling is easy, and the measurement represents a time-averaged value of systemic oxidative stress, which can reduce intra-subject variability.[4] There is also no potential for artificial formation of 8-iso-PGF2α during storage.[4]
-
Plasma/Serum: Allows for the measurement of both free and esterified 8-iso-PGF2α. However, it is highly susceptible to auto-oxidation ex vivo, which can lead to artificially inflated levels.[4] Strict and immediate sample handling is critical.
-
Saliva: Offers a non-invasive and cost-effective alternative to blood and urine for assessing oxidative stress.[5]
-
Tissue Homogenates: Useful for assessing oxidative stress in a specific organ or tissue but requires invasive collection procedures.[6]
-
Bronchoalveolar Lavage (BAL) Fluid: Used to investigate oxidative stress specifically in the lungs.[3]
Q3: What is the difference between free and total 8-iso-PGF2α?
A3: In circulation, 8-iso-PGF2α exists as a free acid and also esterified within phospholipids.[7] "Free" 8-iso-PGF2α is the unbound form measured directly in plasma or urine. "Total" 8-iso-PGF2α refers to the sum of the free and esterified forms.[7] To measure the total amount, samples (typically plasma or tissues) must first undergo alkaline hydrolysis to release the esterified portion before extraction and analysis.[1]
Q4: Can 8-iso-PGF2α be formed by enzymes? How does this affect my results?
A4: Yes, besides its formation via free-radical pathways (chemical lipid peroxidation), 8-iso-PGF2α can also be synthesized by prostaglandin-endoperoxide synthase enzymes (PGHSs), also known as cyclooxygenases (COX-1 and COX-2).[2] This is significant because inflammation can increase PGHS activity, leading to elevated 8-iso-PGF2α levels independent of systemic oxidative stress. To distinguish between the enzymatic and non-enzymatic sources, it is recommended to measure Prostaglandin F2α (PGF2α) concurrently. The ratio of 8-iso-PGF2α to PGF2α can help differentiate between chemical lipid peroxidation and enzymatic production.[2]
Q5: Which is the better analytical method: Immunoassay (ELISA) or Mass Spectrometry (LC-MS/MS)?
A5: Both methods have their advantages and disadvantages.
-
ELISA: A common, high-throughput, and relatively inexpensive method.[1] It is based on competitive binding principles where 8-iso-PGF2α in the sample competes with a labeled standard for antibody binding.[8] However, ELISAs can be prone to interference from other F2-isoprostane isomers, potentially affecting accuracy.
-
LC-MS/MS: Considered the gold standard for its high specificity and accuracy.[4] This method physically separates 8-iso-PGF2α from other isomers before detection and quantification by the mass spectrometer, minimizing cross-reactivity.[9] While more expensive and lower-throughput than ELISA, it provides more reliable data.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during 8-iso-PGF2α measurement.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Sample Variability | 1. Inconsistent Sample Collection/Handling: Differences in collection time, processing delay, or storage conditions.[4] 2. Dietary Influences: Certain foods can affect oxidative stress levels. 3. Biological Variation: Natural fluctuations in subject physiology. | 1. Standardize Protocols: Use a strict, standardized protocol for all sample collection, processing, and storage. For plasma, process immediately to prevent ex vivo oxidation.[4] 2. Control for Diet: Advise subjects to follow a consistent diet or fast before sample collection. 3. Normalize Data: For urine samples, normalize 8-iso-PGF2α concentrations to creatinine (B1669602) levels to account for variations in urine dilution.[4] |
| Artificially High Plasma/Serum Levels | 1. Ex Vivo Oxidation: Spontaneous oxidation of arachidonic acid in the sample after collection.[4] This is a major issue; plasma stored at -20°C can show more than 50-fold higher levels than fresh plasma.[4] | 1. Immediate Processing: Process blood samples immediately after collection. Centrifuge at 2-8°C within 30 minutes.[10] 2. Add Antioxidant: Add an antioxidant like butylated hydroxytoluene (BHT) to the collection tube. 3. Flash Freeze & Store at -80°C: After processing, immediately flash-freeze plasma/serum aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[10] |
| Low Signal or Poor Recovery (ELISA & LC-MS/MS) | 1. Sample Degradation: Improper storage leading to analyte breakdown. 2. Inefficient Extraction: Poor recovery during solid-phase extraction (SPE). 3. Matrix Effects (LC-MS/MS): Other molecules in the sample interfere with the ionization of 8-iso-PGF2α.[4] 4. Expired/Improperly Stored Reagents (ELISA): Degraded antibodies or conjugates.[10] | 1. Proper Storage: Ensure samples are stored at ≤ -20°C (urine) or -80°C (plasma) in appropriate aliquots.[10] 2. Optimize SPE: Ensure the SPE column is properly conditioned and that wash/elution solvent volumes and compositions are correct. 3. Use Internal Standard (LC-MS/MS): Use a stable isotope-labeled internal standard (e.g., d4-8-iso-PGF2α) to account for both extraction efficiency and matrix effects.[11] 4. Check Reagents: Use reagents within their expiration date and store them according to the manufacturer's instructions.[10] Equilibrate all reagents to room temperature before use.[10] |
| Poor Standard Curve (ELISA) | 1. Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents. 2. Improper Reagent Preparation: Incorrect dilution of standards or other kit components.[10] 3. Inadequate Washing: Residual unbound reagents remaining in wells.[12] 4. Incorrect Incubation Time/Temperature: Deviation from the protocol.[10] | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use fresh tips for each standard and sample.[12] 2. Follow Instructions: Carefully follow the kit manual for preparing all solutions.[10] 3. Thorough Washing: Ensure complete aspiration of liquid from wells during wash steps.[12] 4. Adhere to Protocol: Use a calibrated incubator and timer for all incubation steps.[6] |
Section 3: Data Presentation Tables
Table 1: Typical Performance of an LC-MS/MS Method for Urinary 8-iso-PGF2α
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 178 pg/mL | [4] |
| Limit of Detection (LOD) | 53 pg/mL | [4] |
| Inter-day Precision (%CV) | < 12% | [13] |
| Intra-day Precision (%CV) | < 12% | [13] |
| Accuracy / Inaccuracy | < 3% | [13] |
| Recovery (Spiked Samples) | 79% - 90% | [4] |
Table 2: Performance of a UHPLC-MS/MS Method in BAL Fluid
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 17.6 pg/mL | [3][11] |
| Within-day Precision (%CV) | < 2% | [3][11] |
| Between-day Precision (%CV) | < 2% | [3][11] |
| Accuracy (from spiked recovery) | 95.5% - 101.8% | [3][11] |
| Sample Volume Required | 50 µL | [3][11] |
Section 4: Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.[10]
-
Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[10]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Aliquoting: Dispense the plasma into pre-chilled, labeled cryovials.
-
Storage: Immediately flash-freeze the aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Plasma (LC-MS/MS)
This is a general protocol; specific volumes and reagents may vary.
-
Internal Standard: Spike the sample (e.g., 1 mL of urine) with a deuterated internal standard (e.g., d4-8-iso-PGF2α).[5]
-
Acidification: Acidify the sample to approximately pH 3 by adding a dilute acid (e.g., 1% acetic acid).[2]
-
Column Conditioning: Condition a C18 or HLB SPE column with methanol (B129727) followed by water.[2]
-
Sample Loading: Load the acidified sample onto the SPE column.
-
Washing: Wash the column with a low-percentage organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.[2]
-
Elution: Elute the isoprostanes from the column using an organic solvent like methanol or ethyl acetate.[2][5]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dry residue in the mobile phase used for the LC-MS/MS analysis.[5]
Protocol 3: General Competitive ELISA Procedure
This protocol outlines the principle of a competitive ELISA for 8-iso-PGF2α.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer. Bring all components to room temperature before use.[10]
-
Standard/Sample Addition: Add a defined volume (e.g., 50 µL) of standards and samples to the appropriate wells of the microplate, which has been pre-coated with an antibody or antigen.[8]
-
Competitive Reaction: Immediately add a biotin-conjugated antibody or an HRP-conjugated 8-iso-PGF2α tracer to each well.[1][10] This initiates the competitive binding reaction.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1 hour at 37°C).[10]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[12]
-
Secondary Reagent (if applicable): If a biotinylated antibody was used, add an Avidin-HRP conjugate and incubate.[10]
-
Substrate Addition: Add the TMB substrate solution to each well, which will result in color development. The intensity of the color is inversely proportional to the amount of 8-iso-PGF2α in the sample.[1]
-
Stop Reaction: Stop the enzyme-substrate reaction by adding the stop solution (e.g., sulfuric acid). The color will change from blue to yellow.[1]
-
Read Absorbance: Measure the optical density (OD) of each well at a wavelength of 450 nm using a microplate reader.[14]
-
Calculation: Determine the concentration of 8-iso-PGF2α in the samples by comparing their OD values to the standard curve.[14]
Section 5: Mandatory Visualizations
Caption: Workflow for minimizing variability in 8-iso-PGF2α measurement.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbkine.com [abbkine.com]
- 7. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human 8-iso-PGF2 alpha ELISA Kit (A73969) [antibodies.com]
- 9. uab.edu [uab.edu]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 12. Human 8-epi-prostaglandin F2alpha (8-iso-PGF2α) Elisa Kit – AFG Scientific [afgsci.com]
- 13. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit [elkbiotech.com]
8-iso Prostaglandin A1 data interpretation problems
Welcome to the technical support center for 8-iso-Prostaglandin A1 (8-iso-PGA1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and data interpretation of 8-iso-PGA1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin A1 and why is it measured?
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a prostaglandin-like compound formed from the free radical-catalyzed peroxidation of arachidonic acid. It is often used as a biomarker for oxidative stress. In addition to its role as a biomarker, 8-iso-PGA1 exhibits biological activity, including the inhibition of aldo-keto reductase family 1 member B10 (AKR1B10).
Q2: What are the main challenges in interpreting 8-iso-PGA1 data?
The primary challenge in interpreting 8-iso-PGA1 data is its dual origin. While it is a well-established marker of chemical lipid peroxidation (a hallmark of oxidative stress), it can also be generated through enzymatic pathways, specifically by prostaglandin-endoperoxide synthases (PGHS-1 & -2), which are often upregulated during inflammation.[1][2] This can lead to ambiguity in attributing elevated 8-iso-PGA1 levels solely to oxidative stress.
Q3: How can I distinguish between the chemical and enzymatic sources of isoprostanes?
To differentiate between chemical and enzymatic lipid peroxidation, it is recommended to measure the ratio of 8-iso-prostaglandin F2α (a related isoprostane) to prostaglandin (B15479496) F2α (PGF2α).[1][2] A change in this ratio can help to quantitatively distinguish the contribution of each pathway to the total measured isoprostane levels.[2]
Q4: My 8-iso-PGA1 measurements show high inter-subject variability. What are the potential causes and how can I address this?
High inter-subject variability is a common issue in biomarker studies and can be attributed to several factors including genetic differences, diet, lifestyle, and the presence of underlying inflammatory conditions. To mitigate this, it is crucial to have a well-characterized study population and to consider normalization strategies. Normalization of data to a stable endogenous compound or a physiological parameter can help to reduce variability and increase the statistical power of the study.
Troubleshooting Guides
ELISA Assay Troubleshooting
Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying 8-iso-PGA1. Below are some common problems and their solutions.
| Problem | Potential Cause | Suggested Solution |
| No or Weak Signal | Reagent omission or incorrect order of addition. | Carefully review and follow the protocol. Ensure all reagents are added in the correct sequence.[3] |
| Inactive substrate or enzyme conjugate. | Test the activity of the substrate and conjugate. Prepare fresh substrate solution before use.[3] | |
| Insufficient incubation times. | Ensure adequate incubation times as specified in the protocol. Substrate development time is typically 10-30 minutes.[3] | |
| High Background | Non-specific binding of antibodies. | Use an appropriate blocking buffer to minimize non-specific binding.[3][4] |
| High concentration of detection antibody or conjugate. | Perform a titration experiment to determine the optimal working concentration.[3][4] | |
| Contaminated buffers or reagents. | Prepare fresh buffers and ensure a clean work environment.[4][5] | |
| Poor Standard Curve | Improper reconstitution or degradation of the standard. | Carefully follow the protocol for standard reconstitution. Aliquot and store standards at the recommended temperature to avoid freeze-thaw cycles.[5] |
| Inaccurate pipetting or dilution series. | Calibrate pipettes and double-check all calculations for the dilution series.[5][6] | |
| High Variability Between Replicates | Pipetting errors or inconsistent technique. | Ensure consistent pipetting technique and use calibrated pipettes. Mix all reagents thoroughly before use.[5] |
| Uneven plate washing. | Use an automated plate washer if available. Ensure all wells are washed uniformly and completely aspirated between steps.[3][5] |
Mass Spectrometry (MS) Data Interpretation Troubleshooting
Mass spectrometry offers high specificity and sensitivity for 8-iso-PGA1 quantification but comes with its own set of challenges.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape or Low Signal Intensity | Inefficient ionization or ion suppression from matrix components. | Optimize sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or immunoaffinity purification.[7] |
| Suboptimal MS parameters. | Optimize MS parameters such as collision energy and declustering potential for the specific analyte and instrument. | |
| Inaccurate Quantification | Isomer interference. | Urine and plasma contain numerous F2 prostaglandin isomers with identical mass. Chromatographic separation is essential for accurate quantification.[7] |
| Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., 8-iso-PGA1-d4) to account for variations in sample preparation and instrument response. | |
| High Data Complexity | Large and complex datasets. | Utilize specialized software for data processing, including peak picking, alignment, and deconvolution.[8][9] |
| Difficulty in biomarker identification from complex spectra. | Employ statistical analysis and bioinformatics tools to identify significant features and associate them with potential biomarkers.[10] |
Experimental Protocols
8-iso-PGA1 Quantification by ELISA (Competitive Assay)
This protocol provides a general workflow for a competitive ELISA to measure 8-iso-PGA1.
-
Plate Coating: Coat a 96-well microplate with an appropriate capture antibody (e.g., anti-rabbit IgG) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Standard and Sample Addition: Prepare a standard curve by serially diluting an 8-iso-PGA1 standard. Add the standards and prepared samples to the wells.
-
Competitive Reaction: Add 8-iso-PGA1 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and the primary antibody against 8-iso-PGA1 to each well. Incubate for 2 hours at room temperature. During this incubation, free 8-iso-PGA1 in the sample competes with the enzyme-conjugated 8-iso-PGA1 for binding to the primary antibody.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the bound conjugate will catalyze a color change.
-
Signal Development: Incubate the plate in the dark for 15-30 minutes to allow for color development.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
Sample Preparation for Mass Spectrometry (GC/MS or LC/MS)
Proper sample preparation is critical for accurate MS analysis of 8-iso-PGA1.
-
Sample Collection and Storage: Collect plasma or urine samples and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[11] Store samples at -80°C until analysis.[11]
-
Hydrolysis (for total 8-iso-PGA1): To measure both free and esterified 8-iso-PGA1, perform alkaline hydrolysis by adding KOH and incubating at 37°C.[11]
-
Acidification: Acidify the sample to pH 3 with HCl.[11]
-
Solid-Phase Extraction (SPE): Use a C18 or weak anion-exchange SPE column to purify and concentrate the isoprostanes from the biological matrix.[7]
-
Derivatization (for GC/MS): For GC/MS analysis, derivatize the sample to increase volatility and improve chromatographic properties.
-
Reconstitution: Reconstitute the final extract in a solvent compatible with the MS system.
-
Analysis: Inject the sample into the GC/MS or LC/MS system for separation and detection.
Visualizations
Caption: 8-iso-PGA1 signaling through the Thromboxane A2 Receptor (TPR).
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. nwlifescience.com [nwlifescience.com]
- 3. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novateinbio.com [novateinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterodimerization of the α and β isoforms of the human Thromboxane receptor enhances isoprostane signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation-dependent stabilization of the human thromboxane receptor: role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-iso-Prostaglandin A1 Research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 8-iso-Prostaglandin A1 (8-iso-PGA1). Given the limited specific literature on 8-iso-PGA1, many of the recommendations provided are based on established best practices for the analysis of the more extensively studied F-series isoprostanes, such as 8-iso-PGF2α, which serve as a reliable proxy for addressing challenges in isoprostane research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 8-iso-PGA1 measurements show high variability between sample replicates. What are the common causes?
High variability in isoprostane measurements is a frequent issue, often stemming from pre-analytical and analytical inconsistencies. The primary causes include:
-
Sample Handling and Storage: Isoprostanes can form non-enzymatically ex vivo due to lipid peroxidation if samples are not handled properly. Immediate processing or flash-freezing of samples at -80°C is crucial. The addition of an antioxidant like butylated hydroxytoluene (BHT) can help mitigate this issue.
-
Inconsistent Sample Collection: Variations in collection tubes (with or without anticoagulants like EDTA) and processing times can introduce variability. It is essential to standardize these procedures across all samples.
-
Extraction Inefficiency: The recovery of isoprostanes during solid-phase extraction (SPE) can be inconsistent. Ensure the SPE column is properly conditioned and that elution solvents are of high purity.
-
Assay Interference: Biological matrices are complex. Lipids, proteins, and other small molecules can interfere with antibody binding in immunoassays, leading to variable results.
Troubleshooting Workflow: High Variability
Caption: Troubleshooting logic for high sample variability.
Q2: Why are my measured 8-iso-PGA1 concentrations unexpectedly low or undetectable?
Low or undetectable levels of 8-iso-PGA1 can be attributed to several factors, primarily related to compound stability and procedural losses.
-
Analyte Degradation: Prostaglandins (B1171923) are inherently unstable molecules, susceptible to degradation due to pH changes, temperature fluctuations, and repeated freeze-thaw cycles. Aliquoting samples after collection is highly recommended.
-
Poor Extraction Recovery: Inefficient extraction from the sample matrix is a common cause of analyte loss. Optimizing the solid-phase extraction protocol, including the choice of sorbent and elution solvents, is critical.
-
Insufficient Assay Sensitivity: The concentration of 8-iso-PGA1 in your samples may be below the limit of detection (LOD) of your assay. This is particularly relevant for immunoassays (e.g., ELISA), which may lack the sensitivity of mass spectrometry-based methods.
-
Improper Standard Handling: The accuracy of quantification depends on the integrity of the 8-iso-PGA1 standard. Ensure it is stored correctly (typically in an organic solvent at -80°C) and that working solutions are freshly prepared.
Q3: Can 8-iso-PGA1 form artificially in my samples after collection? How can I prevent this?
Yes, a major pitfall in isoprostane research is their non-enzymatic formation from the oxidation of arachidonic acid after sample collection. This can lead to falsely elevated measurements.
Prevention Strategies:
-
Immediate Processing: Process blood samples immediately to separate plasma or serum. For tissues, snap-freeze in liquid nitrogen right after collection.
-
Antioxidant Addition: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tube or homogenization buffer at a final concentration of ~0.005%.
-
Cold Chain Maintenance: Keep samples on ice at all times during processing and store them at -80°C for long-term stability.
Table 1: Recommended Sample Handling Conditions
| Sample Type | Collection Additive | Processing Time | Storage Temperature |
| Plasma | EDTA + BHT | < 30 minutes | -80°C |
| Serum | BHT (after clotting) | < 1 hour | -80°C |
| Urine | None (adjust pH to neutral) | < 2 hours | -80°C |
| Tissue | BHT in homogenization buffer | Immediate | -80°C |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Isoprostanes
This protocol provides a general workflow for extracting isoprostanes from biological fluids like plasma or urine. It should be optimized for your specific application.
Workflow: Solid-Phase Extraction
Caption: Standard workflow for solid-phase extraction of isoprostanes.
Methodology:
-
Sample Preparation: Thaw the biological sample (e.g., 1 mL of plasma) on ice. Add an appropriate internal standard (e.g., a deuterated version of the analyte) to correct for procedural losses. Acidify the sample to approximately pH 3 using a dilute acid.
-
SPE Column Conditioning: Use a C18 SPE cartridge. Condition the column by washing sequentially with 2-3 mL of methanol followed by 2-3 mL of water (pH 3). Do not allow the column to dry.
-
Sample Loading: Load the acidified sample onto the conditioned SPE column. Allow the sample to pass through the sorbent at a slow, consistent flow rate.
-
Washing:
-
Wash the column with 2-3 mL of water to remove hydrophilic impurities.
-
Wash the column with 2-3 mL of a non-polar solvent like hexane (B92381) to remove neutral lipids.
-
-
Elution: Elute the isoprostanes from the column using a solvent mixture, typically ethyl acetate.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the appropriate mobile phase or assay buffer for analysis (e.g., by LC-MS/MS or ELISA).
Signaling Pathways
Q4: What is the expected signaling pathway for 8-iso-PGA1?
A-series prostaglandins, including PGA1, are known to activate the peroxisome proliferator-activated receptor gamma (PPARγ). It is hypothesized that 8-iso-PGA1, as an isomer of PGA1, may act through similar pathways. These prostaglandins can enter the cell and bind to PPARγ in the nucleus, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate gene transcription.
Hypothesized 8-iso-PGA1 Signaling Pathway
Caption: Hypothesized nuclear receptor signaling for 8-iso-PGA1 via PPARγ.
best practices for 8-iso Prostaglandin A1 sample collection
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the collection and handling of 8-iso-Prostaglandin F2α (8-iso-PGF2α) samples. Accurate measurement of this key oxidative stress biomarker is critically dependent on meticulous pre-analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin F2α and why is it measured?
A1: 8-iso-Prostaglandin F2α (also known as 8-isoprostane) is a prostaglandin-like compound produced by the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1][2] It is considered a reliable and stable biomarker for assessing oxidative stress in vivo.[1] Elevated levels of 8-iso-PGF2α are associated with various conditions, including neurodegenerative diseases, lung diseases, cancers, and atherosclerosis.[3][4]
Q2: Which sample type is best for measuring 8-iso-PGF2α?
A2: The choice of sample type depends on the research question.
-
Urine: Often preferred because sample collection is non-invasive, provides a time-averaged value of systemic oxidative stress, and is less prone to artificial formation of isoprostanes during storage.[5]
-
Plasma/Serum: Allows for the measurement of circulating 8-iso-PGF2α. However, these samples are highly susceptible to auto-oxidation during storage, which can lead to artificially high levels.[5] Special precautions are essential. Serum is generally not recommended as 8-iso-PGF2α can be generated ex vivo during the clotting process.[6]
-
Other Fluids: Bronchoalveolar lavage (BAL) fluid, saliva, and cell culture supernatants can also be used to assess localized oxidative stress.[3][7]
Q3: What is the difference between "free" and "total" 8-iso-PGF2α?
A3: In biological systems, 8-iso-PGF2α exists in two forms: a free acid and esterified to phospholipids (B1166683) in cell membranes and lipoproteins.[4] "Free" 8-iso-PGF2α refers to the unbound form circulating in fluids. "Total" 8-iso-PGF2α includes both the free form and the esterified form, which is released by chemical hydrolysis (e.g., with NaOH) before analysis.[4][8] Measuring the total amount may provide a more complete picture of oxidative damage.
Q4: Which analytical method is better, ELISA or Mass Spectrometry?
A4: Both methods are widely used, but they have distinct advantages and disadvantages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A common and relatively inexpensive method. However, its accuracy can be limited by the cross-reactivity of antibodies with other F2-isoprostane isomers, potentially leading to an overestimation of the true 8-iso-PGF2α concentration.[5][9][10]
-
Mass Spectrometry (LC-MS/MS or GC-MS): Considered the gold standard due to its high specificity and accuracy.[9] It can distinguish between different isoprostane isomers, but it is more expensive and requires specialized equipment and expertise.[9][10]
Q5: How critical is the storage temperature for my samples?
A5: Extremely critical. Improper storage is a major source of error, especially for plasma and tissue samples. Samples should be processed immediately after collection and stored at -80°C or in liquid nitrogen for long-term stability.[5][6] Avoid repeated freeze-thaw cycles, as this can degrade the analyte and lead to inconsistent results.[7] Plasma samples stored at -20°C have been shown to contain more than 50-fold higher isoprostane levels than fresh plasma due to ongoing lipid peroxidation.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Inter-Sample Variability | 1. Inconsistent sample collection or processing times.[7] 2. Ex vivo oxidation during sample handling and storage.[5] 3. Repeated freeze-thaw cycles.[7] | 1. Standardize the protocol for all samples, ensuring consistent timing from collection to freezing. 2. Add an antioxidant like BHT to collection tubes for plasma/tissue. Process samples on ice and freeze immediately at -80°C. 3. Aliquot samples into single-use vials after the initial processing to avoid multiple freeze-thaw events.[7] |
| Artificially High 8-iso-PGF2α Levels | 1. Auto-oxidation of arachidonic acid in plasma or tissue samples after collection.[5] 2. Use of serum instead of plasma; clotting process can generate isoprostanes.[6] 3. Cross-reactivity of the ELISA antibody with other isomers.[5][10] | 1. Use an appropriate anticoagulant (EDTA is common) and an antioxidant (BHT). Keep samples cold and process rapidly. 2. Always use plasma collected with an anticoagulant like EDTA or heparin.[7] Avoid serum separator tubes. 3. If using ELISA, confirm the specificity of the kit. For definitive results, consider validating key findings with a mass spectrometry-based method.[9] |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation (e.g., Solid Phase Extraction - SPE). 2. Analyte degradation due to improper storage or handling. 3. Issues with the hydrolysis step when measuring total 8-iso-PGF2α.[4] | 1. Optimize the SPE protocol. Ensure the correct type of column is used and that activation, loading, washing, and elution steps are performed correctly. Use an internal standard (like 8-iso-PGF2α-d4) to correct for sample loss.[1][5] 2. Review storage history. Ensure samples were consistently kept at -80°C and not subjected to temperature fluctuations. 3. Ensure complete hydrolysis by strictly following validated protocols for NaOH concentration, temperature, and incubation time.[4] |
| Poor ELISA Standard Curve | 1. Improper preparation of standards (e.g., incorrect dilutions, degradation).[4] 2. Reagents not equilibrated to room temperature before use.[7] 3. Expired or improperly stored kit components.[7] | 1. Prepare fresh standards for each assay. Do not store diluted standard solutions.[4] 2. Allow all kit reagents and samples to sit at room temperature for at least 30 minutes before starting the assay.[7] 3. Check the expiration date of the kit and verify that all components have been stored at the recommended temperatures.[7] |
Quantitative Data Summary
Table 1: Typical Concentrations of 8-iso-PGF2α in Human Biological Fluids
| Biological Fluid | Typical Concentration Range | Notes |
| Plasma (Free) | 40 - 100 pg/mL | Highly susceptible to ex vivo formation.[4][5] |
| Urine (Free) | 110 - 460 pg/mL | Smokers tend to have higher levels.[8] |
| Urine (Total) | 161 - 704 pg/mL | Levels are often normalized to creatinine (B1669602) concentration (e.g., pg/mg creatinine).[4][8] |
| BAL Fluid | LOD: 17.6 pg/mL | Useful for assessing oxidative stress in the lungs.[3] |
Table 2: Sample Collection and Storage Recommendations
| Sample Type | Anticoagulant/Additive | Processing | Short-Term Storage | Long-Term Storage |
| Plasma | EDTA or Heparin + BHT | Centrifuge at 1000 x g for 15 min at 4°C within 30 min of collection.[7] | Assay immediately. | Aliquot and store at -80°C.[6][7] |
| Urine | None | Centrifuge at 1500 x g for 10 min to remove particulates.[1][7] | Assay immediately. | Aliquot and store at ≤ -20°C, but -80°C is preferred.[7] |
| Tissue | BHT in homogenization buffer | Rinse with cold PBS, homogenize on ice. Centrifuge to remove debris.[7] | Assay immediately. | Aliquot supernatant and store at -80°C.[7] |
| Saliva | None | Centrifuge at 1000 x g for 15 min at 4°C to remove particulates.[7] | Assay immediately. | Aliquot and store at ≤ -20°C.[7] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Preparation: Prepare collection tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., Butylated hydroxytoluene, BHT).
-
Collection: Collect whole blood into the prepared tubes.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and antioxidant.
-
Cooling: Immediately place the tube on ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C.[7]
-
Aliquoting: Carefully collect the upper plasma layer, being cautious to avoid disturbing the buffy coat.
-
Storage: Transfer the plasma into pre-labeled cryovials in single-use aliquots. Immediately snap-freeze and store at -80°C until analysis.[7]
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect mid-stream urine in a sterile container.[7] For some studies, the first morning void is preferred to minimize diurnal variation.
-
Cooling: Place the container on ice immediately after collection.
-
Centrifugation: Centrifuge the urine at 1500 x g for 10-20 minutes at 4°C to remove cells and particulate matter.[1][7]
-
Aliquoting: Transfer the clarified supernatant to pre-labeled cryovials.
-
Storage: Store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[7]
Protocol 3: Measurement of Total 8-iso-PGF2α (Hydrolysis)
This protocol is for releasing esterified 8-iso-PGF2α prior to extraction and analysis.
-
Sample Addition: To your plasma or urine sample, add 1 part 10N NaOH for every 4 parts of sample.[4]
-
Incubation: Incubate the mixture at 45°C for 2 hours.[4]
-
Neutralization: After incubation, neutralize the sample by adding an appropriate volume of a neutralization solution or by acidifying to pH 3.0 with HCl, depending on the subsequent extraction protocol.[4]
-
Extraction: Proceed immediately with Solid Phase Extraction (SPE) or other purification methods followed by analysis via ELISA or LC-MS/MS.
Visualizations
Caption: Experimental workflow for 8-iso-PGF2α sample collection, processing, and analysis.
Caption: Simplified pathway of 8-iso-PGF2α formation via non-enzymatic lipid peroxidation.
References
- 1. 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP) | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer | MDPI [mdpi.com]
- 10. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-iso-Prostaglandin A1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-iso-Prostaglandin A1 (8-iso-PGA1) data.
Frequently Asked Questions (FAQs)
Q1: What is 8-iso-Prostaglandin A1 and why is it measured?
8-iso-Prostaglandin F2α (8-iso-PGF2α), often referred to as an F2-isoprostane, is a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid.[1] It is considered a gold standard biomarker for oxidative stress and lipid peroxidation in vivo.[2] Elevated levels of 8-iso-PGF2α have been associated with various diseases, including neurodegenerative diseases, lung diseases, cancers, and cardiovascular conditions.[1][3][4]
Q2: What are the common methods for measuring 8-iso-PGF2α?
The two primary methods for quantifying 8-iso-PGF2α are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common and relatively high-throughput method for detecting and quantifying 8-iso-PGF2α in various biological samples.[1][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can distinguish 8-iso-PGF2α from its isomers, providing more accurate measurements.[2][3][8][9]
Q3: How do I interpret my 8-iso-PGF2α results? There seem to be multiple sources of its production.
A key challenge in interpreting 8-iso-PGF2α data is that it can be produced via two main pathways: non-enzymatic chemical lipid peroxidation (a marker of oxidative stress) and enzymatic lipid peroxidation by prostaglandin-endoperoxide synthases (PGHS-1 and -2), which are often induced during inflammation.[2][10] To distinguish between these sources, it is recommended to measure the ratio of 8-iso-PGF2α to Prostaglandin F2α (PGF2α).[2][10]
-
A ratio approaching 1 suggests a greater contribution from chemical lipid peroxidation .[10]
-
A ratio approaching 0.004 to 0.008 suggests a greater contribution from enzymatic (PGHS) activity .[10]
Q4: What are typical concentrations of 8-iso-PGF2α in biological samples?
Normal concentrations can vary depending on the sample type, population, and analytical method. However, some reported ranges include:
-
Human Urine: Approximately 190 pg/mg of creatinine.[1] In some studies, normal urinary levels vary from 180 to 500 pg/mg creatinine.[8]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or No Signal | 1. Reagents not at room temperature. 2. Improper storage of kit components.[11] 3. Expired reagents.[11] 4. Incorrect reagent preparation or addition sequence. | 1. Allow all reagents to sit at room temperature for 15-20 minutes before use.[11] 2. Ensure the kit is stored at the recommended temperature (typically 2-8°C).[11] 3. Check the expiration dates on all reagents. 4. Double-check the protocol for correct dilution and the order of reagent addition. |
| High Background | 1. Insufficient washing. 2. Substrate exposed to light.[11] 3. Extended incubation times.[11] 4. Contaminated reagents. | 1. Increase the number of washes or the soaking time for the wash buffer. Ensure complete removal of liquid after each wash. 2. Store and handle the substrate in the dark. 3. Adhere strictly to the incubation times specified in the protocol. 4. Use fresh, sterile pipette tips for each reagent and sample. |
| High Variability (Poor Precision) | 1. Inconsistent pipetting technique. 2. Temperature gradients across the plate. 3. Incomplete mixing of reagents. | 1. Ensure proper pipetting technique, including pre-wetting the tip and consistent speed. Use calibrated pipettes. 2. Ensure the plate is incubated in a stable temperature environment and away from drafts. Do not stack plates during incubation.[11] 3. Gently mix all reagents thoroughly before adding to the wells. |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase. 3. Sample overload. | 1. Replace the analytical column. 2. Ensure the mobile phase pH and composition are appropriate for the analyte and column. 3. Dilute the sample and re-inject. |
| Low Signal Intensity (Poor Sensitivity) | 1. Inefficient ionization. 2. Sample degradation. 3. Matrix effects. | 1. Optimize mass spectrometer source parameters (e.g., temperature, gas flows). 2. Ensure proper sample storage and handling to prevent degradation. Analyze samples as quickly as possible after preparation.[8] 3. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. Use an internal standard to correct for matrix effects. |
| Inaccurate Quantification | 1. Isomer interference. 2. Improper calibration curve. 3. Instability of analyte in processed samples. | 1. Ensure sufficient chromatographic separation of 8-iso-PGF2α from its isomers.[8] 2. Prepare fresh calibration standards and ensure the curve is linear over the expected sample concentration range. 3. Test the stability of the analyte in the autosampler over the expected run time.[8] |
Experimental Protocols
8-iso-PGF2α ELISA Protocol (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manual. Bring all components to room temperature before use.[6]
-
Antibody Coating: Add the anti-8-iso-PGF2α antibody to the pre-coated microtiter plate wells and incubate.
-
Washing: Wash the plate to remove any unbound antibody.
-
Sample and Conjugate Addition: Add the 8-iso-PGF2α standards or prepared samples, followed by the 8-iso-PGF2α-HRP conjugate, to the wells.[1] The free 8-iso-PGF2α in the sample will compete with the HRP-conjugated 8-iso-PGF2α for binding to the antibody.[1]
-
Incubation: Incubate the plate according to the manufacturer's instructions.
-
Washing: Wash the plate to remove unbound sample and conjugate.
-
Substrate Addition: Add the TMB substrate solution to each well.[6]
-
Color Development: Incubate the plate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 8-iso-PGF2α in the sample.[1][7]
-
Stopping the Reaction: Add the stop solution to each well.[6]
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 450 nm).[1]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 8-iso-PGF2α in the unknown samples.
8-iso-PGF2α LC-MS/MS Protocol
This protocol outlines the general steps for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument and column used.
-
Sample Preparation:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for separation.[2]
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with an acid modifier (e.g., 0.1% acetic acid).[2]
-
Optimize the gradient to ensure baseline separation of 8-iso-PGF2α from its isomers.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize source parameters for maximal signal.
-
Perform Selected Reaction Monitoring (SRM) for the specific precursor-to-product ion transitions of 8-iso-PGF2α and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and internal standard.
-
Generate a calibration curve using the peak area ratios of the standards.
-
Quantify the amount of 8-iso-PGF2α in the samples based on the calibration curve.
-
Quantitative Data Summary
| Study Focus | Sample Type | Patient Group | 8-iso-PGF2α Concentration | Statistical Significance | Reference |
| Preeclampsia | Serum | Preeclampsia | 742.00 pg/mL | p < 0.0001 (compared to post-delivery) | [5] |
| Preeclampsia | Serum | Preeclampsia (Post-delivery) | 324.00 pg/mL | N/A | [5] |
| Breast Cancer | Serum | Malignant Breast Cancer | 57.92 pg/mL | p < 0.001 (compared to benign and healthy) | [7] |
| Breast Cancer | Serum | Benign Breast Tumors | 18.89 pg/mL | p < 0.001 (compared to healthy) | [7] |
| Breast Cancer | Serum | Healthy Controls | 4.02 pg/mL | N/A | [7] |
| Hypercholesterolemia | Urine | Hypercholesterolemic Patients | 473 ± 305 pg/mg creatinine | p = 0.0001 (compared to controls) | [12] |
| Hypercholesterolemia | Urine | Normocholesterolemic Controls | 205 ± 95 pg/mg creatinine | N/A | [12] |
| Obesity Surgery | Plasma | Obese Patients (Pre-surgery) | 122 ± 75 pg/mL | p = 0.001 (compared to post-surgery) | [13] |
| Obesity Surgery | Plasma | Obese Patients (1-week Post-surgery) | 56 ± 15 pg/mL | N/A | [13] |
Visualizations
Caption: Workflow for 8-iso-PGF2α analysis.
Caption: 8-iso-PGF2α formation pathways.
Caption: Troubleshooting decision tree.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 4. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Reduction of 8-iso-Prostaglandin F2α in the First Week After Roux-en-Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 8-iso Prostaglandin F2α and the Enigmatic 8-iso Prostaglandin A1
In the landscape of oxidative stress biomarkers, 8-iso Prostaglandin F2α (8-iso-PGF2α) stands as a well-established and extensively researched molecule, often considered the gold standard for assessing lipid peroxidation in vivo. In contrast, 8-iso Prostaglandin A1 (8-iso-PGA1) remains a comparatively enigmatic member of the isoprostane family, with its biological role and significance still largely uncharted. This guide provides a comprehensive comparison of these two molecules, summarizing the wealth of experimental data for 8-iso-PGF2α and presenting the limited yet intriguing findings on 8-iso-PGA1.
Introduction to Isoprostanes
Isoprostanes are a family of prostaglandin-like compounds produced in vivo through the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[1][2] This distinction is crucial as it positions them as specific products of oxidative injury. Among the various classes of isoprostanes, the F2-isoprostanes, particularly 8-iso-PGF2α, have garnered significant attention due to their chemical stability and detectable presence in various biological fluids and tissues.[1][3]
8-iso Prostaglandin F2α: The "Gold Standard" Biomarker
8-iso-PGF2α is a stable end-product of lipid peroxidation, making it a reliable marker for assessing oxidative stress in a multitude of pathological conditions.[4] Elevated levels of 8-iso-PGF2α have been associated with a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, diabetes, and certain types of cancer.[5][6][7]
This compound: An Isoprostane with Untapped Potential
This compound (8-iso-PGA1) is also an isoprostane, but information regarding its biological activity and utility as a biomarker is scarce.[8] What is known is that it can inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) and potassium-induced D-aspartate release in bovine retinas.[8] However, extensive studies on its signaling pathways and its correlation with disease states are currently lacking, precluding a direct and comprehensive performance comparison with 8-iso-PGF2α.
Comparative Overview
The following table summarizes the key characteristics of 8-iso-PGF2α and 8-iso-PGA1 based on available scientific literature.
| Feature | 8-iso Prostaglandin F2α | This compound |
| Primary Role | Well-established biomarker of oxidative stress and lipid peroxidation.[4][9] | Biological role largely uncharacterized. |
| Formation | Non-enzymatic, free-radical catalyzed peroxidation of arachidonic acid.[1] Can also be formed to a lesser extent via COX enzymes.[9] | Presumed to be formed via non-enzymatic peroxidation of arachidonic acid. |
| Biological Activity | Potent vasoconstrictor, modulates platelet aggregation, involved in inflammation.[5][10] | Inhibits aldo-keto reductase family 1 member B10 (AKR1B10) and potassium-induced D-aspartate release in vitro.[8] |
| Signaling Pathways | Primarily signals through the thromboxane (B8750289) A2 receptor (TP receptor).[10] | Signaling pathways are not well defined. |
| Clinical Significance | Elevated levels are associated with numerous diseases including cardiovascular disease, neurodegenerative disorders, and diabetes.[4][5][6] | Clinical significance has not been established. |
| Measurement in Biological Samples | Routinely measured in urine, plasma, serum, and tissues using techniques like GC-MS, LC-MS/MS, and ELISA.[11][12] | No established methods for routine measurement in biological samples are widely reported. |
Signaling Pathways
The signaling cascade for 8-iso-PGF2α is relatively well-understood, primarily involving the activation of the thromboxane A2 receptor. The signaling pathway for 8-iso-PGA1 remains to be elucidated.
References
- 1. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijomeh.eu [ijomeh.eu]
- 3. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 5. 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Iso-prostaglandin F2α as a potential biomarker in patients with unipolar and bipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-iso Prostaglandin A1 and Prostaglandin A2 for Researchers
In the landscape of lipid mediators, cyclopentenone prostaglandins (B1171923) (cyPGs) have emerged as critical regulators of cellular processes, including inflammation, cell proliferation, and apoptosis. This guide provides a detailed comparison of two such molecules: 8-iso Prostaglandin (B15479496) A1 (8-iso PGA1) and Prostaglandin A2 (PGA2). While direct comparative studies are limited, this document synthesizes the available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their individual biochemical properties, biological activities, and underlying signaling mechanisms.
Biochemical Properties
Both 8-iso PGA1 and PGA2 are derivatives of arachidonic acid and belong to the A-series of prostaglandins, characterized by a cyclopentenone ring structure. This ring is crucial for many of their biological activities.
| Property | 8-iso Prostaglandin A1 | Prostaglandin A2 |
| Synonyms | 8-epi PGA1, 8-iso PGA1 | PGA2 |
| CAS Number | 211186-29-7[1] | 13345-51-2 |
| Molecular Formula | C20H32O4[1] | C20H30O4 |
| Molecular Weight | 336.5 g/mol [1] | 334.5 g/mol |
| Formation | Isoprostane pathway (non-enzymatic peroxidation of arachidonic acid)[1] | Dehydration of Prostaglandin E2 (PGE2)[2] |
| Key Structural Feature | Cyclopentenone ring with an α,β-unsaturated carbonyl group[1][2] | Cyclopentenone ring with an α,β-unsaturated carbonyl group[2] |
Biological Activities and Potency
While a direct quantitative comparison of potency from a single study is unavailable, the existing literature provides insights into the distinct and overlapping biological effects of 8-iso PGA1 and PGA2.
Anti-Proliferative and Pro-Apoptotic Effects
Both prostaglandins have demonstrated the ability to inhibit cell growth and induce programmed cell death, key characteristics for potential anti-cancer agents.
Prostaglandin A2 has been shown to induce G1 arrest in the cell cycle of breast carcinoma cells.[3] Studies on human and murine melanoma cells have indicated that PGA2 can inhibit cell growth, although it was found to be less potent than Prostaglandin D2 in human melanoma cell lines.[4] Furthermore, PGA2 is known to induce apoptosis in various cancer cells, with evidence suggesting a p53-dependent mechanism in HCT116 cells.[2]
This compound , as with other cyclopentenone prostaglandins, is expected to possess anti-proliferative properties, though specific studies quantifying this effect are less common. Its ability to inhibit aldo-keto reductase family 1 member B10 (AKR1B10) at a concentration of 60 µM suggests a potential role in modulating cellular proliferation and detoxification pathways.[1]
Table 2: Summary of Anti-Proliferative and Pro-Apoptotic Activities
| Activity | This compound | Prostaglandin A2 |
| Anti-Proliferative | Implied, through inhibition of AKR1B10[1] | Demonstrated in melanoma and breast cancer cells[3][4] |
| Cell Cycle Arrest | Not explicitly demonstrated | Induces G1 arrest[3] |
| Apoptosis Induction | Not explicitly demonstrated | Induces apoptosis, potentially via a p53-dependent pathway[2] |
Anti-Inflammatory Effects
Cyclopentenone prostaglandins are recognized for their anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5]
Prostaglandin A1 (a close structural analog to 8-iso PGA1) is a potent inhibitor of NF-κB activation. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκB-α, thereby sequestering NF-κB in the cytoplasm.[6] This action is dependent on the reactive cyclopentenone moiety.[6]
Prostaglandin A2 , as a member of the cyPG family, is also expected to exhibit anti-inflammatory activity through modulation of NF-κB and other inflammatory signaling pathways like MAPK and JAK/STAT.[5]
Signaling Pathways
The biological effects of 8-iso PGA1 and PGA2 are mediated through complex signaling cascades. A key target for cyclopentenone prostaglandins is the NF-κB pathway.
NF-κB Signaling Pathway Inhibition by Prostaglandin A1
The following diagram illustrates the mechanism by which PGA1, a close analog of 8-iso PGA1, inhibits the NF-κB signaling pathway.
Caption: PGA1 inhibits NF-κB activation by preventing IKK-mediated phosphorylation and degradation of IκB-α.
Apoptosis Induction by Prostaglandin A2
The pro-apoptotic effects of PGA2 can be initiated through a p53-dependent pathway, as depicted below.
Caption: PGA2 can induce apoptosis through the activation of the p53 tumor suppressor protein.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are general protocols for key assays used to evaluate the biological activities of prostaglandins.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in the appropriate growth medium.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Treatment:
-
After 24-48 hours, treat the cells with varying concentrations of the test prostaglandin (e.g., 8-iso PGA1 or PGA2).
-
After a predetermined incubation time, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
-
Lysis and Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in the prostaglandin-treated cells to that in the stimulated, untreated control cells to determine the extent of NF-κB inhibition or activation.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment:
-
Seed cells in a culture dish and allow them to adhere.
-
Treat the cells with the desired concentrations of the test prostaglandin for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of the PI.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the test prostaglandin for the desired time to induce apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Conclusion
This guide provides a comparative overview of this compound and Prostaglandin A2 based on currently available scientific literature. Both molecules, as cyclopentenone prostaglandins, exhibit significant potential in modulating key cellular processes such as inflammation and cell proliferation. While PGA2 has been more extensively studied for its anti-cancer properties, the inhibitory action of PGA1 on the master inflammatory regulator NF-κB highlights its therapeutic potential. The non-enzymatic origin of 8-iso PGA1 as an isoprostane also positions it as a potential biomarker of oxidative stress.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effects of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nuclear factor kappa B by prostaglandin A1: an effect associated with heat shock transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
8-iso-Prostaglandin A1: A Comparative Guide to its Validation as an Oxidative Stress Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-iso-Prostaglandin A1 (8-iso-PGA1) as a potential biomarker for oxidative stress. Given the limited direct research on 8-iso-PGA1, this document leverages the extensive validation of the well-established "gold standard" biomarker, 8-iso-Prostaglandin F2α (8-iso-PGF2α), to outline the necessary validation steps and comparative performance metrics. We will explore the formation of isoprostanes, analytical methodologies, and the critical considerations for interpreting results, supported by experimental data from studies on related compounds.
Introduction to Isoprostanes as Biomarkers of Oxidative Stress
Isoprostanes are a family of prostaglandin-like compounds formed in vivo through the non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids, primarily arachidonic acid.[1] Their chemical stability and presence in various biological fluids and tissues make them reliable indicators of endogenous oxidative stress.[1] Among the different series of isoprostanes, the F2-series, particularly 8-iso-PGF2α, has been the most extensively studied and is widely regarded as the gold standard for assessing oxidative stress in both animal and human studies.[2]
The validation of any new isoprostane, such as 8-iso-PGA1, as a robust biomarker requires a thorough comparison to these established markers, focusing on specificity, sensitivity, and the clarity of its biological interpretation.
The Gold Standard: 8-iso-Prostaglandin F2α
8-iso-PGF2α has been utilized in numerous studies across a wide range of diseases and conditions associated with oxidative stress, including preeclampsia, prostate cancer, and end-stage renal disease.[3][4][5] However, a significant challenge in its interpretation is that it can be formed through two distinct pathways:
-
Non-enzymatic Chemical Lipid Peroxidation: Initiated by free radicals, this pathway is a direct indicator of oxidative stress.[6]
-
Enzymatic Lipid Peroxidation: Mediated by prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2), also known as cyclooxygenases (COX-1 and COX-2). This pathway is primarily associated with inflammation.[2]
This dual origin can lead to ambiguity, as elevated levels of 8-iso-PGF2α may reflect inflammation rather than purely oxidative stress.[2] To address this, researchers have proposed measuring the ratio of 8-iso-PGF2α to Prostaglandin F2α (PGF2α), a major product of the enzymatic pathway.[2][6] A higher ratio is indicative of a greater contribution from chemical lipid peroxidation and, therefore, oxidative stress.[2][6]
8-iso-Prostaglandin A1: An Unvalidated Potential Biomarker
Currently, there is a significant lack of specific research validating 8-iso-PGA1 as a biomarker for oxidative stress. While it belongs to the isoprostane family and is likely formed through similar free radical-mediated mechanisms from arachidonic acid, its utility, specificity, and sensitivity as a biomarker remain to be established.
The validation of 8-iso-PGA1 would necessitate studies to:
-
Characterize its formation pathways (enzymatic vs. non-enzymatic).
-
Develop and validate sensitive and specific analytical methods for its quantification in various biological matrices.
-
Conduct clinical studies to correlate its levels with disease states and in response to therapeutic interventions.
-
Compare its performance directly with established biomarkers like 8-iso-PGF2α and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).
Comparative Data on Oxidative Stress Biomarkers
The following tables summarize quantitative data for the well-established biomarker 8-iso-PGF2α and the DNA oxidation biomarker 8-OHdG, providing a reference for the levels of validation required for a new biomarker like 8-iso-PGA1.
Table 1: Comparison of 8-iso-PGF2α and 8-OHdG as Oxidative Stress Biomarkers
| Feature | 8-iso-Prostaglandin F2α | 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
| Biomolecule Origin | Arachidonic Acid (Lipid) | Guanine (DNA) |
| Primary Indication | Lipid Peroxidation | Oxidative DNA Damage |
| Formation Pathways | Non-enzymatic (Oxidative Stress) & Enzymatic (Inflammation) | Oxidative damage and repair |
| Key Advantage | Well-established, high sensitivity for lipid peroxidation. | Specific for DNA damage, a critical event in pathogenesis. |
| Key Disadvantage | Confounding by inflammatory pathways.[2] | Can be influenced by DNA repair efficiency. |
| Common Matrices | Urine, Plasma, Serum, Bronchoalveolar Lavage Fluid[3][4][5][7] | Urine, Plasma, Tissue[4] |
Table 2: Representative Levels of 8-iso-PGF2α in Human Studies
| Condition | Matrix | Patient Group | Concentration (pg/mL or pg/mg creatinine) | Citation |
| Preeclampsia | Serum | Preeclampsia | 742.00 | [3] |
| Preeclampsia | Serum | Healthy Pregnant | ~89 | [3] |
| Prostate Cancer | Urine | Prostate Cancer | 218.11 ± 110.82 pg/mg creatinine | [4] |
| Prostate Cancer | Urine | Healthy Controls | 103.38 ± 32.18 pg/mg creatinine | [4] |
| End-Stage Renal Disease | Plasma | Hemodialysis Patients | 389.8 ± 148.3 pg/mL | [5] |
| End-Stage Renal Disease | Plasma | CAPD Patients | 254.3 ± 76.6 pg/mL | [5] |
| End-Stage Renal Disease | Plasma | Healthy Controls | 150.9 ± 61.6 pg/mL | [5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable measurement of biomarkers. Below are representative methodologies for the analysis of isoprostanes, which would be applicable to the validation of 8-iso-PGA1.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is considered the gold standard for the quantification of isoprostanes due to its high specificity and sensitivity.
Protocol for Urinary 8-iso-PGF2α Measurement: [4]
-
Sample Preparation:
-
Spike 1.5 mL of urine with a deuterated internal standard (e.g., 8-iso-PGF2α-d4).
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
Elute the sample with ethyl acetate.
-
Evaporate the eluate to dryness under a vacuum.
-
Reconstitute the sample in 150 µL of a water:acetonitrile mixture (90:10 v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient elution.
-
Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and more accessible method, though it can be prone to cross-reactivity and may require more rigorous validation against a reference method like LC-MS/MS.[8]
General ELISA Protocol: [3]
-
Sample Preparation:
-
Dilute serum or urine samples as required.
-
Some protocols may require a purification step.
-
-
ELISA Procedure:
-
Add samples, standards, and controls to a microplate pre-coated with a capture antibody specific for the target isoprostane.
-
Incubate to allow the analyte to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a conjugated detection antibody.
-
Incubate and wash again.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the concentration of the analyte based on a standard curve.
-
Visualizing Pathways and Workflows
Signaling and Formation Pathways
The formation of isoprostanes from arachidonic acid is a complex process initiated by free radicals. The following diagram illustrates the general pathway.
Caption: Formation of isoprostanes via oxidative stress and inflammatory pathways.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like 8-iso-PGA1 requires a systematic approach, from method development to clinical evaluation.
Caption: A typical workflow for the validation of a novel biomarker.
Conclusion and Future Directions
While 8-iso-Prostaglandin A1 is a plausible candidate biomarker for oxidative stress due to its classification as an isoprostane, there is a clear lack of empirical data to support its use in a research or clinical setting. The validation of 8-iso-PGA1 will require a comprehensive research program that follows the established principles of biomarker discovery and validation.
For researchers and drug development professionals, the extensive literature on 8-iso-PGF2α provides a valuable roadmap. Key considerations for the validation of 8-iso-PGA1 include:
-
Specificity: Does 8-iso-PGA1 offer advantages over 8-iso-PGF2α, for instance, by being less influenced by inflammatory pathways? This is a critical question that needs to be addressed experimentally.
-
Analytical Feasibility: Can robust, sensitive, and high-throughput assays be developed for its routine measurement?
-
Clinical Relevance: Do levels of 8-iso-PGA1 correlate with disease severity, prognosis, or response to therapy in a meaningful way?
Until such studies are conducted, 8-iso-PGF2α, particularly when measured as a ratio to PGF2α, remains the more reliable and interpretable isoprostane biomarker for assessing oxidative stress. The exploration of other isoprostanes like 8-iso-PGA1, however, remains a promising avenue for identifying novel biomarkers with potentially improved specificity and clinical utility.
References
- 1. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 8. Measurement of 8-iso-prostaglandin F2alpha in biological fluids as a measure of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
8-iso Prostaglandin A1: A Comparative Analysis Against Other Isoprostanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) with other well-characterized isoprostanes, particularly the extensively studied 8-iso-Prostaglandin F2α (8-iso-PGF2α). Isoprostanes are a class of prostaglandin-like compounds produced primarily through the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, serving as reliable biomarkers of oxidative stress.[1] While some isoprostanes are well-documented mediators of physiological and pathological processes, 8-iso-PGA1 remains a less explored member of this family. This document synthesizes the available experimental data to illuminate its biochemical properties and biological activities in contrast to other isoprostanes.
Biochemical Properties: A Structural Overview
Isoprostanes are categorized into different series (E, D, F, A, and J) based on the structure of their cyclopentane (B165970) ring. 8-iso-PGA1 belongs to the A-series of cyclopentenone isoprostanes, characterized by an α,β-unsaturated ketone in the cyclopentane ring.[1] In contrast, the more extensively studied F-series isoprostanes, such as 8-iso-PGF2α, possess a saturated cyclopentane ring with two hydroxyl groups. This structural difference is a key determinant of their distinct biological activities.
Comparative Biological Activity
The biological effects of 8-iso-PGA1 have been investigated in specific contexts, revealing activities distinct from F-series isoprostanes. The primary known actions of 8-iso-PGA1 are the inhibition of aldo-keto reductase 1B10 (AKR1B10) and modulation of neurotransmitter release in the retina.
Inhibition of Aldo-Keto Reductase 1B10 (AKR1B10)
8-iso-PGA1 has been identified as an inhibitor of AKR1B10, an enzyme implicated in the development of various cancers and chemoresistance.[2][3]
Table 1: Quantitative Data on AKR1B10 Inhibition
| Isoprostane | Concentration | % Inhibition | Cell/System Type | Reference |
| 8-iso-PGA1 | 60 µM | Not specified | COS-7 lysates expressing human AKR1B10 | [2] |
| Prostaglandin A1 | IC50 = 38 µM | 50% | Recombinant human AKR1B10 | [4] |
Experimental Protocol: AKR1B10 Inhibition Assay
The inhibitory effect of 8-iso-PGA1 on AKR1B10 was determined using lysates from COS-7 cells engineered to express the human enzyme.[2] A typical protocol for such an assay would involve the following steps:
-
Enzyme Preparation: Lysates from COS-7 cells overexpressing human AKR1B10 are prepared. The protein concentration of the lysate is determined using a standard method like the Bradford assay.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer), NADPH as a cofactor, and a substrate for AKR1B10 (e.g., an aldehyde).
-
Inhibition Assay: The enzyme lysate is pre-incubated with varying concentrations of the inhibitor (e.g., 8-iso-PGA1) for a specified time.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Modulation of Retinal Neurotransmitter Release
Both A-series and F-series isoprostanes have been shown to modulate the release of the excitatory neurotransmitter D-aspartate in the retina, though their effects appear to differ.
Table 2: Comparative Effects on Potassium-Induced D-Aspartate Release in Bovine Retina
| Isoprostane | Concentration | Effect | Reference |
| 8-iso-PGA1 | 0.1 µM | Inhibition | [2] |
| 8-iso-PGF2α | 1-100 nM | Inhibition | [5] |
| 8-iso-PGF2α | 100 nM - 30 µM | Enhancement (via Thromboxane (B8750289) Receptor) | [5] |
Experimental Protocol: Retinal Neurotransmitter Release Assay
The effect of isoprostanes on neurotransmitter release is often studied using isolated retinal tissue. A common method is the superfusion technique to measure the release of a radiolabeled neurotransmitter analog, such as [3H]D-aspartate.[5]
-
Tissue Preparation: Bovine retinas are isolated and incubated with a solution containing [3H]D-aspartate, allowing the tissue to take up the radiolabel.
-
Superfusion: The loaded retinal tissue is placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation of Release: Neurotransmitter release is stimulated by exposing the tissue to a high concentration of potassium (K+), which causes depolarization.
-
Isoprostane Treatment: The tissue is exposed to different concentrations of the isoprostane being tested before and during the K+ stimulation.
-
Sample Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is measured using liquid scintillation counting.
-
Data Analysis: The amount of [3H]D-aspartate released is calculated for each condition. The effect of the isoprostane is determined by comparing the stimulated release in its presence to the release in its absence.
Signaling Pathways
The signaling mechanisms of 8-iso-PGA1 and 8-iso-PGF2α are dictated by their distinct structures, leading to the activation of different cellular pathways.
8-iso-Prostaglandin F2α Signaling
8-iso-PGF2α primarily exerts its effects by acting as an agonist at the thromboxane A2 receptor (TP receptor).[6] This interaction initiates a well-characterized signaling cascade.
References
- 1. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The prostaglandin F synthase activity of the human aldose reductase AKR1B1 brings new lenses to look at pathologic conditions. [frontiersin.org]
- 6. 8-Isoprostaglandin F2 alpha, a product of lipid peroxidation, increases portal pressure in normal and cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 8-iso Prostaglandin A1: ELISA vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress biomarkers is paramount. 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1), a member of the isoprostane family, is a significant indicator of lipid peroxidation. The choice of analytical method for its quantification can profoundly impact experimental outcomes. This guide provides a detailed comparison of the two most common techniques for 8-iso-PGA1 measurement: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison delves into the performance characteristics, experimental protocols, and underlying principles of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. While data for the closely related and extensively studied 8-iso-Prostaglandin F2α is used as a proxy due to the structural similarity and analogous detection principles, the comparative metrics hold true for 8-iso-PGA1 analysis.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate assay often hinges on a trade-off between throughput, sensitivity, specificity, and cost. The following table summarizes the key quantitative performance metrics for commercially available competitive ELISA kits and validated LC-MS/MS methods for isoprostane analysis.
| Performance Metric | Competitive ELISA | LC-MS/MS |
| Sensitivity (LOD) | ~3 - 40 pg/mL[1][2] | ~8.8 - 53 pg/mL[3][4] |
| Lower Limit of Quantitation (LLOQ) | ~15 pg/mL | ~29.3 - 178 pg/mL |
| Dynamic Range | 15.6 - 1,000 pg/mL[5] | 25 - 10,000 pg/mL[6] |
| Intra-Assay Precision (%CV) | < 10% | < 2% - 5.4%[3][6] |
| Inter-Assay Precision (%CV) | < 12% | < 2% - 7%[3][7][8] |
| Accuracy/Recovery | 87 - 99% | 89.7 - 113.9%[6][8] |
| Specificity | Good, but potential for cross-reactivity with structurally similar isomers[4] | High, able to chromatographically separate isomers[3][4] |
| Sample Volume | ~50 - 100 µL | ~50 µL - 1 mL[3][6] |
| Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
| Cost per Sample | Lower | Higher |
Experimental Methodologies
A clear understanding of the experimental workflow is crucial for successful implementation and data interpretation. Below are detailed protocols for both a representative competitive ELISA and a typical LC-MS/MS method for isoprostane measurement.
Competitive ELISA Protocol
This protocol is based on a standard competitive immunoassay format.
-
Preparation of Reagents: All reagents, including standards, samples, and buffers, are brought to room temperature. A standard curve is prepared by serial dilution of a provided 8-iso-PGA1 standard.
-
Plate Coating: A 96-well microplate is pre-coated with a goat anti-rabbit IgG antibody.
-
Competitive Binding: Samples, standards, an alkaline phosphatase (AP)-conjugated 8-iso-PGA1 tracer, and a specific rabbit polyclonal antibody against 8-iso-PGA1 are added to the wells. During incubation, the sample/standard 8-iso-PGA1 and the tracer compete for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A p-nitrophenyl phosphate (B84403) (pNpp) substrate solution is added to each well. The AP enzyme on the bound tracer catalyzes the conversion of the substrate, resulting in a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance is read on a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of 8-iso-PGA1 in the sample.
-
Quantification: The concentration of 8-iso-PGA1 in the samples is determined by interpolating their absorbance values against the standard curve.
LC-MS/MS Protocol
This protocol outlines a general procedure for isoprostane analysis using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., 8-iso-PGA1-d4) is added to each sample, calibrator, and quality control sample to correct for matrix effects and procedural losses.
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The sample is subjected to an extraction procedure to remove interfering substances and concentrate the analyte. For example, in LLE, the sample is mixed with an organic solvent (e.g., ethyl acetate), vortexed, and centrifuged. The organic layer containing the analyte is then collected.[8]
-
Evaporation and Reconstitution: The collected organic solvent is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte is separated from other sample components on a C18 analytical column using a specific mobile phase gradient.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for highly selective and sensitive detection.
-
-
Quantification:
-
The peak area ratio of the analyte to the internal standard is calculated.
-
The concentration of 8-iso-PGA1 in the samples is determined by comparing their peak area ratios to a calibration curve constructed from standards of known concentrations.
-
Visualizing the Methodologies
To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in competitive ELISA and LC-MS/MS for 8-iso-PGA1 analysis.
Caption: A decision tree to guide the selection between ELISA and LC-MS/MS based on experimental priorities.
Concluding Remarks
Both ELISA and LC-MS/MS are powerful techniques for the quantification of 8-iso-PGA1. ELISA offers a high-throughput and cost-effective solution, making it well-suited for large-scale screening studies. However, its specificity can be a limitation, with the potential for cross-reactivity with other isoprostanes.[4]
In contrast, LC-MS/MS provides superior specificity and accuracy, enabling the precise measurement of 8-iso-PGA1 even in the presence of closely related isomers.[3][4] This makes it the gold standard for studies where definitive identification and quantification are paramount. The trade-offs for this enhanced performance are lower throughput and higher operational costs.
Ultimately, the choice between these two methods should be guided by the specific requirements of the research question, available resources, and the desired level of analytical rigor. For exploratory studies with large sample numbers, ELISA may be the preferred starting point, with LC-MS/MS serving as a valuable tool for validation and for studies demanding the highest level of analytical precision.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 8-iso-PGF2alpha ELISA Kit (ab133043) | Abcam [abcam.com]
- 3. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 4. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit [elkbiotech.com]
A Comparative Guide to the Biological Activities of Prostaglandin A1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Prostaglandin (B15479496) A1
Prostaglandins (B1171923) are a group of physiologically active lipid compounds with diverse hormone-like effects.[1] Prostaglandin A1 (PGA1) is a cyclopentenone prostaglandin characterized by an unsaturated cyclopentane (B165970) ring.[2] Like other prostaglandins, it is derived from fatty acids and contains 20 carbon atoms.[1] PGA1 has been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anti-proliferative effects.[2][3][4]
Comparative Biological Activities
While direct comparative studies on 8-iso-PGA1 isomers are limited, research on PGA1 and its synthetic analogs provides insights into their potential therapeutic applications. The following table summarizes the observed biological activities.
| Prostaglandin Analog | Biological Activity | Key Findings | Cell/System Studied |
| Prostaglandin A1 (PGA1) | Antiviral | Selectively blocks viral protein synthesis, associated with the induction of heat shock protein 70 (HSP70).[3] | African green monkey kidney cells infected with Sendai virus.[3] |
| Anti-inflammatory | Inhibits the activation of nuclear factor κB (NF-κB), a key regulator of inflammatory responses. This inhibition is associated with the activation of the heat shock transcription factor (HSF).[2] | HeLa cells, CEM-SS lymphoid cells, and human monocytes.[2] | |
| Anti-proliferative | Arrests the cell cycle at the G1 phase.[4] | A172 human glioma cells.[4] | |
| 12-iso-Δ⁷-PGA1 methyl ester | Anti-proliferative | More potent than native PGA1 in inhibiting cell growth and causing G1 arrest. Induces the expression of p21 and reduces cyclin E.[4] | A172 human glioma cells.[4] |
| 15-epi-Δ⁷-PGA1 methyl ester | Anti-proliferative | Significantly more potent than native PGA1 in inhibiting cell growth and inducing G1 arrest. Also induces p21 and reduces cyclin E.[4] | A172 human glioma cells.[4] |
| ent-Δ⁷-PGA1 methyl ester | Anti-proliferative | Exhibits greater potency than native PGA1 in inhibiting cell growth and causing G1 arrest, mediated by p21 induction and cyclin E reduction.[4] | A172 human glioma cells.[4] |
Signaling Pathways of Prostaglandin A1
PGA1 and other cyclopentenone prostaglandins exert their biological effects through various signaling pathways. A key mechanism involves the activation of the Heat Shock Response and subsequent inhibition of the NF-κB pathway.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Selective inhibition of virus protein synthesis by prostaglandin A1: a translational block associated with HSP70 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-iso-Prostaglandin A1 and Prostaglandin A1: Biological Effects and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities and mechanisms of action of 8-iso-prostaglandin A1 (8-iso PGA1) and prostaglandin (B15479496) A1 (PGA1). While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct and potentially overlapping roles in cellular processes.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects. Prostaglandin A1 (PGA1) is a naturally occurring cyclopentenone prostaglandin known for its anti-proliferative, anti-viral, and pro-apoptotic activities. Its isomer, 8-iso-prostaglandin A1 (8-iso PGA1), is an isoprostane formed from the non-enzymatic peroxidation of arachidonic acid and is often used as a marker of oxidative stress. Understanding the distinct biological effects of these two closely related molecules is crucial for elucidating their roles in health and disease and for the potential development of novel therapeutics.
Comparative Biological Effects
While a head-to-head comparison of all biological effects is not available in the current literature, this section outlines the known activities of both compounds, with quantitative data presented where possible.
Inhibition of Aldo-Keto Reductase (AKR) Family Members
Both 8-iso PGA1 and PGA1 have been identified as inhibitors of aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme implicated in cancer development and chemoresistance.
| Compound | Target | Concentration/Potency | Reference |
| 8-iso PGA1 | AKR1B10 | Inhibition observed at 60 µM | |
| PGA1 | AKR1B10 | IC50 = 38 µM | [1] |
This quantitative data suggests that PGA1 is a more potent inhibitor of AKR1B10 than its isomer, 8-iso PGA1. The mechanism of PGA1 inhibition involves the covalent modification of Cysteine 299 in the enzyme's active site[2][3].
Regulation of Neuronal Excitability
8-iso PGA1 has been shown to modulate neuronal activity by inhibiting the release of the excitatory neurotransmitter D-aspartate in the retina.
| Compound | Effect | Experimental System | Concentration | Reference |
| 8-iso PGA1 | Inhibition of potassium-induced D-aspartate release | Isolated bovine retinae | 0.1 µM | |
| PGA1 | Data not available | - | - |
Currently, there is no available data on the effect of PGA1 on D-aspartate release, precluding a direct comparison in this biological context.
Anti-proliferative and Anti-viral Activities
PGA1 has well-documented anti-proliferative and anti-viral properties. It can induce cell cycle arrest and inhibit the replication of various viruses.
| Compound | Activity | Cell Line/Virus | Key Findings | Reference |
| PGA1 | Anti-proliferative | HTLV-I-infected MT-2 cells | Induces G1/S phase arrest in a concentration-dependent manner. | [4] |
| PGA1 | Anti-viral | Influenza A virus | Inhibits viral replication in a dose-dependent fashion, associated with the induction of heat shock protein 70 (HSP70). | [5] |
| 8-iso PGA1 | Anti-proliferative/Anti-viral | Data not available | - |
No studies reporting on the anti-proliferative or anti-viral activities of 8-iso PGA1 have been identified.
Regulation of Apoptosis
PGA1 has been shown to inhibit apoptosis in cardiac microvascular endothelial cells.
| Compound | Effect | Experimental System | Mechanism | Reference |
| PGA1 | Inhibition of apoptosis | Rat cardiac microvascular endothelial cells | Upregulation of Bcl-2 mRNA expression. | |
| 8-iso PGA1 | Effect on apoptosis | Data not available | - |
The role of 8-iso PGA1 in the regulation of apoptosis has not yet been reported.
Signaling Pathways
The signaling mechanisms through which 8-iso PGA1 and PGA1 exert their effects appear to be distinct, although data for 8-iso PGA1 is sparse.
Prostaglandin A1 (PGA1)
In the fungus Penicillium chrysogenum, PGA1 signaling is mediated by a heterotrimeric G-protein alpha subunit, Pga1. This pathway influences a wide range of cellular processes, including development and the production of secondary metabolites like penicillin. The Pga1-mediated pathway involves both cyclic AMP (cAMP)-dependent and -independent mechanisms to regulate gene expression[6][7][8].
PGA1 signaling pathway in fungi.
In mammalian cells, the precise receptor and downstream signaling cascade for PGA1 are less clear but are thought to involve modulation of gene expression, as evidenced by its effects on Bcl-2 and HSP70[5].
8-iso-Prostaglandin A1 (8-iso PGA1)
The signaling pathway for 8-iso PGA1 in mammalian cells remains to be elucidated. Its inhibitory effect on D-aspartate release in the retina suggests a potential interaction with neuronal signaling components, but the specific receptors and downstream effectors are unknown.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be broadly described as follows:
Aldo-Keto Reductase (AKR) Inhibition Assay
-
Principle: To measure the enzymatic activity of AKR1B10 in the presence and absence of the inhibitors (8-iso PGA1 and PGA1). The activity is typically determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm.
-
General Procedure:
-
Recombinant human AKR1B10 is incubated with its substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH in a suitable buffer.
-
Varying concentrations of 8-iso PGA1 or PGA1 are added to the reaction mixture.
-
The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is measured over time.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
D-Aspartate Release Assay
-
Principle: To measure the release of the neurotransmitter analog D-[³H]aspartate from retinal tissue upon stimulation.
-
General Procedure:
-
Isolated bovine retinae are incubated with D-[³H]aspartate to allow for its uptake into neurons.
-
The loaded retinae are then superfused with a physiological buffer.
-
Release of D-[³H]aspartate is stimulated by depolarization with a high concentration of potassium chloride (KCl).
-
The effect of 8-iso PGA1 is assessed by adding it to the superfusion buffer before and during the KCl stimulation.
-
The amount of radioactivity in the collected fractions is measured by liquid scintillation counting to quantify D-[³H]aspartate release.
-
Experimental workflow for D-aspartate release assay.
Conclusion
This comparative guide highlights the current understanding of the biological effects of 8-iso PGA1 and PGA1. While both molecules are structurally similar and share the ability to inhibit AKR1B10, their other known biological activities and signaling mechanisms appear to be distinct. PGA1 has demonstrated roles in cell proliferation, viral replication, and apoptosis, with a partially characterized G-protein mediated signaling pathway in fungi. In contrast, the biological functions of 8-iso PGA1 are less understood, with current evidence pointing towards a role in modulating neuronal excitability.
Significant gaps in knowledge exist, particularly concerning the signaling pathway of 8-iso PGA1 in mammalian cells and the potential for overlapping or opposing effects of these two prostaglandins in various physiological and pathological contexts. Further direct comparative studies are warranted to fully elucidate their individual and relative contributions to cellular function and to explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative anti-viral and anti-proliferative activity of PGA1 and PGJ2 against HTLV-I-infected MT-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by prostaglandin PGA1 on the multiplication of influenza virus is a dose-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Heterotrimeric Galpha protein Pga1 of Penicillium chrysogenum controls conidiation mainly by a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of the signaling pathway mediated by the heterotrimeric Gα protein Pga1 of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibition of AKR1B10: A Comparative Analysis of 8-iso Prostaglandin A1 and Alternative Inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and selective inhibitors of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), an enzyme implicated in cancer development and chemoresistance, is a critical endeavor. This guide provides a comprehensive comparison of the inhibitory effects of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1) and other notable AKR1B10 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
8-iso Prostaglandin A1 has been identified as an inhibitor of AKR1B10. Experimental evidence demonstrates its ability to suppress AKR1B10 enzymatic activity, albeit with lower efficacy compared to its isomer, Prostaglandin A1 (PGA1). The mechanism of inhibition by these prostaglandins (B1171923) involves the formation of a covalent adduct with the Cys299 residue within the enzyme's active site. This guide presents a comparative analysis of 8-iso-PGA1 with other known AKR1B10 inhibitors, offering a quantitative and methodological resource for researchers in the field.
Comparative Inhibition of AKR1B10
The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds against AKR1B10. The data, presented as IC50 values, allows for a direct comparison of their efficacy.
| Inhibitor | IC50 Value (µM) | Cell Line/System | Citation |
| Prostaglandin A1 (PGA1) | 43 | COS-7 cells | [1] |
| This compound | Less effective than PGA1 | COS-7 cells | [1] |
| Oleanolic Acid | 4 | HT29 cells | [2] |
| AD-5467 | Potent inhibitor | Not specified | [1] |
| Fenofibrate | No significant inhibition | COS-7 cells | [1] |
Signaling Pathway of AKR1B10 Inhibition by Prostaglandins
The inhibitory action of PGA1 and its isomer, 8-iso-PGA1, on AKR1B10 culminates in the modulation of downstream cellular processes, including potentiation of the effects of chemotherapeutic agents like doxorubicin.
Caption: Inhibition of AKR1B10 by Prostaglandin A1 analogs.
Experimental Methodologies
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the assessment of AKR1B10 inhibition.
AKR1B10 Enzymatic Activity Assay
This protocol outlines the measurement of AKR1B10 activity through a spectrophotometric assay.
Materials:
-
Cell lysis buffer (50 mmol/L sodium phosphate (B84403) buffer, pH 6.8)
-
S100 fractions of cell lysates
-
Assay mixture: 10 mmol/L D,L-glyceraldehyde, 200 µmol/L NADPH in 100 mmol/L sodium phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Lyse cells in 50 mmol/L sodium phosphate buffer (pH 6.8) and prepare S100 fractions.
-
In a suitable microplate or cuvette, combine 50 µg of protein from the S100 fraction with the assay mixture.
-
Incubate the mixture for 20 minutes at room temperature.
-
Measure the consumption of NADPH by monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Express the enzymatic activity in nmol/min/mg of protein.
Caption: Workflow for the AKR1B10 enzymatic activity assay.
Cell-Based AKR1B10 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on AKR1B10 activity within a cellular context, using a cell line that endogenously expresses the enzyme, such as A549 human lung carcinoma cells.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., 8-iso-Prostaglandin A1) dissolved in a suitable solvent (e.g., DMSO)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
-
Reagents for AKR1B10 activity assay (as described above)
Procedure:
-
Cell Culture: Culture A549 cells in appropriate medium until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a predetermined period (e.g., 24 hours).
-
Cell Viability Assessment: In a parallel set of wells, assess cell viability to determine the cytotoxicity of the compound.
-
Cell Lysis and Activity Assay: For the primary assay, lyse the treated cells and perform the AKR1B10 enzymatic activity assay on the cell lysates as described in the previous protocol.
-
Data Analysis: Normalize the AKR1B10 activity to the total protein concentration in each lysate. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the cell-based AKR1B10 inhibition assay.
Conclusion
The validation of this compound as an inhibitor of AKR1B10, alongside a growing list of other inhibitory molecules, provides a valuable toolkit for researchers investigating the roles of this enzyme in health and disease. While 8-iso-PGA1 demonstrates inhibitory activity, its lower potency compared to PGA1 suggests that the stereochemistry of the prostaglandin molecule is a key determinant of its interaction with AKR1B10. The comparative data and detailed protocols presented in this guide are intended to facilitate further research into the development of novel and selective AKR1B10 inhibitors for therapeutic applications.
References
Unraveling the Potency of Isoprostanes: A Comparative Guide for Researchers
Isoprostanes, a family of prostaglandin-like compounds generated from the free-radical-catalyzed peroxidation of arachidonic acid, have emerged as reliable biomarkers of oxidative stress. Beyond their role as markers, these molecules exhibit potent biological activities, primarily through the activation of the thromboxane (B8750289) A2 receptor (TP receptor), influencing a range of physiological and pathological processes. This guide provides a comparative analysis of the potency of different isoprostanes, supported by experimental data, to aid researchers in their investigations.
This document delves into the comparative biological activities of various isoprostane families, including F2, E2/D2, and A2/J2-isoprostanes. Quantitative data on their potency in inducing physiological responses such as vasoconstriction and their effects on platelet aggregation are presented. Detailed experimental protocols for key assays are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a deeper understanding of their mechanism of action.
Comparative Potency of Isoprostanes
The biological potency of isoprostanes is most commonly compared using the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of an isoprostane required to elicit 50% of its maximal response or to inhibit a specific function by 50%, respectively. A lower EC50 or IC50 value indicates a higher potency.
Vasoconstrictor Potency
Isoprostanes are potent vasoconstrictors, a property mediated primarily through the activation of TP receptors on vascular smooth muscle cells. The following table summarizes the comparative vasoconstrictor potency of different isoprostanes in various experimental models.
| Isoprostane | Tissue/Vessel | Species | Potency (pEC50 / EC50) | Reference |
| 8-iso-PGE2 | Human Umbilical Vein | Human | pEC50 = 6.90 ± 0.03 | [1][2] |
| 8-iso-PGF2α | Human Umbilical Vein | Human | pEC50 = 6.10 ± 0.04 | [1][2] |
| 8-iso-PGE2 | Isolated Heart (Coronary Vasculature) | Guinea Pig | EC50 in the range of 10⁻⁵ M | [3] |
| 8-iso-PGF2α | Isolated Heart (Coronary Vasculature) | Guinea Pig | EC50 in the range of 10⁻⁵ M | [3] |
| 8-iso-PGF2α | Human Saphenous Vein | Human | pD2 = 6.31 ± 0.12 | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. pD2 is a similar measure of potency.
From the data, it is evident that 8-iso-PGE2 is a significantly more potent vasoconstrictor than 8-iso-PGF2α in the human umbilical vein.[1][2] Both isoprostanes exhibit comparable vasoconstrictor effects in the coronary circulation of isolated guinea pig hearts.[3]
Effects on Platelet Aggregation
Isoprostanes can also modulate platelet function. Interestingly, while some studies suggest a pro-aggregatory role at high concentrations, others have demonstrated an inhibitory effect on platelet aggregation induced by other agonists. The rank order of potency for the inhibition of U46619-induced platelet aggregation in human whole blood has been reported as follows:
8-iso-PGE1 > 8-iso-PGE2 > 8-iso-PGF2α > 8-iso-PGF3α > 8-iso-13,14-dihydro-15-keto-PGF2α [5]
It is important to note that in this particular study, none of the tested isoprostanes induced platelet aggregation on their own.[5]
Signaling Pathways of Isoprostane Action
The majority of the biological effects of isoprostanes are mediated through their interaction with the G-protein coupled thromboxane A2 receptor (TP receptor). Activation of the TP receptor initiates a cascade of intracellular signaling events.
TP Receptor Signaling Cascade
Upon binding of an isoprostane to the TP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in a physiological response such as smooth muscle contraction.
Experimental Protocols
To ensure the reliability and reproducibility of research findings, detailed experimental protocols are crucial. Below are methodologies for key experiments used to assess the comparative potency of isoprostanes.
In Vitro Vasoconstriction Assay Using Wire Myography
This method is used to measure the contractile response of isolated blood vessels to isoprostanes.
1. Tissue Preparation:
-
Human umbilical veins or other suitable blood vessels are obtained and immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
The vessels are cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
2. Mounting:
-
The vascular rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
The viability of the smooth muscle is assessed by contracting the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).
4. Cumulative Concentration-Response Curves:
-
After a washout period, cumulative concentration-response curves are constructed by adding increasing concentrations of the isoprostane of interest to the organ bath.
-
The contractile response at each concentration is allowed to reach a plateau before the next concentration is added.
-
The responses are recorded and expressed as a percentage of the maximal contraction induced by KCl.
5. Data Analysis:
-
The EC50 and maximal response (Emax) for each isoprostane are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Whole Blood Platelet Aggregation Assay
This assay measures the effect of isoprostanes on platelet aggregation in a more physiologically relevant environment than isolated platelets.
1. Blood Collection:
-
Venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
2. Assay Procedure:
-
Platelet aggregation is measured using a whole blood aggregometer, which detects changes in electrical impedance as platelets aggregate on two platinum electrodes.
-
A sample of whole blood is pre-warmed to 37°C in the aggregometer cuvette.
-
To assess the inhibitory potential of isoprostanes, the blood is pre-incubated with the desired concentration of the isoprostane for a short period (e.g., 2-5 minutes).
-
Platelet aggregation is then induced by adding a known agonist, such as the thromboxane mimetic U46619 or collagen.
-
The change in impedance is recorded for a set period (e.g., 6-10 minutes).
3. Data Analysis:
-
The extent of aggregation is quantified as the maximal change in impedance.
-
The IC50 value for an inhibitory isoprostane is determined by testing a range of concentrations and calculating the concentration that causes 50% inhibition of the agonist-induced aggregation.
General Experimental Workflow
This guide provides a foundational understanding of the comparative potency of different isoprostanes. Further research with a broader range of isoprostanes and in various biological systems will continue to elucidate the nuanced roles of these molecules in health and disease. The provided protocols and diagrams serve as valuable resources for researchers in this dynamic field.
References
- 1. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasoconstrictor effects of iso-prostaglandin F2alpha type-III (8-iso-prostaglandin F2alpha) on human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the effects of isoprostanes on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
independent replication of 8-iso Prostaglandin A1 findings
A Comparative Guide to the Biological Activities of 8-iso-Prostaglandin A1
Introduction
8-iso-Prostaglandin A1 (8-iso-PGA1) is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. Unlike prostaglandins (B1171923), which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are primarily generated during periods of oxidative stress. This distinction makes them valuable biomarkers for assessing oxidative damage in various pathological conditions. While the related compound, 8-iso-Prostaglandin F2α (8-iso-PGF2α), is a well-established and extensively studied biomarker of lipid peroxidation, the biological activities of 8-iso-PGA1 are less characterized, and findings regarding its specific effects often stem from a limited number of studies. This guide provides a comparative overview of the key reported biological activities of 8-iso-PGA1, with a focus on the available experimental data and the methodologies used. It is important to note that the findings presented here have not been widely independently replicated, a crucial aspect for their validation within the scientific community.
Inhibition of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)
One of the primary reported functions of 8-iso-PGA1 is its ability to inhibit the enzyme aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is implicated in various physiological and pathophysiological processes, including the detoxification of cytotoxic aldehydes and involvement in cancer development and chemoresistance.
Comparative Efficacy of 8-iso-PGA1 and Related Prostaglandins
A study by Díaz-Dacal et al. (2011) investigated the inhibitory effects of several prostaglandins on AKR1B10 activity in COS-7 cells engineered to express the human enzyme. The results indicated that while 8-iso-PGA1 does inhibit AKR1B10, it is significantly less potent than its enzymatically formed counterpart, Prostaglandin A1 (PGA1).
| Compound | Concentration | % Inhibition of AKR1B10 Activity (relative to control) | Reference |
| 8-iso-PGA1 | 60 µM | ~40% | Díaz-Dacal et al., 2011 |
| PGA1 | 60 µM | ~80% | Díaz-Dacal et al., 2011 |
| 8-iso-PGA2 | 60 µM | ~20% | Díaz-Dacal et al., 2011 |
| PGA2 | 60 µM | ~60% | Díaz-Dacal et al., 2011 |
Experimental Protocol: AKR1B10 Inhibition Assay
The following is a summary of the methodology used to assess the inhibition of AKR1B10 by 8-iso-PGA1 and related compounds:
-
Cell Line: COS-7 cells (monkey kidney fibroblasts) were used.
-
Enzyme Expression: The cells were transiently transfected with a vector containing the human AKR1B10 gene, leading to the overexpression of the enzyme.
-
Treatment: The transfected cells were treated with the respective prostaglandins (e.g., 8-iso-PGA1, PGA1) at a concentration of 60 µM.
-
Enzyme Activity Measurement: AKR1B10 activity was determined by measuring the oxidation of NADPH to NADP+ in the presence of a suitable substrate, such as glyceraldehyde. The decrease in absorbance at 340 nm, which corresponds to NADPH oxidation, was monitored spectrophotometrically.
-
Data Analysis: The percentage of inhibition was calculated by comparing the enzyme activity in prostaglandin-treated cells to that in vehicle-treated control cells.
Experimental workflow for assessing AKR1B10 inhibition.
Modulation of Neuronal Signaling
8-iso-PGA1 has also been reported to influence neuronal activity, specifically by inhibiting the release of the neurotransmitter D-aspartate from retinal tissue.
Inhibition of Potassium-Induced D-Aspartate Release
Research by Opere et al. has indicated that 8-iso-PGA1 can modulate neurotransmitter release in the retina. A product information sheet from Cayman Chemical, citing a 2005 study by this group, states that 8-iso-PGA1 at a concentration of 0.1 µM inhibits the release of D-aspartate induced by potassium from isolated bovine retinas.[1]
| Compound | Concentration | Effect on D-Aspartate Release | Reference |
| 8-iso-PGA1 | 0.1 µM | Inhibition | Opere et al., 2005 (as cited by Cayman Chemical) |
Experimental Protocol: Neurotransmitter Release Assay
The general methodology for measuring neurotransmitter release from retinal tissue is as follows:
-
Tissue Preparation: Isolated bovine retinas are used for the experiments.
-
Loading: The retinal tissues are incubated with a radiolabeled neurotransmitter, in this case, [3H]D-aspartate, which is taken up by the retinal cells.
-
Superfusion: The loaded tissues are placed in a superfusion system, where they are continuously perfused with a physiological buffer solution.
-
Stimulation: The release of the radiolabeled neurotransmitter is induced by a depolarizing stimulus, typically a high concentration of potassium (K+).
-
Treatment: The effect of 8-iso-PGA1 is assessed by adding it to the superfusion buffer before and during the K+ stimulation.
-
Measurement: The amount of radioactivity in the collected fractions of the superfusion buffer is measured using liquid scintillation counting, which reflects the amount of released [3H]D-aspartate.
-
Data Analysis: The inhibitory effect of 8-iso-PGA1 is determined by comparing the amount of neurotransmitter released in its presence to the amount released in its absence (control).
Signaling pathway of D-aspartate release and its inhibition.
Conclusion
The available evidence suggests that 8-iso-Prostaglandin A1 possesses distinct biological activities, including the inhibition of the enzyme AKR1B10 and the modulation of neurotransmitter release in the retina. However, it is crucial for researchers and drug development professionals to recognize that these findings are based on a limited number of studies and await independent replication. The comparative data presented here indicate that 8-iso-PGA1 is a less potent inhibitor of AKR1B10 than PGA1. Further research is warranted to independently validate these findings, elucidate the underlying mechanisms of action, and explore the potential physiological and pathological relevance of 8-iso-PGA1.
References
Specificity of 8-iso Prostaglandin A1 as a Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ligand specificity of 8-iso Prostaglandin (B15479496) A1 (8-iso-PGA1), focusing on its known interactions with cellular targets. While direct binding affinities to canonical prostaglandin receptors are not extensively documented in current literature, this guide summarizes the available experimental data on its interaction with other proteins and compares it with related prostaglandin compounds.
Overview of 8-iso Prostaglandin A1
8-iso-Prostaglandin A1 is an isoprostane, a class of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. Unlike prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, isoprostanes are primarily generated during periods of oxidative stress. The unique stereochemistry of isoprostanes can lead to distinct biological activities compared to their COX-derived counterparts.
Ligand Specificity and Comparative Data
The primary documented target of 8-iso-PGA1 is the aldo-keto reductase family 1 member B10 (AKR1B10).[1] This enzyme is implicated in various physiological and pathological processes, including cancer.[2][3] The interaction of 8-iso-PGA1 with this enzyme, along with comparative data for other prostaglandins, is detailed below.
Quantitative Comparison of Ligand Interactions
| Ligand | Target | Interaction Type | Concentration/Affinity | Reference |
| 8-iso-PGA1 | AKR1B10 | Inhibition | 60 µM (IC50) | [1] |
| PGA1 | AKR1B10 | Covalent Binding | Not specified | [2][3] |
| 8-iso-PGF2α | TP Receptor | Agonist | Kd = 57 nM | [4] |
Signaling Pathways
8-iso-PGA1 and AKR1B10 Signaling
The interaction of 8-iso-PGA1 with AKR1B10 leads to the inhibition of the enzyme's reductase activity.[1] AKR1B10 is known to be involved in cellular detoxification and the metabolism of various substrates, including chemotherapeutic drugs.[2][3] Inhibition of AKR1B10 by ligands like PGA1 has been shown to increase the efficacy of anticancer agents such as doxorubicin.[2][5] It is plausible that 8-iso-PGA1 exerts similar effects by inhibiting AKR1B10.
General Prostaglandin Receptor Signaling
Prostaglandin receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.[6][7] These pathways typically involve the modulation of adenylyl cyclase (leading to changes in cAMP levels) or phospholipase C (leading to changes in intracellular calcium and diacylglycerol).
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
Centrifuge the homogenate to pellet the membranes.[8]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[8]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[8]
2. Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (e.g., 8-iso-PGA1).[9]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[8]
-
To determine non-specific binding, include control wells with a high concentration of an unlabeled ligand.[8]
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The available evidence suggests that 8-iso-Prostaglandin A1 is an inhibitor of the enzyme AKR1B10. Its specificity as a ligand for canonical prostaglandin receptors remains to be fully elucidated. Further research employing competitive binding assays with a panel of prostaglandin receptors is necessary to comprehensively define its receptor binding profile and compare it to other prostaglandins. The methodologies and comparative data presented in this guide provide a framework for such future investigations and a basis for understanding the current state of knowledge on the ligand specificity of 8-iso-PGA1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of aldo-keto reductase AKR1B10 as a selective target for modification and inhibition by prostaglandin A(1): implications for antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 6. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 7. Receptors, Prostaglandin | Palmetto Profiles [profiles.musc.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Assessing the Clinical Relevance of Isoprostanes: A Comparative Guide Focused on 8-iso-Prostaglandin F2α
A Note on the Analyte: While this guide was requested to focus on 8-iso Prostaglandin A1 (8-iso-PGA1), a comprehensive review of current scientific literature reveals a significant disparity in available clinical data. The vast majority of research into isoprostanes as biomarkers of oxidative stress is centered on 8-iso-Prostaglandin F2α (8-iso-PGF2α) . This molecule is widely regarded as the "gold standard" for assessing non-enzymatic, free-radical catalyzed lipid peroxidation in vivo.[1] Limited data is available on the clinical relevance of 8-iso-PGA1, with research primarily confined to in vitro studies of its biochemical properties, such as the inhibition of specific enzymes.[2]
Therefore, to provide a guide that is clinically relevant and data-supported for researchers, scientists, and drug development professionals, this document will focus on the extensively studied and validated biomarker, 8-iso-PGF2α.
Introduction to 8-iso-Prostaglandin F2α
8-iso-Prostaglandin F2α (also known as 8-isoprostane or iPF2α-III) is a prostaglandin-like compound produced by the free-radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[3][4] Its formation increases in response to oxidative stress, making it a reliable and stable biomarker for monitoring oxidative damage in a wide range of diseases.[5][6] It can be detected in various biological fluids, including plasma, urine, and cell lysates, providing a non-invasive window into systemic or localized oxidative stress.[6][7]
Formation Pathway of 8-iso-PGF2α
The diagram below illustrates the non-enzymatic formation of 8-iso-PGF2α from arachidonic acid located in membrane phospholipids, initiated by reactive oxygen species (ROS).
Caption: Non-enzymatic formation of 8-iso-PGF2α via free radical-mediated lipid peroxidation.
Clinical Relevance and Performance Data
Elevated levels of 8-iso-PGF2α have been associated with numerous pathological conditions. It serves not only as a biomarker but also as a bioactive molecule that can mediate physiological effects, such as vasoconstriction.[6]
Preeclampsia
In preeclampsia (PE), a pregnancy disorder characterized by high blood pressure, oxidative stress is a key pathogenic factor. Studies show significantly elevated serum levels of 8-iso-PGF2α in women with PE compared to those with normal pregnancies.
| Patient Group | Serum 8-iso-PGF2α Level (pg/mL) | Fold Change vs. Normal Pregnancy | Reference |
| Preeclampsia (PE) | 742.00 | 8.34x higher | [8][9] |
| Post-Delivery (PE-AD) | 324.00 | 3.64x higher | [8][9] |
| Normal Pregnancy (NP) | ~89.00 | - | [8][9] |
Furthermore, 8-iso-PGF2α demonstrates high diagnostic value for predicting PE, with a defined cut-off value providing excellent sensitivity and specificity.[8] It also shows strong positive correlations with systolic blood pressure and inflammatory markers like TNF-α.[8][9]
| Parameter | Value | Metric |
| Diagnostic Cut-off | >230.80 pg/mL | - |
| Sensitivity | 93.33% | - |
| Specificity | 96.67% | - |
| AUC | 0.949 | - |
| Correlation with SBP (r) | 0.622 | p = 0.020 |
| Correlation with TNF-α (r) | 0.645 | p = 0.002 |
Cardiovascular and Metabolic Diseases
8-iso-PGF2α is implicated in the pathogenesis of hypertension and atherosclerosis.[6] Its levels are elevated in patients with obesity, diabetes, and coronary artery disease (CAD), and often correlate with disease severity and risk factors.
| Condition | Key Finding | Reference |
| Obesity | Plasma 8-iso-PGF2α levels significantly decreased from an average of 122 pg/mL to 56 pg/mL one week after gastric bypass surgery. | [5] |
| Diabetes | Plasma 8-iso-PGF2α is positively correlated with fasting blood glucose and intra-abdominal fat area. | [10] |
| Coronary Artery Disease | Urinary 8-iso-PGF2α levels were significantly higher in CAD patients (9.2 ng/mg) compared to non-CAD controls (6.0 ng/mg). | [11] |
| End-Stage Renal Disease | Plasma 8-iso-PGF2α levels are significantly higher in hemodialysis (389.8 pg/mL) and peritoneal dialysis (254.3 pg/mL) patients compared to healthy controls (150.9 pg/mL). | [12] |
Comparison with Other Biomarkers of Oxidative Stress
8-iso-PGF2α is often compared with other markers of oxidative damage. Its stability and specificity for lipid peroxidation offer distinct advantages.
| Biomarker | What It Measures | Advantages | Limitations | Typical Sample |
| 8-iso-PGF2α | Free radical-mediated lipid peroxidation. | Chemically stable, specific, detectable in various fluids, reflects in vivo status. | Can also be formed via COX enzymes, though this is a minor pathway in humans.[1] | Urine, Plasma, Serum |
| Malondialdehyde (MDA) | A product of lipid peroxidation. | Widely used, simple TBARS assay. | Lacks specificity (can be generated from other sources), prone to artifactual formation during sample handling. | Plasma, Serum, Tissue |
| 8-OHdG | Oxidative DNA damage. | A direct marker of DNA damage, which is critical in mutagenesis and carcinogenesis. | Reflects DNA damage specifically, not overall systemic oxidative stress. | Urine |
| PGF2α | Enzymatic (COX) lipid peroxidation. | Specific marker for inflammatory pathways mediated by cyclooxygenase. | Does not reflect non-enzymatic, free radical-induced oxidative stress. | Plasma, Urine |
A key point of comparison is with its isomer, PGF2α. While structurally similar, their formation pathways are distinct. The ratio of 8-iso-PGF2α to PGF2α can be used to distinguish between chemical (free radical) and enzymatic (inflammatory) lipid peroxidation. In healthy humans, >99% of plasma 8-iso-PGF2α originates from chemical lipid peroxidation, confirming its utility as a specific marker of oxidative stress.[1]
Experimental Protocols for Measurement
The two most common methods for quantifying 8-iso-PGF2α are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of 8-iso-PGF2α in clinical samples.
Caption: General workflow for the quantification of 8-iso-PGF2α in biological samples.
Detailed Methodologies
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where 8-iso-PGF2α in the sample competes with a known amount of labeled 8-iso-PGF2α for binding to a limited number of antibody sites. The signal is inversely proportional to the concentration of 8-iso-PGF2α in the sample.
-
Protocol Outline:
-
Sample Preparation: Plasma or serum samples are purified using solid-phase extraction (SPE) cartridges to remove interfering substances.
-
Assay: Purified samples, standards, and controls are added to a microplate pre-coated with antibodies.
-
An enzyme-conjugated 8-iso-PGF2α (e.g., HRP-conjugate) is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which develops color in proportion to the amount of bound enzyme conjugate.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
Concentration is calculated based on a standard curve.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold-standard reference method. It uses high-performance liquid chromatography (HPLC) to separate 8-iso-PGF2α from other molecules in the sample, followed by tandem mass spectrometry (MS/MS) for highly specific and sensitive detection and quantification.
-
Protocol Outline:
-
Sample Preparation: An internal standard (typically a deuterated form, like 8-iso-PGF2α-d4) is added to the sample.
-
Extraction: The sample undergoes solid-phase extraction (SPE) for purification and concentration.
-
Derivatization (Optional): The sample may be derivatized to improve chromatographic properties and ionization efficiency.
-
LC Separation: The extracted sample is injected into an HPLC system, where 8-iso-PGF2α is separated on a C18 column.
-
MS/MS Detection: The analyte is ionized (typically via electrospray ionization) and detected by the mass spectrometer using selected reaction monitoring (SRM), providing high specificity.
-
Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
-
Conclusion
8-iso-Prostaglandin F2α stands out as a robust and clinically relevant biomarker for assessing oxidative stress. Its association with a variety of diseases, from preeclampsia to cardiovascular disorders, is well-documented with quantitative data. While other markers exist, the stability and specificity of 8-iso-PGF2α, particularly when measured by a reference method like LC-MS/MS, make it an invaluable tool for researchers, clinicians, and professionals in drug development seeking to understand and modulate the impact of oxidative stress in human health and disease.
References
- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of 8-iso-Prostaglandin F2α in the First Week After Roux-en-Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Iso Prostaglandin F2a (8-Iso F2a) - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 7. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Associations of plasma 8-iso-prostaglandin F2αlevels with fasting blood glucose (FBG) and intra-abdominal fat (IAF) area in various Glycometabolism populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
meta-analysis of 8-iso Prostaglandin A1 studies
An Objective Comparison Guide to 8-iso-Prostaglandin F2α Studies for Researchers
In the field of oxidative stress research, 8-iso-Prostaglandin F2α (8-iso-PGF2α), often referred to as iPF2α-III or 8-isoprostane, has emerged as a gold standard biomarker for assessing lipid peroxidation.[1] This guide provides a meta-analytical overview of 8-iso-PGF2α, comparing its levels across various conditions, detailing the methodologies for its detection, and illustrating its biological context. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical biomarker.
A Note on Nomenclature: The user's query mentioned "8-iso Prostaglandin (B15479496) A1". However, the vast body of scientific literature focuses on 8-iso-Prostaglandin F2α, a chemically stable and widely measured isoprostane. This guide will focus on 8-iso-PGF2α, as it is the relevant and extensively studied compound.
Quantitative Comparison of 8-iso-PGF2α Levels
8-iso-PGF2α levels are significantly elevated in numerous medical conditions associated with oxidative stress. Meta-analyses have been conducted to quantify these changes across different diseases, providing a standardized measure of effect. The standardized mean difference (Hedges' g) is often used to compare levels between affected and control populations.[2]
Table 1: Meta-Analysis of 8-iso-PGF2α Levels in Various Human Conditions
| Medical Condition | Standardized Mean Difference (Hedges' g) | Classification of Increase | Key Findings | Reference |
| Cardiovascular Diseases | ||||
| Coronary Artery Disease (CAD) | g = 0.38 ± 0.04 | Small | Urinary 8-iso-PGF2α is an independent risk marker for CAD.[3] | [2][4] |
| Hypertension | g = 0.4 | Small | Elevated 8-iso-PGF2α correlates with higher predicted 10-year cardiovascular risk in hypertensive patients.[5] | [2] |
| Neurodegenerative Diseases | ||||
| Alzheimer's Disease (AD) | Not specified in Hedges' g | Significant Increase | Increased levels found in hippocampal neurons of AD patients.[6] Urinary levels are associated with increased dementia risk.[7][8] | [6][7][8] |
| Metabolic & Respiratory | ||||
| Metabolic Syndrome | g = 0.5 | Small | [2] | |
| Cystic Fibrosis | g = 2.3 | Large | [2] | |
| Obstructive Sleep Apnoea | g = 1.1 | Large | [2] | |
| Other Conditions | ||||
| Preeclampsia | Not specified in Hedges' g | Significant Increase | Plasma concentrations of free 8-isoprostane are increased in severe preeclampsia.[9] A cutoff value of >230.80 pg/mL showed high diagnostic sensitivity and specificity.[10] | [9][10] |
| Chronic Renal Insufficiency | g = 1.9 | Large | [2] | |
| Tobacco Smoking | g = 0.7 (free), g = 1.3 (total) | Small to Moderate | Elevated levels in smokers may originate from both enzymatic (inflammatory) and non-enzymatic pathways.[11] | [2] |
Comparison of Methodologies for 8-iso-PGF2α Measurement
The accurate quantification of 8-iso-PGF2α is critical for its use as a biomarker. The two primary methods employed are immunoassays (ELISA) and mass spectrometry (LC-MS/MS).
Table 2: Comparison of Analytical Methods for 8-iso-PGF2α Quantification
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separates compounds by chromatography and detects by mass-to-charge ratio. | Uses specific antibodies to detect the target molecule, with a colorimetric or fluorescent readout. |
| Specificity | High. Can resolve 8-iso-PGF2α from its numerous isomers, which is necessary for accurate quantification.[12] | Can be subject to cross-reactivity with other isoprostanes or related compounds. |
| Sensitivity | High. Limit of detection (LOD) can be as low as 53 pg/mL in urine[12] or 17.6 pg/mL in bronchoalveolar lavage fluid.[13] | Generally good, but may be less sensitive than LC-MS/MS. Kits are commercially available.[14] |
| Throughput | Can be high-throughput with modern UHPLC systems (run times ~11 min).[13] | Typically high-throughput, suitable for screening large numbers of samples. |
| Cost & Complexity | Higher initial instrument cost and requires specialized technical expertise. | Lower cost per sample and uses standard laboratory equipment. |
| Recommendation | Considered the "gold standard" for its accuracy and specificity.[1] | A convenient method for rapid quantification, suitable for large-scale studies, but results may need validation.[14] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are summarized methodologies for sample preparation and analysis.
Protocol 1: 8-iso-PGF2α Measurement in Urine via LC-MS/MS
This protocol is adapted from studies focused on quantifying urinary biomarkers of oxidative stress.[12][15]
-
Sample Collection & Preparation :
-
Collect urine samples. To account for variations in urine dilution, results are often normalized to creatinine (B1669602) concentration.
-
Spike 1.5 mL of urine with a deuterated internal standard (e.g., 8-iso-PGF2α-d4) to correct for sample loss during processing.[15]
-
-
Solid-Phase Extraction (SPE) :
-
Purify the sample using an SPE cartridge to isolate isoprostanes from interfering substances in the urine matrix.[15]
-
Elute the purified sample with a solvent like ethyl acetate.
-
-
Sample Concentration :
-
Evaporate the eluate to dryness under a vacuum.
-
Reconstitute the dried sample in a small volume (e.g., 150 µL) of a solution suitable for injection into the LC-MS/MS system (e.g., H₂O:CH₃CN, 90:10 v/v).[15]
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Employ a chromatographic method capable of separating 8-iso-PGF2α from its isomers.
-
Use tandem mass spectrometry in selected reaction monitoring (SRM) mode for sensitive and specific detection.
-
Protocol 2: Measurement of 8-iso-PGF2α via ELISA
This is a general protocol based on commercially available kits.[14]
-
Sample Preparation :
-
Samples (urine, plasma, cell lysates) may require purification using SPE, especially for complex matrices.
-
Dilute samples as necessary to fall within the assay's standard curve range.
-
-
ELISA Procedure :
-
Add standards, controls, and prepared samples to a microplate pre-coated with an 8-iso-PGF2α capture antibody.
-
Add an 8-iso-PGF2α-conjugate (e.g., linked to horseradish peroxidase, HRP). This is a competitive assay where the sample's 8-iso-PGF2α competes with the conjugate for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the bound HRP-conjugate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis :
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 8-iso-PGF2α in the samples by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of 8-iso-PGF2α in the sample.
-
Visualizations: Pathways and Workflows
Formation and Signaling of 8-iso-PGF2α
8-iso-PGF2α is formed primarily via two distinct routes: non-enzymatic free radical-catalyzed peroxidation of arachidonic acid (a marker of oxidative stress) and, to a lesser extent, via an enzymatic pathway involving prostaglandin-H-synthases (PGHS/COX enzymes), which is linked to inflammation.[4][11][16] Once formed, it can act as a potent vasoconstrictor and platelet activator by binding to the thromboxane (B8750289) A2 receptor (TP receptor).[5][17]
References
- 1. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary 8-iso-prostaglandin F2alpha as a risk marker in patients with coronary heart disease: a matched case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased isoprostane and prostaglandin are prominent in neurons in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations of urinary 8-iso-prostaglandin F2α levels with all-cause dementia, Alzheimer's disease, and vascular dementia incidence: results from a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 14. 8-iso-Prostaglandin F2a Assay [cellbiolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-iso Prostaglandin A1: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-iso Prostaglandin A1, a member of the isoprostane family of eicosanoids. Due to the potential for biological activity and the lack of specific disposal regulations for this compound, a cautious approach in line with general best practices for chemical and pharmaceutical waste is required.
I. Waste Characterization and Regulatory Compliance
The initial and most critical step is to determine if this compound is classified as a hazardous waste. While the Safety Data Sheet (SDS) for the structurally similar 8-iso Prostaglandin F1α indicates it is not classified as hazardous under the Globally Harmonized System (GHS), the SDS for Prostaglandin A1 flags it as "Toxic if swallowed" and warns that it "May damage fertility or the unborn child."[1] Given this conflicting information for related compounds, it is prudent to handle this compound as a potentially hazardous substance.
Chemical waste generators are responsible for determining whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3]
Key Steps for Compliance:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.
-
Review Local and National Regulations: Familiarize yourself with federal, state, and local regulations governing chemical and pharmaceutical waste.
-
Waste Determination: In consultation with your EHS department, officially classify the waste stream containing this compound.
II. Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
III. Disposal Procedures for Unused this compound
Unused or expired this compound should be disposed of as chemical waste.
Step-by-Step Disposal:
-
Containerization: Place the original vial or a securely sealed container with the unused compound into a designated hazardous waste container provided by your institution's EHS department.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for pickup by your institution's hazardous waste management service.
IV. Disposal of Contaminated Materials
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should also be treated as potentially hazardous waste.
Procedure for Contaminated Solid Waste:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the bag or container as "Hazardous Drug-Related Wastes" or as required by your institution.[4]
-
Closure and Storage: Once the container is full, seal it securely and store it in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Procedure for Contaminated Liquid Waste:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Label the container with "Hazardous Waste," the chemical constituents (including solvents), and their approximate concentrations.
-
Storage: Store the container in a secondary containment bin in a designated hazardous waste area.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
V. Spill Cleanup Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully collect the absorbent material or the solid spill and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
VI. Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 8-iso Prostaglandin A1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-iso Prostaglandin (B15479496) A1. The following procedures are based on best practices for handling similar prostaglandin compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling 8-iso Prostaglandin A1, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or latex, are required. It is advisable to consider double gloving. Gloves should be inspected for any signs of degradation before use and replaced if compromised. |
| Body Protection | A laboratory coat is mandatory. For larger quantities (e.g., up to 1 kilogram), a disposable, low-permeability coverall that buttons at the collar and cuffs is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust. If significant dust is generated, a certified respirator or a positive flow mask should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly sealed when not in use.
2. Preparation and Handling:
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control for potential exposure.
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where the compound is handled.[1]
-
Use calibrated equipment for all measurements to ensure accuracy and minimize waste.
3. In Case of a Spill:
-
For minor spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[2]
-
For larger spills, evacuate the area and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
The contaminated area should be thoroughly cleaned and ventilated after the spill has been contained and removed.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused this compound should be treated as hazardous chemical waste.
-
Containerization: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in clearly labeled, sealed containers.
-
Disposal Method: The primary recommended method of disposal is incineration in a licensed facility.[1] Alternatively, burial in a designated hazardous waste landfill may be an option.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
-
Decontamination: Decontaminate any reusable equipment that has come into contact with this compound according to your laboratory's standard operating procedures for hazardous chemicals.
Experimental Workflow: Immunoassay for Prostaglandin Analysis
The following diagram illustrates a typical workflow for the analysis of a prostaglandin, such as this compound, using an enzyme-linked immunosorbent assay (ELISA). This is a common technique for quantifying small molecules in biological samples.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
